molecular formula C22H25Cl2N3O B1213491 Azelastine Hydrochloride CAS No. 58581-89-8

Azelastine Hydrochloride

Cat. No.: B1213491
CAS No.: 58581-89-8
M. Wt: 418.4 g/mol
InChI Key: YEJAJYAHJQIWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azelastine is a potent, selective second-generation histamine H1-receptor antagonist widely used in immunological and pharmacological research . Its primary research applications stem from its triple mechanism of action: it functions as a competitive antagonist at the H1 receptor, inhibits the degranulation of mast cells, and downregulates the expression and activity of multiple inflammatory mediators, such as leukotrienes, tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) . This multi-faceted activity makes it a valuable tool for investigating early and late-phase allergic responses in model systems. Researchers utilize azelastine to study pathways in allergic rhinitis and conjunctivitis, as it effectively blocks histamine-induced symptoms like itching and vasodilation while also stabilizing mast cells to prevent the release of pro-inflammatory cytokines . Beyond its classical antihistamine role, its inhibitory effect on phospholipase A2 and leukotriene C4 synthase provides insight into the arachidonic acid cascade . Azelastine hydrochloride is a phthalazinone derivative with a chemical formula of C22H24ClN3O and an average molecular weight of 381.90 g/mol . It is metabolized by the cytochrome P450 system, primarily by CYP3A4, CYP2D6, and CYP1A2, to its active metabolite, desmethylazelastine . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAJYAHJQIWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58581-89-8 (Parent)
Record name Azelastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelastine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045945
Record name Azelastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79307-93-0, 37932-96-0, 58581-89-8
Record name Azelastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79307-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37932-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelastine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azelastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azelastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Azelastine hydrochloride is a potent second-generation antihistamine that exhibits a multifaceted mechanism of action extending beyond simple H1-receptor antagonism. A significant component of its anti-allergic and anti-inflammatory efficacy lies in its ability to stabilize mast cells, thereby inhibiting the release of a broad spectrum of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which azelastine exerts its effects on mast cells. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.

Introduction: Beyond H1-Receptor Blockade

Mast cells are pivotal players in the pathophysiology of allergic diseases, including allergic rhinitis and conjunctivitis.[1][2] Upon activation, typically through the cross-linking of IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a cascade of pre-formed and newly synthesized inflammatory mediators.[3] These mediators, which include histamine, proteases (e.g., tryptase), leukotrienes, and various cytokines (e.g., TNF-α, IL-6, IL-8), are responsible for the acute and chronic symptoms of allergic inflammation.[1][4]

This compound, a phthalazinone derivative, is well-established as a potent H1-receptor antagonist.[5][6] However, its clinical effectiveness is also attributed to its robust mast cell stabilizing properties.[3][5][6] Azelastine effectively inhibits the release of histamine and other key inflammatory mediators from mast cells, addressing the allergic cascade at a more upstream point.[7] This guide will dissect the signaling pathways modulated by azelastine in mast cells, present quantitative data on its inhibitory effects, and provide detailed experimental methodologies for studying these phenomena.

Core Mechanism of Action in Mast Cells

Azelastine's primary mechanism in mast cells involves the inhibition of degranulation and the subsequent release of inflammatory mediators. This is achieved through the modulation of critical intracellular signaling pathways that are triggered upon mast cell activation. The key molecular targets and pathways affected by azelastine include:

  • Inhibition of Intracellular Calcium Mobilization: An increase in intracellular calcium ([Ca2+]i) is a critical signal for mast cell degranulation. Azelastine has been shown to interfere with this process.[1][8] It inhibits the influx of extracellular Ca2+ that follows IgE-mediated activation, a crucial step for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[1][2][8] The inhibitory effects of azelastine on calcium ionophore (A23187)-stimulated histamine release are antagonized by high concentrations of exogenous Ca2+, further suggesting its role in interfering with calcium influx.[8]

  • Modulation of Protein Kinase C (PKC) Signaling: Protein Kinase C is a key enzyme in the signal transduction pathway leading to mast cell degranulation.[9][10] Studies have indicated that azelastine's inhibitory action on histamine release is associated with its ability to inhibit PKC activity in activated mast cells.[9] It has also been shown to antagonize the allergen-dependent activation of Na+/H+ exchange, suggesting an action on the PKC signaling pathway.[10] Furthermore, azelastine has been observed to inhibit the translocation of PKC to the membrane in ionomycin-stimulated RBL-2H3 cells.[11][12]

  • Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Azelastine has been demonstrated to inhibit the activation of NF-κB in human mast cells, which likely contributes to its ability to suppress the secretion of cytokines like IL-6, TNF-α, and IL-8.[1][2]

  • Inhibition of Leukotriene Synthesis: In addition to inhibiting the release of pre-formed mediators, azelastine also affects the synthesis of newly formed lipid mediators. It has been shown to inhibit the formation of leukotriene C4 (LTC4), a potent inflammatory mediator, in both allergic and non-allergic models of mast cell activation.[13]

Quantitative Analysis of Azelastine's Inhibitory Effects

The following tables summarize the quantitative data from various in vitro studies, illustrating the potent inhibitory effects of azelastine on mast cell mediator release.

Table 1: Inhibition of Histamine and Tryptase Release

Cell TypeStimulusMediatorAzelastine Concentration% InhibitionReference
Human Cultured Mast Cells (CHMCs)Anti-IgEHistamine24 µM41%[4]
Human Cultured Mast Cells (CHMCs)Anti-IgETryptase24 µM55%[4]
Rat Peritoneal Mast CellsCalcium Ionophore A23187 (0.2 µM)Histamine5 µM (IC50)50%[8]
Rabbit Leukocytes (Basophils)AntigenHistamine4.5 µM (IC50)50%[14]

Table 2: Inhibition of Cytokine Release from Human Mast Cells

Cell TypeStimulusCytokineAzelastine Concentration% InhibitionReference
Human Cord Blood-derived Mast Cells (hCBMC)Anti-IgEIL-624 µM83%[1][2]
Human Cord Blood-derived Mast Cells (hCBMC)Anti-IgETNF-α6 µM80%[1][2]
Human Cord Blood-derived Mast Cells (hCBMC)Anti-IgEIL-860 µM99%[1][2]
Rat Basophilic Leukemia (RBL-2H3) CellsAntigenTNF-α25.7 µM (IC50)50%[11][12]
Rat Basophilic Leukemia (RBL-2H3) CellsIonomycinTNF-α1.66 µM (IC50)50%[11][12]

Table 3: Comparative Potency of Azelastine

Cell TypeStimulusMediatorDrugIC50 / Concentration for Max InhibitionReference
Human Cultured Mast Cells (CHMCs)Anti-IgEHistamine, Tryptase, IL-6Azelastine24 µM[4][15]
Human Cultured Mast Cells (CHMCs)Anti-IgEHistamine, Tryptase, IL-6Olopatadine133 µM[4][15]
Rat Peritoneal Mast CellsCalcium Ionophore A23187HistamineAzelastine5 µM[8]
Rat Peritoneal Mast CellsCalcium Ionophore A23187HistamineDiphenhydramine52 µM[8]
Rat Peritoneal Mast CellsCalcium Ionophore A23187HistamineKetotifen200 µM[8]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by azelastine and a typical experimental workflow for assessing mast cell degranulation.

Mast_Cell_Activation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response cluster_azelastine Azelastine Intervention Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI Receptor IgE->FceRI PLC Phospholipase C (PLC) FceRI->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Leukotriene_Synth Leukotriene Synthesis PLC->Leukotriene_Synth Ca_ER Ca2+ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Influx Ca2+ Influx Ca_ER->Ca_Influx Degranulation Degranulation (Histamine, Tryptase) Ca_Influx->Degranulation PKC->Degranulation NFkB NF-κB Activation Cytokine_Synth Cytokine Synthesis (TNF-α, IL-6, IL-8) NFkB->Cytokine_Synth Azelastine Azelastine Azelastine->Ca_Influx Inhibits Azelastine->PKC Inhibits Azelastine->NFkB Inhibits Azelastine->Leukotriene_Synth Inhibits

Caption: Azelastine's multifaceted inhibition of mast cell activation signaling pathways.

Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement and Analysis Culture Culture Mast Cells (e.g., RBL-2H3 or hCBMCs) Sensitize Sensitize with IgE (e.g., anti-DNP IgE) Culture->Sensitize Pretreat Pre-treat with Azelastine (various concentrations) Sensitize->Pretreat Stimulate Stimulate with Antigen (e.g., DNP-BSA) or other secretagogue Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform Mediator Assay (e.g., β-hexosaminidase assay, ELISA for histamine/cytokines) Collect->Assay Analyze Quantify Mediator Release and Calculate % Inhibition Assay->Analyze

Caption: A generalized workflow for an in vitro mast cell degranulation assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effect of azelastine on mast cell function.

IgE-Mediated Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol is a common method for evaluating the inhibitory effect of compounds on mast cell degranulation.[16][17][18]

Materials:

  • RBL-2H3 cells

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Siraganian buffer (or Tyrode's buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for total release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in MEM with 10% FBS.

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of azelastine in a suitable buffer (e.g., Siraganian buffer).

    • Wash the sensitized cells twice with buffer.

    • Add the different concentrations of azelastine to the respective wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding the antigen DNP-BSA (e.g., 100 ng/mL) to the wells.

    • For controls:

      • Negative Control (Spontaneous Release): Add buffer instead of antigen.

      • Positive Control (Maximum Degranulation): Add antigen without any inhibitor.

      • Total Release: Lyse a separate set of untreated cells with Triton X-100 (e.g., 0.1-0.2%).

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • To stop the degranulation reaction, place the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the pNAG substrate solution to each well.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control (after subtracting the spontaneous release).

    • Determine the percent inhibition of degranulation for each azelastine concentration compared to the positive control.

Cytokine Release Assay from Human Mast Cells

This protocol is used to measure the effect of azelastine on the secretion of newly synthesized mediators like cytokines.[1][4]

Materials:

  • Human cord blood-derived mast cells (hCBMCs) or other primary human mast cells.

  • Appropriate cell culture medium (e.g., StemPro-34 with supplements).

  • Human IgE.

  • Anti-human IgE antibody.

  • This compound.

  • ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α, IL-8).

  • Cell culture plates.

Procedure:

  • Cell Culture and Sensitization:

    • Culture hCBMCs in a suitable medium supplemented with growth factors (e.g., SCF, IL-6).

    • Sensitize the cells with human IgE overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the sensitized hCBMCs with various concentrations of azelastine for a short duration (e.g., 5 minutes) at 37°C.

    • Stimulate the cells with anti-human IgE antibody for an extended period (e.g., 6 hours) to allow for cytokine synthesis and secretion.

  • Sample Collection:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Quantify the concentration of IL-6, TNF-α, and IL-8 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of each cytokine released.

    • Determine the percent inhibition of cytokine secretion for each azelastine concentration compared to the stimulated control.

Conclusion

This compound's mechanism of action in mast cells is a compelling example of a multi-action therapeutic agent. Its ability to not only block histamine H1 receptors but also to potently inhibit the release of a wide array of inflammatory mediators from mast cells underscores its clinical efficacy. By targeting key signaling molecules such as intracellular calcium, PKC, and NF-κB, azelastine effectively dampens the allergic inflammatory response at its source. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the nuanced pharmacology of azelastine and for the development of novel anti-allergic drugs with enhanced mast cell-stabilizing properties. The continued elucidation of these complex signaling pathways will undoubtedly pave the way for more targeted and effective treatments for allergic diseases.

References

Pharmacological Profile of Azelastine Hydrochloride Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is a chiral compound and is marketed as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides an in-depth overview of the pharmacological profile of this compound's enantiomers, focusing on their receptor binding, functional activity, and pharmacokinetic properties. While in vitro studies have repeatedly suggested no significant pharmacological differences between the enantiomers, this guide will present the available data for the racemic mixture and highlight where enantiomer-specific information is lacking.

Core Pharmacological Activities

This compound exerts its therapeutic effects through a multi-modal mechanism of action, primarily as a potent antagonist of the histamine H1 receptor.[1][2][3] Beyond its antihistaminic activity, azelastine also demonstrates significant mast cell stabilizing and anti-inflammatory properties.[2][3]

Histamine H1 Receptor Antagonism

Azelastine is a selective inverse agonist of the histamine H1 receptor.[4] By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the symptoms of allergic reactions, such as itching, sneezing, and rhinorrhea.[5] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

Mast Cell Stabilization

Azelastine inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes and cytokines, from mast cells.[3][6] This action is crucial in preventing the late-phase allergic response. The mechanism of mast cell stabilization involves the inhibition of intracellular calcium ion mobilization and the subsequent suppression of NF-κB activation.[6]

Comparative Pharmacological Data

Despite being a racemic mixture, most publicly available pharmacological data for this compound does not differentiate between the (R)- and (S)-enantiomers. In vitro studies have consistently indicated that there is no significant difference in the pharmacological activity between the two enantiomers.[1][3] The following tables summarize the available quantitative data for the racemic mixture of azelastine.

Table 1: Receptor Binding and Functional Activity of Racemic Azelastine

ParameterValueSpecies/SystemReference
Histamine H1 Receptor
IC50 (Functional Antagonism)273 nMCHO-K1 cells expressing human H1R[7]
Mast Cell Stabilization
IC50 (Histamine Release Inhibition)1.4 µMMC9 Mast Cells[8]
IC50 (Compound 48/80-induced Histamine Release)Azelastine > Ketotifen > Theophylline > DSCGRat Peritoneal Mast Cells[9]
Cytokine Release Inhibition
TNF-α Inhibition (6 µM Azelastine)80%Human Cord Blood-derived Mast Cells[6]
IL-6 Inhibition (24 µM Azelastine)83%Human Cord Blood-derived Mast Cells[6]
IL-8 Inhibition (60 µM Azelastine)99%Human Cord Blood-derived Mast Cells[6]

Table 2: Pharmacokinetic Properties of Racemic Azelastine (Intranasal Administration)

ParameterValueSpeciesReference
Bioavailability~40%Human[3]
Tmax (Time to Peak Plasma Concentration)2-4 hoursHuman[3][10]
Cmax (Peak Plasma Concentration)409 pg/mL (0.15% nasal spray)Human[10]
AUC0-inf (Area Under the Curve)9312 pg.hr/mL (0.15% nasal spray)Human[10]
Elimination Half-life~22 hoursHuman[3]
Major Active MetaboliteDesmethylazelastineHuman[3]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is employed to determine the affinity of a test compound for the histamine H1 receptor.

  • Principle: A radiolabeled ligand with a known high affinity for the H1 receptor (e.g., [3H]pyrilamine) is used to compete with the unlabeled test compound (azelastine) for binding to receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.[1]

  • Brief Protocol:

    • Membrane Preparation: A crude membrane fraction is prepared from a tissue or cell line expressing a high density of H1 receptors (e.g., human lung tissue or CHO-K1 cells stably expressing the human H1R).[1][7]

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Mast Cell Histamine Release Assay

This assay measures the ability of a compound to inhibit the release of histamine from mast cells.

  • Principle: Mast cells are stimulated to degranulate and release histamine. The amount of histamine released into the supernatant is measured in the presence and absence of the test compound.

  • Brief Protocol:

    • Mast Cell Isolation: Peritoneal mast cells are isolated from rats or cultured human mast cells (e.g., hCBMC) are used.[6][9]

    • Sensitization (for IgE-mediated degranulation): Mast cells are sensitized by incubation with IgE antibodies.

    • Incubation with Test Compound: The mast cells are pre-incubated with varying concentrations of azelastine.

    • Challenge: Degranulation is induced by adding a secretagogue (e.g., anti-IgE, compound 48/80, or concanavalin A).[6][9]

    • Histamine Measurement: The cell suspension is centrifuged, and the histamine concentration in the supernatant is quantified using a sensitive method like ELISA or HPLC.

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Signaling Pathway and Antagonism by Azelastine

H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC_activation->Allergic_Response Azelastine Azelastine Azelastine->H1R Blocks

Caption: Azelastine blocks histamine-induced H1 receptor signaling.

Mast Cell Stabilization by Azelastine

Mast_Cell_Stabilization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Cross-links IgE Ca_influx ↑ Intracellular Ca²⁺ IgE_Receptor->Ca_influx Initiates Signaling NFkB_activation NF-κB Activation IgE_Receptor->NFkB_activation Activates Degranulation Degranulation (Histamine & Mediator Release) Ca_influx->Degranulation Cytokine_synthesis Pro-inflammatory Cytokine Synthesis NFkB_activation->Cytokine_synthesis Azelastine Azelastine Azelastine->Ca_influx Inhibits Azelastine->NFkB_activation Inhibits

Caption: Azelastine inhibits mast cell degranulation and cytokine synthesis.

Experimental Workflow for H1 Receptor Binding Assay

H1_Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes with H1 Receptors start->membrane_prep incubation Incubate Membranes with [³H]Pyrilamine (Radioligand) & Azelastine (Test Compound) membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity on Filters filtration->scintillation data_analysis Plot % Inhibition vs. [Azelastine] to Determine IC₅₀ and Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for determining H1 receptor binding affinity.

Conclusion

This compound is a multifaceted anti-allergic agent with potent H1 receptor antagonist and mast cell stabilizing properties. While it is administered as a racemic mixture of (R)- and (S)-enantiomers, the current body of scientific literature suggests a lack of significant stereoselectivity in its pharmacological actions in vitro. The data presented in this guide, primarily for the racemic mixture, underscores its efficacy in targeting key pathways of the allergic response. Further research into the stereoselective pharmacokinetics and in vivo activities of the individual enantiomers could provide a more complete understanding of this important therapeutic agent. However, based on available evidence, the racemate is a clinically effective and well-characterized entity.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine hydrochloride, a second-generation antihistamine, is a widely used pharmaceutical compound for the treatment of allergic rhinitis and conjunctivitis.[1] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of this compound, detailing their structural characteristics, methods of preparation, and analytical characterization.

Crystalline Forms of this compound

This compound is known to exist in at least one anhydrous polymorphic form and several solvated crystalline forms. The distinct packing arrangements of the this compound molecules and the inclusion of solvent molecules within the crystal lattice give rise to these different solid-state structures.

Crystallographic Data

The crystallographic data for the known anhydrous and solvated forms of this compound are summarized in the table below for comparative analysis.

Form Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
Anhydrous (AZHCl) MonoclinicP2₁/n13.7858(9)16.3911(9)9.4085(5)9097.540(4)902107.6(2)4
Hydrate (AZHCl·H₂O) TriclinicP-19.5594(8)9.8208(8)14.644(1)86.726(5)109.511(5)119.176(5)1122.1(2)2
Methanol Solvate (AZHCl·CH₃OH) TriclinicP-19.55957(7)9.8721(7)14.6792(9)86.412(5)109.674(5)119.233(7)1133.8(2)2
2-Butanone Solvate (AZHCl·C₄H₈O) Isomorphous with hydrate---------

Experimental Protocols

The characterization and differentiation of the polymorphic and solvated forms of this compound rely on various analytical techniques. Detailed methodologies for the key experiments are provided below.

Preparation of Crystalline Forms

Anhydrous this compound (AZHCl): The anhydrous form can be obtained through precipitation from an acetonitrile solution.[2] Alternatively, it can be quantitatively generated by heating the hydrated form to approximately 180 °C.[2]

Hydrated this compound (AZHCl·H₂O): To prepare the hydrated form, 1 gram of this compound is dissolved in 6 mL of water, and the solution is heated to 70 °C.[3] Upon cooling the solution to room temperature, a white polycrystalline material precipitates. This material is then filtered and dried under ambient conditions for 24 hours.[3]

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the identification and characterization of crystalline materials.

  • Instrument: A synchrotron-based X-ray diffractometer or a laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Sample Preparation: The polycrystalline sample is gently packed into a sample holder.

  • Data Collection:

    • Radiation: Synchrotron radiation (e.g., λ = 0.412849 Å) or Cu Kα (λ = 1.5406 Å).[3]

    • Scan Range (2θ): Typically from 2° to 50°.

    • Step Size: Approximately 0.02°.

    • Scan Speed: Dependent on the instrument and desired signal-to-noise ratio.

  • Data Analysis: The resulting diffraction pattern is analyzed for peak positions and intensities, which are characteristic of a specific crystalline form.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal behavior and stability of the different crystalline forms.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrument: A calibrated DSC instrument, such as a Shimadzu-DSC 50.

  • Sample Preparation: Approximately 2 mg of the sample is weighed into a platinum or aluminum pan and hermetically sealed.

  • Experimental Conditions:

    • Atmosphere: Dynamic nitrogen atmosphere with a constant flow rate (e.g., 30 mL/min).

    • Heating Rate: A controlled heating rate, typically 2 °C/minute or 10 °C/minute, is applied.

    • Temperature Range: From ambient temperature up to 300 °C.

  • Data Analysis: The DSC thermogram reveals endothermic and exothermic events, such as melting, desolvation, and polymorphic transitions. The anhydrous form of this compound exhibits a melting endotherm at approximately 225.96 °C.[1]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.

  • Instrument: A thermogravimetric analyzer, such as a Simultaneous Shimadzu Thermogravimetric Analyzer TGA-60 H.[1]

  • Sample Preparation: Approximately 5 mg of the sample is placed in a platinum crucible.[1]

  • Experimental Conditions:

    • Atmosphere: Dry nitrogen atmosphere with a constant flow rate (e.g., 30 mL/min).[1]

    • Heating Rate: A linear heating rate, typically 8 °C/minute to 10 °C/minute.[1]

    • Temperature Range: From ambient temperature up to 1000 °C.[1]

  • Data Analysis: The TGA curve shows mass loss events corresponding to desolvation or decomposition. For instance, the hydrated form will show a mass loss corresponding to the loss of water molecules upon heating.

Interconversion of Crystalline Forms

The different crystalline forms of this compound can interconvert under specific conditions. The relationship between the anhydrous and hydrated forms is a key example of this phenomenon.

G AZHCl_H2O Hydrated Form (AZHCl·H₂O) AZHCl Anhydrous Form (AZHCl) AZHCl_H2O->AZHCl Heating (~180 °C) (Desolvation) AZHCl->AZHCl_H2O Recrystallization from Water

Interconversion of this compound Hydrate and Anhydrous Form.

This workflow illustrates that the hydrated form of this compound can be converted to the anhydrous form by heating, which removes the water molecules from the crystal lattice. Conversely, the anhydrous form can be converted back to the hydrated form by recrystallization from water.

Conclusion

The existence of multiple crystalline forms of this compound underscores the importance of comprehensive solid-state characterization in drug development. The anhydrous, hydrated, and other solvated forms exhibit distinct crystallographic and thermal properties. A thorough understanding and control of these forms are crucial for ensuring the consistent quality, stability, and performance of the final drug product. The experimental protocols and characterization data presented in this guide provide a valuable resource for researchers and scientists working with this important active pharmaceutical ingredient.

References

Azelastine Hydrochloride: A Deep Dive into H1 Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Azelastine Hydrochloride at the histamine H1 receptor. Azelastine is a potent second-generation antihistamine that exhibits a complex mechanism of action, which includes not only high-affinity antagonism of the H1 receptor but also mast cell stabilizing and anti-inflammatory effects.[1] This document delves into the quantitative parameters governing the interaction of Azelastine with the H1 receptor, details the experimental methodologies used to determine these parameters, and illustrates the key signaling pathways and experimental workflows.

Quantitative Analysis of H1 Receptor Binding

The interaction of Azelastine with the H1 receptor has been characterized by its high affinity, which is a key determinant of its pharmacological potency. The following tables summarize the available quantitative data for this compound's binding to the H1 receptor.

Table 1: this compound H1 Receptor Binding Affinity

ParameterValueSpeciesAssay TypeNotesReference
IC50 (nM)273HumanFunctional Assay (Calcium Mobilization)Determined in CHO-K1 cells stably expressing the human H1 receptor after a 2.5-minute pre-incubation.[2]
Ki (nM)~140HumanCalculatedCalculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd))) with an assumed Kd of 2.0 nM for [3H]pyrilamine and a radioligand concentration [L] equal to the Kd.

Table 2: this compound H1 Receptor Binding Kinetics

ParameterValueSpeciesAssay TypeNotesReference
Association Rate (Kon)Data not available---
Dissociation Rate (Koff)Slower than diphenhydramineHumanRadioligand Binding AssayAzelastine exhibited a significantly slower dissociation rate constant from the H1 receptor compared to the first-generation antihistamine, diphenhydramine.[3]
Time to Steady State~41 minutesHumanRadioligand Binding AssayTime required for Azelastine to reach equilibrium binding at the H1 receptor in Chinese hamster ovary cell membrane fragments.[3]

Experimental Protocols

The determination of binding affinity and kinetics relies on precise and well-controlled experimental procedures. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for H1 Receptor Affinity (IC50/Ki)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory concentration (IC50) of Azelastine at the H1 receptor, from which the inhibition constant (Ki) can be calculated.[4]

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human H1 receptor, or human lung tissue).[4][5]

  • Radioligand: [3H]pyrilamine (a potent H1 receptor antagonist).[4][5]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a structurally distinct H1 receptor antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Membrane preparation, [3H]pyrilamine (at a concentration close to its Kd, e.g., 2 nM), and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]pyrilamine, and a high concentration of non-specific competitor (e.g., 10 µM mianserin).

      • Competitive Binding: Membrane preparation, [3H]pyrilamine, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Azelastine concentration.

    • Determine the IC50 value, which is the concentration of Azelastine that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kon/Koff)

SPR is a label-free technique used to measure the real-time association and dissociation of a ligand (analyte) to a receptor (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (Kon) and the dissociation rate constant (Koff).

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: CM5 chip (or other suitable surface).

  • Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

  • Analyte: this compound.

  • Ligand: Purified H1 receptor protein.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.5.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified H1 receptor protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection (Association):

    • Inject a series of concentrations of this compound in running buffer over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of Azelastine to the immobilized H1 receptor.

  • Dissociation:

    • After the association phase, switch back to flowing only the running buffer over the sensor surface.

    • Monitor the decrease in the SPR signal over time as Azelastine dissociates from the H1 receptor.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound Azelastine from the H1 receptor, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

    • The software calculates the association rate constant (Kon) from the association phase and the dissociation rate constant (Koff) from the dissociation phase.

    • The equilibrium dissociation constant (Kd) can then be calculated as Koff/Kon.

Signaling Pathways and Experimental Workflows

H1 Receptor Signaling Pathway

Azelastine acts as an antagonist at the H1 receptor, blocking the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6][7]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Azelastine Azelastine Hydrochloride Azelastine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2_cyto->Downstream Activates PKC->Downstream Phosphorylates & Activates

Histamine H1 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like Azelastine.

Radioligand_Workflow prep 1. Membrane Preparation setup 2. Assay Setup (Total, Non-specific, Competitive Binding) prep->setup incubate 3. Incubation setup->incubate filter 4. Filtration & Washing incubate->filter detect 5. Scintillation Counting filter->detect analyze 6. Data Analysis (IC50 & Ki Calculation) detect->analyze

Radioligand Binding Assay Workflow
Logical Relationship of Azelastine's Dual Action

Azelastine's clinical efficacy is attributed to its dual mechanism of action: H1 receptor antagonism and its anti-inflammatory properties, including mast cell stabilization.

Azelastine_Action Azelastine Azelastine Hydrochloride H1_antagonism H1 Receptor Antagonism Azelastine->H1_antagonism Anti_inflammatory Anti-inflammatory Effects Azelastine->Anti_inflammatory Symptom_relief Relief of Allergic Symptoms (e.g., sneezing, itching, rhinorrhea) H1_antagonism->Symptom_relief Mast_cell Mast Cell Stabilization Anti_inflammatory->Mast_cell Mast_cell->Symptom_relief Reduced mediator release

References

Azelastine Hydrochloride: A Multifaceted Modulator of Leukotriene and Cytokine Release in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Azelastine hydrochloride, a second-generation histamine H1-receptor antagonist, exhibits a broad spectrum of anti-allergic and anti-inflammatory activities that extend beyond its antihistaminic properties. A significant component of its therapeutic efficacy lies in its ability to modulate the release of potent inflammatory mediators, including leukotrienes and cytokines. This technical guide provides an in-depth analysis of the effects of this compound on leukotriene and cytokine release, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of allergic inflammation and the development of novel anti-allergic therapies.

Introduction

Allergic inflammatory responses are complex processes orchestrated by a variety of immune cells and mediators. Mast cells, basophils, eosinophils, and neutrophils play pivotal roles in the initiation and propagation of these responses through the release of pre-formed and newly synthesized inflammatory molecules. Among the most critical of these are leukotrienes and cytokines, which contribute to the characteristic symptoms of allergic diseases such as allergic rhinitis and asthma.[1][2][3]

This compound has demonstrated clinical efficacy in treating these conditions, not only by competitively blocking the H1 receptor but also by inhibiting the production and release of these key inflammatory mediators.[1][4][5] This guide delves into the specific effects of azelastine on leukotriene and cytokine pathways, providing a comprehensive resource for understanding its multifaceted mechanism of action.

Effects on Leukotriene Release

Leukotrienes are potent lipid mediators derived from arachidonic acid that are involved in bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[6][7] Azelastine has been shown to effectively inhibit the generation and release of leukotrienes, particularly LTC4 and LTB4.[8][9][10]

Quantitative Data on Leukotriene Inhibition

The inhibitory effects of this compound on leukotriene release have been quantified in various in vitro and in vivo models. The following table summarizes key findings from the literature.

Cell/Tissue TypeStimulusMeasured Leukotriene(s)Azelastine Concentration/Dose% Inhibition / IC50 / ID50Reference(s)
Human neutrophils and eosinophils-LeukotrienesIC50 = 0.9-1.1 µM-[6]
Intact murine peritoneal cells-LeukotrienesIC50 = 10 µM (5 min)-[6]
Chopped guinea pig liver-LeukotrienesIC50 = 14 µM (2 hr)-[6]
Chopped lung tissue (actively sensitized guinea pigs)AllergicLTC4Concentration-dependent-[9]
Mixed peritoneal cells (rats)Calcium ionophore A23187LTC4Concentration-dependent-[9]
Rat basophilic leukemia (RBL)-1 cellsA23187LTC4 and LTB4-Inhibition observed[10]
Nose of guinea pigAllergenLeukotrienesID50 < 100 µg/kg, i.m. (20 min)-[6]
Patients with rhinitisAllergenLeukotrienes2 mg, p.o. (4 hr); ID50 < 30 µg/kg-[6]
Experimental Protocols for Measuring Leukotriene Release

The quantification of leukotriene inhibition by azelastine involves specific experimental procedures. Below are detailed methodologies cited in the literature.

Protocol 1: Leukotriene Measurement in Rat Basophilic Leukemia (RBL)-1 Cells [10]

  • Cell Culture: RBL-1 cells are cultured in appropriate media.

  • Stimulation: Cells are stimulated with the calcium ionophore A23187 to induce leukotriene production.

  • Azelastine Treatment: Cells are pre-incubated with varying concentrations of azelastine prior to stimulation.

  • Leukotriene Extraction: The cell supernatant is collected for leukotriene analysis.

  • Quantification: The production of LTC4 and LTB4 is measured by high-performance liquid chromatography (HPLC).

Protocol 2: Allergen-Induced Leukotriene Generation in Guinea Pigs [6]

  • Animal Model: Guinea pigs are actively sensitized to an allergen.

  • Azelastine Administration: Azelastine is administered intramuscularly at various doses.

  • Allergen Challenge: After a specified time, the animals are challenged with the allergen intranasally.

  • Sample Collection: Nasal lavage is performed to collect secretions.

  • Leukotriene Analysis: The concentration of leukotrienes in the nasal lavage fluid is quantified.

Signaling Pathways in Leukotriene Inhibition

Azelastine appears to inhibit leukotriene synthesis through multiple mechanisms. It has been shown to inhibit phospholipase A2, the enzyme that releases arachidonic acid from membrane phospholipids, and LTC4 synthase, a key enzyme in the synthesis of cysteinyl leukotrienes.[8][10] Furthermore, its ability to inhibit Ca2+-dependent translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear envelope is another proposed mechanism.[6]

Leukotriene_Synthesis_Inhibition cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA FiveLO 5-Lipoxygenase (5-LO) LTA4 Leukotriene A4 (LTA4) AA->LTA4 PLA2 Phospholipase A2 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Azelastine Azelastine Hydrochloride Azelastine->PLA2 Inhibits Azelastine->FiveLO Inhibits Ca2+-dependent translocation Azelastine->LTC4_Synthase Inhibits

Figure 1: Azelastine's Inhibition of the Leukotriene Synthesis Pathway.

Effects on Cytokine Release

Cytokines are a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) are significantly involved in allergic inflammation.[11][12] Azelastine has been shown to potently inhibit the release of these and other cytokines from various immune cells.[11][12][13]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of azelastine on the release of several key pro-inflammatory cytokines have been documented. The table below summarizes these findings.

Cell/Tissue TypeStimulusMeasured Cytokine(s)Azelastine Concentration% InhibitionReference(s)
Human umbilical cord blood-derived cultured mast cells (hCBMC)anti-IgEIL-624 µM83%[11][14]
Human umbilical cord blood-derived cultured mast cells (hCBMC)anti-IgETNF-α6 µM80%[11]
Human umbilical cord blood-derived cultured mast cells (hCBMC)anti-IgEIL-860 µM99%[11]
Human peripheral blood leukocytes (PBL)Concanavalin AIL-2, IL-3, IL-40.5 and 1.0 µg/mlStrong suppression[15]
Experimental Protocols for Measuring Cytokine Release

The assessment of azelastine's impact on cytokine release utilizes specific cell culture and analytical techniques.

Protocol 3: Cytokine Release from Human Mast Cells [11]

  • Cell Culture: Human umbilical cord blood-derived cultured mast cells (hCBMC) are grown and sensitized with IgE.

  • Azelastine Treatment: Sensitized hCBMCs are pretreated with various concentrations of azelastine for 5 minutes.

  • Stimulation: Cells are then challenged with anti-IgE for 6 hours to induce cytokine release.

  • Cytokine Quantification: The concentration of IL-6, TNF-α, and IL-8 in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Mechanism of Action Studies: Intracellular calcium levels are measured using calcium indicators and confocal microscopy. Nuclear factor-kappaB (NF-κB) activation is assessed by electromobility shift assay (EMSA).

Signaling Pathways in Cytokine Inhibition

Azelastine's inhibitory effect on cytokine release from mast cells is linked to its ability to interfere with key intracellular signaling events. Studies have shown that azelastine can inhibit the increase in intracellular Ca2+ levels and the activation of the transcription factor NF-κB following mast cell stimulation.[11][13] NF-κB is a critical regulator of the gene expression of many pro-inflammatory cytokines.

Cytokine_Inhibition_Pathway Stimulus Allergen (e.g., anti-IgE) MastCell Mast Cell Stimulus->MastCell Ca_Influx Intracellular Ca2+ Increase MastCell->Ca_Influx NFkB_Activation NF-κB Activation Ca_Influx->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Cytokine_Release Cytokine Release (IL-6, TNF-α, IL-8) Gene_Expression->Cytokine_Release Azelastine Azelastine Hydrochloride Azelastine->Ca_Influx Inhibits Azelastine->NFkB_Activation Inhibits

Figure 2: Azelastine's Inhibition of Cytokine Release Signaling.

Experimental Workflow Overview

The investigation of azelastine's effects on inflammatory mediator release typically follows a structured experimental workflow, from cell culture to data analysis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Mast Cells, Leukocytes) Azelastine_Treatment Pre-treatment with This compound Cell_Culture->Azelastine_Treatment Stimulation Stimulation (e.g., anti-IgE, Allergen) Azelastine_Treatment->Stimulation Sample_Collection Sample Collection (Supernatant, Cell Lysate) Stimulation->Sample_Collection Mediator_Quantification Mediator Quantification (ELISA, HPLC) Sample_Collection->Mediator_Quantification Data_Analysis Data Analysis (IC50, % Inhibition) Mediator_Quantification->Data_Analysis

Figure 3: General Experimental Workflow for Studying Azelastine's Effects.

Conclusion

This compound's therapeutic benefits in allergic diseases are attributable to a multi-pronged mechanism of action that goes beyond H1-receptor antagonism. Its ability to potently inhibit the release of both leukotrienes and a range of pro-inflammatory cytokines from key immune cells underscores its significant anti-inflammatory properties. The data and experimental protocols summarized in this guide provide a robust foundation for further research into the immunomodulatory effects of azelastine and for the development of next-generation anti-allergic therapies that target these critical inflammatory pathways. The detailed understanding of its effects on intracellular signaling, including the inhibition of calcium influx and NF-κB activation, opens avenues for exploring its potential in a broader range of inflammatory conditions.

References

Azelastine's Dual Impact on Allergic Reactions: A Technical Guide to Early and Late-Phase Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation histamine H1 receptor antagonist, stands out in the landscape of anti-allergic therapeutics due to its multifaceted mechanism of action that extends beyond simple histamine blockade. This phthalazinone derivative effectively mitigates the symptoms of allergic rhinitis and conjunctivitis by intervening in both the immediate (early-phase) and delayed (late-phase) stages of the allergic cascade. This technical guide provides a comprehensive overview of the effects of Azelastine on both phases of the allergic reaction, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

The early phase of an allergic reaction, occurring within minutes of allergen exposure, is primarily driven by the degranulation of mast cells and the subsequent release of pre-formed mediators, most notably histamine. This leads to the characteristic acute symptoms of allergy, such as sneezing, itching, and rhinorrhea. The late-phase reaction, developing 4 to 8 hours later, is characterized by a sustained inflammatory response involving the influx of various immune cells, including eosinophils, neutrophils, and T-lymphocytes, and the release of a broader spectrum of inflammatory mediators, leading to prolonged symptoms like nasal congestion. Azelastine's therapeutic efficacy stems from its ability to potently inhibit key events in both of these phases.

Effects on the Early-Phase Allergic Reaction

Azelastine's primary mechanism of action in the early phase is its potent and selective antagonism of the histamine H1 receptor. By competitively binding to these receptors on target cells, Azelastine effectively blocks the actions of histamine, a key mediator of the acute allergic response.[1] This leads to a rapid reduction in symptoms such as sneezing, itching, and watery rhinorrhea.[2][3]

Beyond its antihistaminic activity, Azelastine exhibits significant mast cell stabilizing properties.[1][4] It inhibits the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized lipid mediators, from mast cells upon allergen challenge.[5][6] This mast cell stabilization is a crucial aspect of its early-phase intervention.[7]

Quantitative Effects on Early-Phase Mediators

The following table summarizes the inhibitory effects of Azelastine on key mediators of the early-phase allergic reaction.

MediatorIn Vitro/In Vivo ModelAzelastine Concentration/DoseObserved InhibitionReference(s)
Histamine ReleaseHuman Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC)24 µM41% inhibition[8]
Histamine ReleaseRat Peritoneal Mast CellsIC50: 1.4 µmol/lConcentration-dependent inhibition[5]
Tryptase ReleaseHuman Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC)24 µM55% inhibition[8]

Effects on the Late-Phase Allergic Reaction

The efficacy of Azelastine extends into the late phase of the allergic reaction, where it demonstrates potent anti-inflammatory effects. This is a key differentiator from many first-generation antihistamines. Azelastine has been shown to inhibit the influx and activation of inflammatory cells, including eosinophils and neutrophils, into the nasal mucosa during the late phase.[9][10]

Furthermore, Azelastine modulates the production and release of a wide array of pro-inflammatory cytokines and chemokines that are central to the late-phase response. This includes the inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[11][12] By suppressing these inflammatory mediators, Azelastine helps to reduce the persistent nasal congestion and inflammation characteristic of the late-phase reaction. Additionally, Azelastine has been shown to inhibit the synthesis of leukotrienes, potent inflammatory mediators that contribute to bronchoconstriction and mucus secretion.[4][13][14]

Quantitative Effects on Late-Phase Mediators and Processes

The following table summarizes the inhibitory effects of Azelastine on key mediators and processes of the late-phase allergic reaction.

Mediator/ProcessIn Vitro/In Vivo ModelAzelastine Concentration/DoseObserved InhibitionReference(s)
TNF-α ReleaseHuman Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC)6 µM80% inhibition[11]
IL-6 ReleaseHuman Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC)24 µM83% inhibition[11]
IL-8 ReleaseHuman Umbilical Cord Blood-Derived Cultured Mast Cells (hCBMC)60 µM99% inhibition[11]
Leukotriene C4 (LTC4) ReleaseGuinea Pig Lung FragmentsIC50: 6.4 x 10⁻⁵ M (15 min preincubation)Concentration-dependent inhibition[14]
Leukotriene B4 (LTB4) ProductionRat Basophilic Leukemia (RBL)-1 CellsInhibited with A23187 stimulationInhibition of 3H-arachidonic acid release[4]
Eosinophil InfiltrationNasal Lavage in Allergic Rhinitis PatientsTopical ApplicationSignificant decrease[10]
ICAM-1 ExpressionNasal Epithelial CellsTopical ApplicationSignificant decrease[10]

Signaling Pathways Modulated by Azelastine

Azelastine exerts its effects by modulating several key intracellular signaling pathways involved in the allergic response. A critical aspect of its mechanism is the interference with calcium (Ca²⁺) signaling. Upon allergen-induced cross-linking of IgE receptors (FcεRI) on mast cells, there is an influx of extracellular Ca²⁺, a crucial step for degranulation. Azelastine has been shown to inhibit this increase in intracellular Ca²⁺ levels.[11]

Furthermore, Azelastine's anti-inflammatory effects are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[11] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. By inhibiting NF-κB activation, Azelastine can suppress the transcription of these inflammatory mediators.[11] Azelastine has also been shown to influence the Protein Kinase C (PKC) signaling pathway, which is involved in mast cell activation and mediator release.[5][15]

Early_Phase_Allergic_Reaction_and_Azelastine_Intervention cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_mediators Mediator Release Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates Histamine_Receptor H1 Receptor PLCgamma PLCγ Syk->PLCgamma Activates IP3 IP3 PLCgamma->IP3 Generates Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC PKC Ca_Influx->PKC Activates Degranulation Mast Cell Degranulation PKC->Degranulation Promotes Histamine Histamine Degranulation->Histamine Tryptase Tryptase Degranulation->Tryptase Histamine->Histamine_Receptor Binds to Azelastine_MC Azelastine (Mast Cell Stabilization) Azelastine_MC->Ca_Influx Inhibits Azelastine_HR Azelastine (H1 Antagonism) Azelastine_HR->Histamine_Receptor Blocks

Caption: Early-Phase Allergic Reaction and Azelastine Intervention.

Late_Phase_Allergic_Reaction_and_Azelastine_Intervention cluster_stimuli Inflammatory Stimuli cluster_cells Inflammatory Cells cluster_intracellular_late Intracellular Signaling cluster_mediators_late Late-Phase Mediator Production Allergen_Persistence Persistent Allergen Epithelial_Cells Epithelial Cells Allergen_Persistence->Epithelial_Cells Activates Early_Mediators Early-Phase Mediators Early_Mediators->Epithelial_Cells Activate NFkB NF-κB Pathway Epithelial_Cells->NFkB Activates Eosinophils Eosinophils Neutrophils Neutrophils Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Promotes Cytokines Cytokines (TNF-α, IL-6, IL-8) Gene_Transcription->Cytokines Leukotrienes Leukotrienes (LTC4, LTB4) Gene_Transcription->Leukotrienes ICAM1 ICAM-1 Gene_Transcription->ICAM1 ICAM1->Eosinophils Promotes Infiltration ICAM1->Neutrophils Promotes Infiltration Azelastine_AntiInflammatory Azelastine (Anti-inflammatory Effects) Azelastine_AntiInflammatory->Eosinophils Inhibits Infiltration Azelastine_AntiInflammatory->NFkB Inhibits Azelastine_AntiInflammatory->Leukotrienes Inhibits Synthesis

Caption: Late-Phase Allergic Reaction and Azelastine Intervention.

Experimental Protocols

Nasal Allergen Challenge (Human)

A common method to evaluate the efficacy of anti-allergic drugs is the nasal allergen challenge. A standardized protocol typically involves the following steps:

  • Subject Selection: Healthy volunteers with a documented history of seasonal allergic rhinitis are recruited outside of the pollen season.

  • Baseline Measurement: Baseline nasal symptoms are recorded using a visual analog scale (VAS) or a total nasal symptom score (TNSS), which typically includes assessments of sneezing, nasal itching, rhinorrhea, and nasal congestion. Nasal lavage is performed to collect baseline levels of inflammatory mediators.

  • Drug Administration: Subjects are randomized to receive either Azelastine nasal spray or a placebo in a double-blind manner.

  • Allergen Challenge: A predetermined dose of the relevant allergen (e.g., grass pollen, house dust mite) is administered intranasally.

  • Early-Phase Assessment: Nasal symptoms and mediator levels in nasal lavage fluid are assessed at multiple time points (e.g., 15, 30, 60 minutes) post-challenge to evaluate the early-phase reaction.

  • Late-Phase Assessment: Nasal symptoms and mediator levels are assessed again at later time points (e.g., 4, 6, 8, and 24 hours) post-challenge to evaluate the late-phase reaction. Inflammatory cell infiltration (e.g., eosinophils) in nasal lavage fluid is also quantified.[10][16]

In Vitro Mast Cell Degranulation Assay

To assess the mast cell stabilizing properties of Azelastine, in vitro degranulation assays are commonly employed using cell lines such as rat basophilic leukemia (RBL-2H3) cells or primary human mast cells.

  • Cell Culture and Sensitization: Mast cells are cultured under appropriate conditions and sensitized overnight with anti-DNP IgE.

  • Pre-treatment: Cells are washed and then pre-incubated with varying concentrations of Azelastine or a vehicle control for a specified period (e.g., 30 minutes).

  • Challenge: Mast cell degranulation is induced by challenging the cells with DNP-HSA.

  • Mediator Measurement: The release of mediators such as histamine and β-hexosaminidase into the cell supernatant is quantified using colorimetric or enzymatic assays. The percentage of inhibition by Azelastine is calculated relative to the vehicle control.[5]

Experimental_Workflow_Nasal_Allergen_Challenge cluster_preparation Preparation cluster_intervention Intervention cluster_assessment Assessment Subject_Selection Subject Selection (Allergic Rhinitis Patients) Baseline_Assessment Baseline Assessment (Symptom Scores, Nasal Lavage) Subject_Selection->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (Azelastine or Placebo) Randomization->Drug_Admin Allergen_Challenge Nasal Allergen Challenge Drug_Admin->Allergen_Challenge Early_Phase Early-Phase Assessment (0-1 hour) - Symptom Scores - Mediator Analysis Allergen_Challenge->Early_Phase Late_Phase Late-Phase Assessment (4-24 hours) - Symptom Scores - Mediator Analysis - Cell Infiltration Allergen_Challenge->Late_Phase

Caption: Experimental Workflow for a Nasal Allergen Challenge Study.

Conclusion

Azelastine's dual action on both the early and late phases of the allergic reaction underscores its clinical effectiveness in managing allergic rhinitis and conjunctivitis. Its ability to not only block histamine receptors but also to stabilize mast cells and exert broad anti-inflammatory effects provides comprehensive symptom relief. For researchers and drug development professionals, the multifaceted mechanism of Azelastine offers a valuable paradigm for the development of next-generation anti-allergic therapies. The detailed experimental protocols and an understanding of the modulated signaling pathways provide a solid foundation for further investigation into the full therapeutic potential of this and similar compounds.

References

The Pharmacokinetics and Metabolism of Azelastine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer with a complex pharmacokinetic profile and metabolic pathway. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of azelastine, with a focus on quantitative data, experimental methodologies, and the visualization of key processes. The information presented is intended to support further research and development of this compound.

Introduction

This compound is a potent and long-acting anti-allergic and anti-asthmatic drug.[1] It is a phthalazinone derivative that acts as a selective H1-receptor antagonist.[2][3] Azelastine is administered as a racemic mixture, with no significant difference in pharmacological activity between its enantiomers.[4] A major active metabolite, desmethylazelastine, also contributes to its therapeutic effects.[4] Understanding the pharmacokinetics and metabolism of azelastine is crucial for optimizing its clinical use and for the development of new formulations.

Pharmacokinetics

The pharmacokinetic profile of azelastine has been characterized in numerous studies involving different formulations and routes of administration. The following sections summarize the key pharmacokinetic parameters.

Absorption

Following intranasal administration, azelastine is systemically absorbed, with a bioavailability of approximately 40%.[4][5] The peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours.[5][6] Oral administration also leads to good absorption.[7]

Distribution

Azelastine is widely distributed throughout the body, with a steady-state volume of distribution of 14.5 L/kg based on intravenous and oral administration data.[4][5] In-vitro studies indicate that plasma protein binding is approximately 88% for azelastine and 97% for its active metabolite, desmethylazelastine.[8][9]

Metabolism

Azelastine is extensively metabolized in the liver, primarily through oxidative processes mediated by the cytochrome P450 (CYP) enzyme system.[1][5] The main metabolic pathway is N-demethylation to form the active metabolite, desmethylazelastine.[1] Other inactive carboxylic acid metabolites are also formed.[5] Several CYP isoforms are involved in the N-demethylation of azelastine, with CYP3A4, CYP2D6, and CYP1A2 playing significant roles.[1][10]

Excretion

Azelastine and its metabolites are primarily excreted in the feces, with approximately 75% of an oral dose eliminated via this route.[4][5] Less than 10% is excreted as unchanged azelastine.[4] The elimination half-life of azelastine is approximately 22 hours, while its active metabolite, desmethylazelastine, has a longer half-life of about 54 hours.[5][11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of azelastine and its active metabolite, desmethylazelastine, from various clinical studies.

Table 1: Pharmacokinetic Parameters of Azelastine Following Single Intranasal Administration

FormulationDoseCmax (pg/mL)Tmax (hr)AUC (pg·hr/mL)Half-life (hr)Reference
0.1% Nasal Spray0.28 mg61.59-1526.8 (AUC0-t)-[12]
0.1% Nasal Spray (Astelin®)548 mcg20035122 (AUC)25[6]
0.15% Nasal Spray (Astepro®)822 mcg40949312 (AUC0-inf)25[6][8]

Table 2: Pharmacokinetic Parameters of Desmethylazelastine Following Single Intranasal Administration

FormulationDoseCmax (pg/mL)Tmax (hr)AUC (pg·hr/mL)Half-life (hr)Reference
0.15% Nasal Spray (Astepro®)822 mcg---57[8]

Table 3: Pharmacokinetic Parameters of Azelastine Following Single Oral Administration

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference
Tablet2 mg1.02 - 1.105.6 - 5.925.96 - 28.24 (AUC0-inf)22.2 - 35.5[5]

Experimental Protocols

The following sections describe the methodologies employed in key pharmacokinetic studies of azelastine.

Bioequivalence Study of Two Nasal Spray Formulations
  • Study Design: A randomized, two-way crossover, two-stage, single-dose pharmacokinetic study with a 2-week washout period between treatments.[12]

  • Subjects: Healthy adult volunteers.[12]

  • Dosing and Administration: A single dose of 0.28 mg of the test and reference nasal spray formulations was administered.[12]

  • Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of azelastine and desmethylazelastine.[12]

  • Analytical Method: Plasma concentrations were measured using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12]

Relative Bioavailability Study of Different Nasal Spray Formulations
  • Study Design: An open-label, single-center, randomized, parallel-group relative bioavailability study.[6]

  • Subjects: Healthy male subjects aged 18-50 years.[6]

  • Dosing and Administration: Subjects received a single dose of one of three intranasal formulations (two sprays per nostril): 0.1% Astelin® (total dose: 548 mcg), 0.1% Astepro® (total dose: 548 mcg), or 0.15% Astepro® (total dose: 822 mcg).[6]

  • Sample Collection: Blood samples were collected at scheduled intervals to characterize the pharmacokinetic profiles of azelastine and desmethylazelastine.[6]

  • Analytical Method: Plasma concentrations were determined using a validated analytical method.[6]

Multiple-Dose Pharmacokinetic Study
  • Study Design: A double-blind, placebo-controlled, randomized, parallel study.[6]

  • Subjects: Healthy volunteers.[6]

  • Dosing and Administration: this compound nasal spray was administered for 29 consecutive days at doses of one, two, or three sprays (0.14 mg, 0.28 mg, or 0.42 mg, respectively) per nostril.[6]

  • Sample Collection: Blood samples for the assay of azelastine and desmethylazelastine were collected at various time points after the morning dose on Days 1, 8, 15, 22, and 29.[8]

  • Analytical Method: Plasma samples were assayed using a validated bioanalytical method.[8]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A common method involves liquid-liquid extraction of azelastine and its metabolites from plasma.[1] An internal standard is added prior to extraction. The organic layer is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5]

  • Chromatographic Separation: Separation is achieved on a C8 or C18 reversed-phase column with an isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1][5]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for azelastine, desmethylazelastine, and the internal standard.[1][5]

Visualizations

Metabolic Pathway of Azelastine

cluster_cyp Cytochrome P450 Enzymes Azelastine Azelastine Desmethylazelastine Desmethylazelastine (Active Metabolite) Azelastine->Desmethylazelastine N-demethylation Carboxylic_Metabolites Carboxylic Acid Metabolites (Inactive) Azelastine->Carboxylic_Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->Azelastine CYP2D6 CYP2D6 CYP2D6->Azelastine CYP1A2 CYP1A2 CYP1A2->Azelastine

Caption: Metabolic pathway of this compound.

Experimental Workflow for a Clinical Pharmacokinetic Study

Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (Single or Multiple Dose) Randomization->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis Bioanalysis (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Caption: Typical workflow of a clinical pharmacokinetic study.

Relationships Between Key Pharmacokinetic Parameters

Dose Dose Absorption Absorption Rate (ka) Dose->Absorption AUC AUC Dose->AUC Cmax Cmax Absorption->Cmax Tmax Tmax Absorption->Tmax Clearance Clearance (CL) Clearance->Cmax Clearance->AUC HalfLife Half-life (t1/2) Clearance->HalfLife Vd Volume of Distribution (Vd) Vd->HalfLife

Caption: Interrelationships of pharmacokinetic parameters.

Conclusion

This compound exhibits a well-characterized pharmacokinetic profile, with rapid absorption following intranasal administration and extensive metabolism primarily mediated by CYP3A4, CYP2D6, and CYP1A2. Its long half-life and the presence of an active metabolite contribute to its sustained therapeutic effect. The data and methodologies presented in this guide provide a comprehensive resource for professionals involved in the research and development of antihistaminic and anti-allergic therapies.

References

The Discovery and Development of Azelastine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by its multifaceted pharmacological profile, encompassing potent histamine H1-receptor antagonism, mast cell stabilization, and anti-inflammatory effects.[1][2] This unique combination of activities has established it as a valuable therapeutic agent for allergic rhinitis and conjunctivitis.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development journey of this compound.

Discovery and Synthesis

Azelastine was first synthesized in 1971 by Dietrich.[5] It was developed through a collaborative research effort between Eisai Co., Ltd. in Japan and Degussa GmbH in West Germany.[5]

Chemical Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves a multi-step process starting from N-methylhexahydroazepin-4-one hydrochloride.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is detailed in Chinese patent CN102391253A and involves the following steps:[6]

  • Acylhydrazone Formation: N-methylhexahydroazepin-4-one hydrochloride is reacted with benzoyl hydrazine to form the corresponding acylhydrazone.[6]

  • Reduction: The resulting acylhydrazone is then reduced using potassium borohydride.[6]

  • Condensation: Finally, the reduced intermediate is condensed with 2-(p-chlorophenyl acetyl) benzoic acid to yield this compound.[6] This final step forms the core phthalazinone structure of the molecule.

Other patented methods describe variations in the starting materials and reaction conditions to improve yield and purity.[7][8] For instance, another synthetic route involves the cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate to form 4-(p-chlorobenzyl)-1-(2H)-phthalazinone, which is then condensed with 2-(2-chloroethyl)-N-methylpyrrolidine.[9]

G cluster_synthesis Synthesis of this compound N-methylhexahydroazepin-4-one hydrochloride N-methylhexahydroazepin-4-one hydrochloride Acylhydrazone formation Acylhydrazone formation N-methylhexahydroazepin-4-one hydrochloride->Acylhydrazone formation Benzoyl hydrazine Benzoyl hydrazine Benzoyl hydrazine->Acylhydrazone formation Reduction Reduction Acylhydrazone formation->Reduction Potassium borohydride Potassium borohydride Potassium borohydride->Reduction Condensation Condensation Reduction->Condensation 2-(p-chlorophenyl acetyl) benzoic acid 2-(p-chlorophenyl acetyl) benzoic acid 2-(p-chlorophenyl acetyl) benzoic acid->Condensation This compound This compound Condensation->this compound

A simplified workflow for the synthesis of this compound.

Pharmacodynamics and Mechanism of Action

This compound's therapeutic efficacy stems from its complex mechanism of action that extends beyond simple H1-receptor blockade.[1] It is a phthalazinone derivative administered as a racemic mixture, with no significant difference in pharmacological activity observed between its enantiomers in in vitro studies.[1][10]

Primary Mechanism: H1-Receptor Antagonism

The primary mechanism of action of Azelastine is as a potent and selective competitive antagonist of histamine H1-receptors.[3][11][12] By binding to these receptors on effector cells in locations such as blood vessels and the respiratory tract, it prevents histamine from exerting its pro-inflammatory effects, thereby mitigating the classic symptoms of an allergic reaction like itching, sneezing, and rhinorrhea.[3][12] The H1-receptor binding affinity of Azelastine is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[1] Its major metabolite, desmethylazelastine, also possesses H1-receptor antagonist activity.[1]

Secondary Mechanisms: Anti-inflammatory and Mast Cell-Stabilizing Effects

Beyond its antihistaminic properties, Azelastine exhibits a broad range of anti-inflammatory activities:

  • Mast Cell Stabilization: It inhibits the release of histamine and other inflammatory mediators, such as leukotrienes and platelet-activating factor, from mast cells following both antigen and non-antigen stimuli.[1][2][11]

  • Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the production and release of leukotrienes, kinins, free radicals, and cytokines.[1][11]

  • Downregulation of Adhesion Molecules: It downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a role in the migration of inflammatory cells.[1]

These multifaceted actions contribute to its effectiveness in addressing both the early and late phases of allergic reactions, including nasal congestion, a symptom that may not be adequately controlled by simple antihistamines.[1]

G cluster_pathway This compound Mechanism of Action Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine Mediators Other Inflammatory Mediators (Leukotrienes, Cytokines) MastCell->Mediators Azelastine Azelastine Hydrochloride Azelastine->MastCell Inhibits Degranulation H1Receptor H1-Receptor Azelastine->H1Receptor Antagonizes Azelastine->Mediators Inhibits Release/Production Histamine->H1Receptor Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1Receptor->Symptoms Inflammation Late-Phase Inflammation (Nasal Congestion) Mediators->Inflammation

Signaling pathway illustrating the multifaceted mechanism of action of this compound.

Preclinical Development

Preclinical studies for Azelastine were conducted in isolated tissues, animal models, and humans to characterize its pharmacological activity.[1] These in vitro and in vivo studies were crucial in demonstrating its H1-receptor antagonist activity. Furthermore, preclinical assessments of oral Azelastine did not reveal any tumorigenic effects, supporting its safety profile for further development.[13]

Clinical Development

The clinical development of this compound has been extensive, evaluating various formulations, dosages, and indications. The primary focus has been on its efficacy and safety for the treatment of seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR), as well as allergic conjunctivitis.[4]

Clinical Trial Design and Methodology

A common design for pivotal trials of Azelastine nasal spray is the randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

Experimental Protocol: Representative Phase III Clinical Trial for Perennial Allergic Rhinitis

  • Objective: To evaluate the efficacy and safety of this compound nasal spray (0.10% and 0.15%) compared to a placebo in patients with perennial allergic rhinitis.[14]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[14]

  • Patient Population: Adults and children with a history of moderate-to-severe symptomatic perennial allergic rhinitis.[15]

  • Treatment:

    • A 7-day single-blind placebo lead-in period.[14]

    • A 28-day double-blind treatment period where patients are randomized to receive either 0.10% Azelastine, 0.15% Azelastine, or a placebo, typically administered as one or two sprays per nostril twice daily.[14][15]

  • Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS). The rTNSS is a composite score of individual nasal symptoms such as runny nose, sneezing, itchy nose, and nasal congestion.[14]

  • Safety Assessments: Monitoring and recording of adverse events (AEs), with a particular focus on common side effects like bitter taste, headache, and somnolence.[13]

G cluster_workflow Representative Clinical Trial Workflow for Azelastine Nasal Spray Screening Patient Screening (Inclusion/Exclusion Criteria) LeadIn 7-Day Single-Blind Placebo Lead-in Screening->LeadIn Randomization Randomization (1:1:1) LeadIn->Randomization GroupA Group A: Azelastine 0.10% Randomization->GroupA GroupB Group B: Azelastine 0.15% Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Treatment 28-Day Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Endpoint Primary Endpoint Assessment: Change from Baseline in rTNSS Treatment->Endpoint Safety Safety Assessment: Adverse Event Monitoring Treatment->Safety

A generalized workflow for a pivotal clinical trial of Azelastine nasal spray.
Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Azelastine in managing symptoms of allergic rhinitis.

  • Symptom Improvement: Studies have shown that both 0.10% and 0.15% formulations of Azelastine nasal spray significantly improve the total nasal symptom score compared to placebo.[14][15] In a study on children with perennial allergic rhinitis, the 0.15% formulation showed a statistically significant change from baseline rTNSS (p = 0.005) versus placebo.[15]

  • Onset of Action: Azelastine has a rapid onset of action, with clinically significant effects observed as early as 15 minutes after intranasal administration.[1]

  • Ophthalmic Formulation: For allergic conjunctivitis, Azelastine eye drops have been shown to be highly effective in reducing symptoms like itching, redness, and tearing, with a rapid onset of action within 3 minutes of allergen exposure and a long duration of action of at least 8-10 hours.[2]

Table 1: Summary of Efficacy Data from a Pediatric Perennial Allergic Rhinitis Trial

Treatment GroupBaseline rTNSS (Mean)LS Mean Change from Baselinep-value vs. Placebo
Azelastine 0.15%16.60-3.450.005
Azelastine 0.10%16.35-3.370.015
Placebo---

Data adapted from a randomized, double-blind, parallel-group study in children aged 6 to <12 years with PAR.[15]

Safety and Tolerability

Azelastine is generally well-tolerated. The most common adverse events reported in clinical trials for the nasal spray are a bitter taste (dysgeusia), headache, somnolence, and nasal burning.[13] The development of a sweetened formulation (Astepro) containing sucralose and sorbitol was aimed at improving patient compliance by masking the bitter taste of the original formulation (Astelin).[16] Somnolence is a potential side effect, although it is less pronounced than with first-generation antihistamines.[13]

Table 2: Common Adverse Events for Astelin (0.1% Azelastine, 2 sprays/nostril BID)

Adverse EventPercentage of Patients Reporting
Dysgeusia (Bitter Taste)19.7%
Headache14.8%
Somnolence11.5%
Nasal Burning4.1%
Epistaxis2.0%

Data from the Astelin product label.[13]

Regulatory History and Post-Marketing

This compound has received regulatory approval in various formulations and for several indications worldwide.

  • 1996: The initial prescription nasal spray formulation, Astelin® (0.1% this compound), was approved by the U.S. Food and Drug Administration (FDA) for the treatment of seasonal allergic rhinitis.[5][17]

  • 2000: An ophthalmic solution, Optivar®, was approved by the FDA for allergic conjunctivitis.[5]

  • 2008: A sweetened nasal spray formulation, Astepro® (0.1%), was approved to improve palatability and patient adherence.[5][16]

  • 2009: A higher concentration formulation, Astepro® 0.15%, was approved, offering the potential for once-daily dosing.[16]

  • 2021: Astepro® became available over-the-counter in the United States, increasing patient access.[5]

Recent research has also explored the potential antiviral properties of Azelastine, with a clinical trial suggesting that the nasal spray may significantly reduce SARS-CoV-2 infections.[18][19]

The development of this compound, from its initial synthesis to its current status as a widely used over-the-counter medication, represents a significant advancement in the management of allergic conditions. Its dual mechanism of action, combining potent H1-receptor antagonism with anti-inflammatory and mast cell-stabilizing effects, provides rapid and comprehensive symptom relief. Extensive clinical development has established its efficacy and safety profile across various patient populations and indications, solidifying its role as a cornerstone therapy for allergic rhinitis and conjunctivitis.

References

Azelastine Hydrochloride: A Multifaceted Mast Cell Stabilizer for Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azelastine hydrochloride, a second-generation antihistamine, exhibits a robust and multifaceted role as a mast cell stabilizer, extending its therapeutic efficacy beyond simple H1-receptor antagonism. This document provides a comprehensive technical overview of the molecular mechanisms underpinning azelastine's mast cell stabilizing properties. It delves into the intricate signaling pathways modulated by azelastine, presents quantitative data on its inhibitory effects on mast cell mediators, and offers detailed experimental protocols for assessing mast cell degranulation. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of allergic and inflammatory diseases.

Introduction

Mast cells are pivotal effector cells in the pathophysiology of allergic diseases, including allergic rhinitis and asthma.[1] Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE) antibodies, mast cells undergo degranulation, releasing a cascade of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases (e.g., tryptase), cytokines (e.g., IL-6, TNF-α, IL-8), and leukotrienes.[2][3] These mediators are responsible for the clinical manifestations of allergic reactions. This compound has demonstrated significant capabilities in inhibiting this activation and subsequent mediator release, positioning it as a valuable therapeutic agent with mast cell-stabilizing properties.[2][4][5][6]

Mechanism of Action: Beyond H1-Receptor Antagonism

While its primary mechanism involves competitive antagonism of the histamine H1-receptor, azelastine's therapeutic profile is significantly enhanced by its ability to stabilize mast cells.[2][7] This stabilization prevents the release of a broad spectrum of inflammatory mediators.[2][7]

Inhibition of Mediator Release

Azelastine has been shown to inhibit the release of various key mediators from mast cells following both antigenic and non-antigenic stimuli.[2][6]

  • Histamine and Tryptase: Azelastine effectively inhibits the release of histamine and tryptase from human mast cells.[8][9]

  • Cytokines: It significantly suppresses the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8).[8][10]

  • Leukotrienes: The drug also demonstrates inhibitory effects on leukotrienes, which are potent inflammatory mediators in allergic reactions.[2][7]

Modulation of Intracellular Signaling Pathways

Azelastine exerts its mast cell stabilizing effects by interfering with critical intracellular signaling cascades initiated by IgE receptor cross-linking.

  • Calcium Influx: A crucial step in mast cell degranulation is the increase in intracellular calcium ([Ca2+]i). Azelastine has been shown to inhibit this rise in intracellular calcium levels following mast cell stimulation.[8][10][11] This suggests that azelastine may interfere with the influx of extracellular calcium or the release of calcium from intracellular stores.[11]

  • Protein Kinase C (PKC) Pathway: Azelastine has been found to inhibit Protein Kinase C (PKC) activity in activated mast cells, which is a key enzyme in the signaling cascade leading to degranulation.[12][13] It also inhibits diphosphoinositide kinase, an enzyme involved in the production of signaling molecules that activate PKC.[12]

  • NF-κB Activation: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in the expression of inflammatory cytokines. Azelastine has been demonstrated to inhibit the activation of NF-κB in human mast cells, which likely contributes to its inhibitory effect on cytokine secretion.[8][10]

Quantitative Data on Inhibitory Effects

The mast cell stabilizing properties of azelastine have been quantified in various in vitro studies. The following tables summarize the dose-dependent inhibitory effects of azelastine on the release of key inflammatory mediators from human mast cells.

Table 1: Inhibition of Cytokine Release by Azelastine in Human Cord Blood-Derived Mast Cells (hCBMC) [8][10]

MediatorAzelastine Concentration (µM)Percent Inhibition
TNF-α680%
IL-62483%
IL-86099%

Table 2: Comparative Inhibition of Mediator Release by Azelastine and Olopatadine in Cultured Human Mast Cells (CHMCs) [9]

MediatorAzelastine (24 µM) InhibitionOlopatadine (133 µM) Inhibition
IL-683%74%
Tryptase55%79%
Histamine41%45%

Table 3: IC50 Values for Azelastine in Inhibiting Histamine Release

Mast Cell TypeStimulusAzelastine IC50 (µM)
Rat Peritoneal Mast CellsCompound 48/80<10[14]
Rat Peritoneal Mast CellsConcanavalin A + Phosphatidylserine~3[14]
Rat Peritoneal Mast CellsCalcium Ionophore A231875[11]
MC9 Mast CellsDNP-BSA (Antigen)1.4[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway for IgE-Mediated Mast Cell Degranulation and Azelastine's Points of Intervention

MastCellActivation Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn_Syk Lyn/Syk Tyrosine Kinases FceRI->Lyn_Syk Activates Ca_influx Ca²⁺ Influx FceRI->Ca_influx PLC Phospholipase C (PLC) Lyn_Syk->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx->Ca_increase Ca_increase->PKC Activates Degranulation Degranulation (Histamine, Tryptase) Ca_increase->Degranulation NFkB NF-κB Activation PKC->NFkB PKC->Degranulation Cytokine_synthesis Cytokine Synthesis (IL-6, TNF-α, IL-8) NFkB->Cytokine_synthesis Azelastine1 Azelastine Azelastine1->Ca_increase Inhibits Azelastine2 Azelastine Azelastine2->PKC Inhibits Azelastine3 Azelastine Azelastine3->NFkB Inhibits

Caption: Azelastine's inhibitory action on mast cell degranulation.

Experimental Workflow for Mast Cell Degranulation Assay

DegranulationWorkflow start Start culture_cells Culture Mast Cells (e.g., RBL-2H3, hCBMC) start->culture_cells sensitize Sensitize with IgE (e.g., anti-DNP IgE) culture_cells->sensitize wash Wash cells to remove unbound IgE sensitize->wash preincubate Pre-incubate with Azelastine (various conc.) wash->preincubate induce Induce Degranulation (e.g., Antigen, C48/80, A23187) preincubate->induce incubate Incubate at 37°C induce->incubate stop_reaction Stop Reaction (e.g., place on ice) incubate->stop_reaction centrifuge Centrifuge to pellet cells stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_mediators Measure Released Mediators (e.g., β-hexosaminidase, Histamine, Cytokines) collect_supernatant->measure_mediators analyze Analyze Data and Calculate % Inhibition measure_mediators->analyze end End analyze->end

Caption: Workflow for assessing mast cell degranulation inhibition.

Detailed Experimental Protocols

IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from methodologies used for RBL-2H3 cells and can be applied to other mast cell types with appropriate modifications.[1][15]

1. Cell Culture and Sensitization:

  • Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 units/mL penicillin at 37°C in a humidified 5% CO2 incubator.[15]
  • Seed 5 x 10^5 cells/mL in a 24-well plate and allow them to adhere overnight.[15]
  • Sensitize the cells by incubating them with 0.45 µg/mL of anti-dinitrophenyl (DNP) IgE in complete medium for 24 hours.[15]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).
  • Wash the sensitized cells twice with a buffered salt solution (e.g., Siraganian buffer).[15]
  • Add 160 µL of buffer to each well and then add 20 µL of various concentrations of azelastine to the respective wells. Include a vehicle control.
  • Pre-incubate for 10-30 minutes at 37°C.[15]

3. Degranulation Induction:

  • Induce degranulation by adding 20 µL of 100 ng/mL DNP-BSA to each well.[1]
  • For positive control (maximum degranulation), add DNP-BSA without any inhibitor.
  • For negative control (spontaneous release), add buffer instead of DNP-BSA.
  • For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.[1]
  • Incubate the plate for 1 hour at 37°C.[1]

4. β-Hexosaminidase Assay:

  • Stop the reaction by placing the plate on ice.[15]
  • Centrifuge the plate at 300 x g for 5 minutes.[1]
  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
  • Add 50 µL of p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well.[1][15]
  • Incubate the plate at 37°C for 1-2.5 hours.[1][15]
  • Stop the reaction by adding 150-200 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).[1][15]
  • Measure the absorbance at 405 nm using a microplate reader.[15]

5. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
  • % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
  • Calculate the percent inhibition by azelastine relative to the positive control.

Intracellular Calcium Measurement

This protocol provides a general framework for measuring changes in intracellular calcium using fluorescent indicators.

1. Cell Preparation:

  • Culture and sensitize mast cells as described in section 5.1.
  • Harvest the cells and wash them with a calcium-free buffer.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

2. Fluorometric Measurement:

  • Resuspend the dye-loaded cells in a buffer containing calcium.
  • Place the cell suspension in a fluorometer cuvette with continuous stirring.
  • Record the baseline fluorescence for a few minutes.
  • Add azelastine at the desired concentration and record the fluorescence.
  • Add the stimulating agent (e.g., anti-IgE) and continue to record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

  • The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is used to calculate the intracellular calcium concentration.
  • Compare the peak calcium response in the presence and absence of azelastine to determine the inhibitory effect.

Conclusion

This compound's role as a mast cell stabilizer is a critical component of its anti-allergic and anti-inflammatory properties. Its ability to inhibit the release of a wide array of inflammatory mediators through the modulation of key intracellular signaling pathways, including calcium mobilization, PKC activation, and NF-κB signaling, underscores its therapeutic value. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further research and development in the field of allergic and inflammatory diseases. A deeper understanding of azelastine's multifaceted mechanism of action will continue to inform its clinical application and the development of next-generation mast cell-stabilizing agents.

References

Molecular Interactions of Azelastine Hydrochloride with H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between Azelastine Hydrochloride and the Histamine H1 receptor (H1R). It consolidates key quantitative data, details experimental methodologies for studying these interactions, and visualizes the associated signaling pathways and experimental workflows.

Core Molecular Interactions

This compound is a potent second-generation phthalazinone derivative that functions as a selective antagonist of the Histamine H1 receptor.[1][2][3][4][5] Its therapeutic efficacy in allergic rhinitis and conjunctivitis stems primarily from its high affinity for and competitive inhibition of H1 receptors, preventing histamine from binding and initiating the allergic cascade.[3] Beyond simple antagonism, azelastine also exhibits inverse agonist properties, reducing the basal activity of the H1 receptor. Furthermore, it possesses mast cell stabilizing and anti-inflammatory effects by inhibiting the release and synthesis of various inflammatory mediators such as leukotrienes and cytokines.[6][7]

Studies have shown that azelastine's binding affinity for the H1 receptor is approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine.[2][8] In vitro studies indicate that azelastine has a rapid onset of action and a prolonged duration of effect, which is attributed to its slow dissociation from the H1 receptor.[9]

Quantitative Data on Azelastine-H1R Interaction

The following tables summarize the available quantitative data for the interaction of this compound with the H1 receptor.

Table 1: Binding Affinity of this compound for the H1 Receptor

ParameterValueSpecies/TissueRadioligandReference
IC50 High affinity, consistently as low or lower than other antihistaminesHuman Lung[3H]pyrilamine[1]
Kd (8.72 ± 0.21) × 10-7 MNot SpecifiedNot Specified[10]

Note: Specific Ki values for Azelastine at the H1 receptor were not consistently available in the reviewed literature. The IC50 value is dependent on the concentration of the radioligand used in the assay.

Table 2: Functional Potency of this compound at the H1 Receptor

ParameterValueAssay TypeCell Line/TissueReference
IC50 273 nM (with 2.5 min pre-incubation)Calcium MobilizationCHO-K1 cells expressing human H1R[11]
IC50 7 x 10-5 M (70 µM)Inhibition of Histamine-Induced Calcium MobilizationCultured Rabbit Airway Smooth Muscle[12]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the H1 receptor using a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for inhibition (Ki) of a test compound at the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) or tissues (e.g., human lung) expressing the H1 receptor.[1][13]

  • Radioligand: [3H]-mepyramine (or [3H]-pyrilamine), a potent H1 receptor antagonist.[1][13]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[13]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[14]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[14]

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the H1 receptor in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [3H]-mepyramine (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]-mepyramine, and a high concentration of the non-labeled H1 antagonist.

      • Competition Binding: Membrane preparation, [3H]-mepyramine, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Separation and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist like this compound to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.

Objective: To determine the functional potency (IC50) of this compound in inhibiting H1 receptor-mediated signaling.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).[11]

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.[15][16]

  • Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • H1 Receptor Agonist: Histamine.

  • Test Compound: this compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation:

    • Seed the H1R-expressing cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition (Antagonist Pre-incubation):

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 2.5 minutes).[11]

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by histamine in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

H1 Receptor Signaling Pathway with this compound

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Azelastine Azelastine HCl Azelastine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Response Cellular Response (Inflammation, etc.) PKC->Response

Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells/tissues expressing H1R) Reagent_Prep 2. Prepare Reagents ([³H]-mepyramine, Azelastine HCl, Buffers) Incubate 3. Incubate Membranes with: - [³H]-mepyramine (Total Binding) - [³H]-mepyramine + unlabeled antagonist (Non-specific) - [³H]-mepyramine + Azelastine HCl (Competition) Membrane_Prep->Incubate Reagent_Prep->Incubate Filter 4. Filter to separate bound & free radioligand Incubate->Filter Wash 5. Wash filters Filter->Wash Count 6. Scintillation Counting Wash->Count Calculate 7. Calculate Specific Binding Count->Calculate Plot 8. Plot % Specific Binding vs. [Azelastine HCl] Calculate->Plot Determine 9. Determine IC₅₀ & Kᵢ Plot->Determine

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

References

Solubility and stability of Azelastine Hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of Azelastine Hydrochloride

Introduction

This compound is a second-generation, selective H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for formulation development, manufacturing, storage, and ensuring therapeutic potency. This guide provides a detailed overview of the solubility of this compound in various solvents and its stability under different stress conditions, supported by established experimental protocols and visual workflows.

Section 1: Solubility Profile of this compound

This compound is a white crystalline powder.[3][4] Its solubility is a critical factor influencing its dissolution rate and bioavailability. The compound is generally described as sparingly soluble in water and soluble in certain organic solvents.[3][4][5][6]

Quantitative Solubility Data

The solubility of this compound in various common solvents has been reported across multiple sources. The data is summarized below for comparative analysis.

SolventSolubility (mg/mL)RemarksSource(s)
Water20.84Sparingly soluble[7]
Water35 mg/L (0.035 mg/mL)-[8]
WaterSparingly solubleGeneral description[3][4][6]
Ethanol42.13Soluble[7]
Ethanol0.25Soluble[9]
EthanolSlightly solubleGeneral description[3]
MethanolSolubleGeneral description[6][10]
Dimethyl Sulfoxide (DMSO)48.0Soluble[7]
Dimethyl Sulfoxide (DMSO)10Soluble[9]
Dimethyl Formamide (DMF)1.0Soluble[7][9]
Methylene ChlorideSolubleGeneral description[4][5]
Propylene GlycolSparingly solubleGeneral description[3]
GlycerineSlightly solubleGeneral description[3]
DMSO:PBS (pH 7.2) (1:3)0.25Sparingly soluble in aqueous buffers[7][9]

Note: Solubility values can vary based on experimental conditions such as temperature and pH.

Section 2: Stability Profile of this compound

Stability studies are crucial to identify how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. Forced degradation studies, which involve exposing the drug to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[11]

This compound has been shown to be stable under certain conditions but susceptible to degradation under others.

  • Hydrolytic Stability (pH): The drug demonstrates significant degradation in alkaline conditions.[12][13] Some studies also report degradation under acidic conditions, though it appears to be more labile in basic media.[12][14] One study noted that azelastine was stable under high temperature at pH 1 and 4 but degraded considerably in alkaline conditions (pH 10-13) upon light exposure.[15]

  • Oxidative Stability: this compound is highly susceptible to oxidative degradation.[12][13][14] Studies using hydrogen peroxide have shown significant breakdown of the active substance.[12][16]

  • Photostability: The compound is labile under UV/VIS irradiation.[12][15] Exposure to both UV and natural sunlight can lead to the formation of degradation products.[12][14]

  • Thermal Stability: this compound is relatively stable under high temperatures when protected from light and humidity.[12][15][17] One study indicated thermal stability up to 294.51°C.[17] However, when combined with high humidity, interactions with excipients can occur.[12]

Section 3: Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible solubility and stability data.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[18][19]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffer pH 6.8, ethanol)

  • Volumetric flasks

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass flask). The excess solid should be visually present to ensure saturation.[18]

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle.[20] Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration must be performed carefully to avoid adsorption of the drug onto the filter membrane.[18]

  • Quantification: Withdraw an aliquot of the clear supernatant, dilute it appropriately with the mobile phase or solvent, and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV spectroscopy.[6]

  • Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility is confirmed when consecutive measurements yield consistent concentrations.[19]

Protocol for Forced Degradation Study

Forced degradation studies are conducted according to ICH guidelines to assess the stability of the drug substance under stress conditions.[21][22]

Objective: To identify potential degradation products and pathways for this compound and to demonstrate the specificity of stability-indicating analytical methods.

Materials:

  • This compound (as solid powder and in solution)

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the drug in a methanolic solution and add 0.1 M HCl.[23] The mixture can be refluxed or kept at room temperature for a specified duration.[14][23] Afterwards, neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug in a methanolic solution and add 0.1 M NaOH.[23] Keep the mixture at room temperature or reflux for a set time, then neutralize.[14][23] Significant degradation is expected under alkaline conditions.[12]

  • Oxidative Degradation: Treat a solution of the drug with 3% hydrogen peroxide at room temperature for a specified period (e.g., up to 7 days or until target degradation is achieved).[11][12]

  • Thermal Degradation: Expose the solid drug powder to dry heat in a calibrated oven (e.g., 70°C for 35 hours).[12][15] Analyze the sample at appropriate time points.

  • Photolytic Degradation: Expose the drug (both in solid state and in solution) to a light source according to ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[11][12] A control sample should be protected from light to allow for comparison.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all major degradation products.[13][24]

Section 4: Visualizations

Diagrams are provided to illustrate key experimental and logical pathways related to this compound.

G cluster_0 Equilibrium Solubility Determination Workflow A Add excess Azelastine HCl to solvent B Agitate in shaker bath (e.g., 24-48h at 37°C) A->B C Check for undissolved solid (Ensures saturation) B->C D Separate solid and liquid phases (Centrifugation / Filtration) C->D E Withdraw clear supernatant D->E F Dilute aliquot appropriately E->F G Analyze concentration (HPLC / UV-Vis) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Forced Degradation Study Workflow Start Azelastine HCl Sample (Solid & Solution) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal (e.g., 70°C) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Analysis Analyze Stressed Samples vs. Control (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants & Determine Degradation Pathway Analysis->Result

Caption: Workflow for a Forced Degradation Study.

G cluster_2 This compound: Primary Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell triggers Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor binds to Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1Receptor->Symptoms leads to Azelastine Azelastine HCl Azelastine->H1Receptor blocks

Caption: Primary Mechanism of Action of Azelastine HCl.

G cluster_3 Generalized Degradation Pathway A Azelastine HCl (Intact Drug) B Stress Conditions (e.g., Base, Oxidation, UV Light) A->B C Degradation Product I B->C D Degradation Product II B->D E Other Degradants B->E

Caption: General Degradation Pathway of Azelastine HCl.

Conclusion

This technical guide consolidates critical data on the solubility and stability of this compound. It is sparingly soluble in aqueous media but shows higher solubility in organic solvents like DMSO and ethanol. Stability assessments reveal that the molecule is particularly susceptible to degradation under alkaline, oxidative, and photolytic stress, while demonstrating greater resilience to thermal stress. The provided experimental protocols for solubility and forced degradation studies offer a standardized framework for researchers. This comprehensive understanding is essential for the successful development of robust, stable, and effective pharmaceutical formulations containing this compound.

References

Azelastine Hydrochloride: An In-depth Technical Guide on Potential Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride, a potent second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic rhinitis and conjunctivitis.[1] Beyond its primary mechanism of action, a growing body of evidence from in vitro studies highlights a range of off-target effects that contribute to its broader anti-inflammatory and immunomodulatory profile. This technical guide provides a comprehensive overview of these off-target activities in various cellular models. It details the quantitative effects on cancer cell viability, viral replication, and inflammatory mediator release, presenting the data in structured tables for comparative analysis. Furthermore, this document outlines the experimental protocols utilized in these key studies and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of azelastine's multifaceted pharmacological actions.

Quantitative Analysis of Off-Target Effects

This compound has demonstrated significant biological activity in cellular models unrelated to its H1 receptor antagonism. These effects, observed across various cell types, include cytotoxic and anti-proliferative actions on cancer cells, inhibition of viral entry and replication, and modulation of inflammatory responses through the suppression of cytokines and other mediators. The following tables summarize the key quantitative data from these studies.

Anti-Cancer and Cytotoxic Effects

Recent studies have explored the potential of azelastine as an anti-cancer agent, revealing its ability to induce apoptosis and reduce the viability of cancer cell lines.

Table 1: Cytotoxic and Pro-Apoptotic Effects of this compound in HeLa Cells [2][3][4]

ParameterConcentration (µM)ResultCell Line
Cell Viability (MTT Assay, 48h)15~86% of controlHeLa
25~68% of controlHeLa
45~51% of controlHeLa
60~8% of controlHeLa
90~4% of controlHeLa
Apoptotic Cells (Annexin V Assay, 48h)15>26%HeLa
25>34%HeLa
45~60%HeLa
60>93%HeLa
90>98%HeLa
Caspase 3/7 Activity (48h)15>24% of cells activeHeLa
25>26% of cells activeHeLa
45>55% of cells activeHeLa
60~96% of cells activeHeLa
90~99% of cells activeHeLa
Bcl-2 Inactivation (48h)15~13% of cellsHeLa
25~22% of cellsHeLa
45~41% of cellsHeLa
60~63% of cellsHeLa
90~65% of cellsHeLa

Table 2: Cytotoxic Effects of this compound in Triple-Negative Breast Cancer Cells [5]

ParameterConcentration (µM)ResultCell Line
IC50 (72h)35.9350% inhibition of cell viabilityMDA-MB-231
Cell Viability (72h)3061.3% of controlMDA-MB-231
5034.9% of controlMDA-MB-231
Antiviral Activity

Azelastine has been identified as a potential antiviral agent, particularly against SARS-CoV-2, with studies demonstrating its ability to inhibit viral replication in vitro.

Table 3: Antiviral Efficacy of this compound against SARS-CoV-2 [6][7][8][9]

ParameterValue (µM)DescriptionCell Line
EC502.2 - 6.5Inhibition of viral replication (preventive and treatment)Vero E6
EC502.8 - 6.5Inhibition of Variants of Concern (Alpha, Beta, Delta)Vero-TMPRSS2/ACE2
EC503.834Inhibition of pseudovirus entryACE2h cells
Binding Affinity (K D)0.258Binding to ACE2 receptorN/A (SPR)
Anti-Inflammatory and Immunomodulatory Effects

Azelastine's influence extends to key cells of the immune system, where it modulates the release of inflammatory mediators.

Table 4: Inhibition of Inflammatory Mediator Release by this compound [10][11][12]

ParameterIC50 / ConcentrationCell TypeStimulus
Leukotriene C4/D4 ReleaseIC50: 6.4 µM (15 min preincubation)Passively sensitized guinea pig lung fragmentsAntigen
IC50: 2.3 µM (30 min preincubation)Human polymorphonuclear leukocytesCalcium ionophore A23187
Leukotriene B4 & C4 GenerationIC50: 0.9 - 1.1 µMHuman neutrophils and eosinophilsN/A
TNF-α Secretion6 µM (for 80% inhibition)Human cord blood-derived mast cells (hCBMC)Anti-IgE
IL-6 Secretion24 µM (for 83% inhibition)Human cord blood-derived mast cells (hCBMC)Anti-IgE
IL-8 Secretion60 µM (for 99% inhibition)Human cord blood-derived mast cells (hCBMC)Anti-IgE

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

Assessment of Cytotoxicity and Apoptosis in HeLa Cells[4]
  • Cell Culture: HeLa cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Azelastine Treatment: Cells were treated with varying concentrations of this compound (15-90 µM) for 48 hours.

  • Cell Viability (MTT Assay): Post-treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured spectrophotometrically to determine cell viability relative to untreated controls.

  • Apoptosis Analysis (Annexin V/7-AAD Staining): Treated cells were harvested, washed, and resuspended in binding buffer. Annexin V-PE and 7-AAD were added, and the cells were incubated in the dark. The percentage of apoptotic cells (early and late) was quantified using flow cytometry.

  • Caspase 3/7 Activity: Caspase activity was measured using a specific fluorescent substrate. Treated cells were incubated with the substrate, and the fluorescence intensity, proportional to caspase 3/7 activity, was measured using a fluorometer or flow cytometer.

  • Bcl-2 Inactivation: The phosphorylation status of the anti-apoptotic protein Bcl-2 was assessed by flow cytometry using an antibody specific to the inactivated (dephosphorylated) form of the protein.

In Vitro SARS-CoV-2 Inhibition Assay[6]
  • Cell Lines: Vero E6 cells or Vero cells overexpressing human TMPRSS2 and ACE2 were used.

  • Virus Infection: Cells were seeded in 96-well plates. For preventive assays, cells were pre-treated with azelastine (0.4–12.5 µM) before infection with SARS-CoV-2 at a specified multiplicity of infection (MOI). For treatment assays, azelastine was added post-infection.

  • Quantification of Viral Replication: After a 48-hour incubation period, viral RNA was extracted from the cell culture supernatant. The number of viral genomes was quantified using quantitative polymerase chain reaction (qPCR) or droplet digital PCR (ddPCR). The half-maximal effective concentration (EC50) was calculated based on the dose-dependent inhibition of viral replication.

Cytokine Release Assay from Human Mast Cells[10]
  • Cell Culture: Human cord blood-derived mast cells (hCBMC) were cultured and sensitized with IgE.

  • Azelastine Treatment and Stimulation: Sensitized hCBMCs were pretreated with azelastine (0.01-60 µM) for 5 minutes before being stimulated with anti-IgE for 6 hours to induce degranulation and cytokine release.

  • Cytokine Measurement (ELISA): The concentrations of secreted cytokines (TNF-α, IL-6, IL-8) in the cell culture supernatants were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • NF-κB Activation Assay: Nuclear extracts from treated and stimulated hCBMCs were prepared. The activation of NF-κB was determined by an electromobility shift assay (EMSA), which detects the binding of active NF-κB to a labeled DNA probe.

  • Intracellular Calcium Measurement: Intracellular calcium levels were monitored using calcium-sensitive fluorescent indicators and confocal microscopy.

Surface Plasmon Resonance (SPR) for Azelastine-ACE2 Binding[13]
  • Immobilization of ACE2: Recombinant human ACE2 protein was immobilized on a sensor chip.

  • Azelastine Injection: Various concentrations of azelastine were passed over the sensor chip surface.

  • Data Acquisition and Analysis: The binding of azelastine to ACE2 was detected in real-time as a change in the resonance signal. The association (kon) and dissociation (koff) rate constants were determined, and the equilibrium dissociation constant (KD) was calculated to quantify the binding affinity.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the off-target effects of this compound.

Azelastine_Apoptosis_Pathway Azelastine Azelastine (45-90 µM) Mitochondria Mitochondria Azelastine->Mitochondria induces stress Bcl2 Bcl-2 Azelastine->Bcl2 inactivates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Bcl2->Mitochondria inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Azelastine-induced apoptotic pathway in HeLa cells.

Azelastine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane IgE_Receptor IgE Receptor Ca_Influx Intracellular Ca²⁺ Increase IgE_Receptor->Ca_Influx Anti_IgE Anti-IgE Anti_IgE->IgE_Receptor Azelastine Azelastine (6-24 µM) Azelastine->Ca_Influx inhibits NFkB_Activation NF-κB Activation Azelastine->NFkB_Activation inhibits Ca_Influx->NFkB_Activation Cytokine_Gene_Expression Cytokine Gene Expression NFkB_Activation->Cytokine_Gene_Expression Cytokine_Release Release of TNF-α, IL-6, IL-8 Cytokine_Gene_Expression->Cytokine_Release

Caption: Azelastine's inhibition of mast cell cytokine release.

SARS_CoV_2_Inhibition_Workflow step1 Step 1: Cell Culture Seed Vero E6 cells in 96-well plates step2 Step 2: Treatment Add Azelastine (0.4-12.5 µM) (Preventive or Therapeutic) step1->step2 step3 Step 3: Infection Infect with SARS-CoV-2 (Specified MOI) step2->step3 step4 Step 4: Incubation Incubate for 48 hours at 37°C, 5% CO₂ step3->step4 step5 Step 5: RNA Extraction Extract viral RNA from supernatant step4->step5 step6 Step 6: Quantification Quantify viral genomes by qPCR/ddPCR step5->step6 step7 Step 7: Analysis Calculate EC50 value step6->step7

Caption: Experimental workflow for SARS-CoV-2 inhibition assay.

Conclusion

The data compiled in this technical guide underscore that this compound's pharmacological profile is more complex than that of a simple H1 receptor antagonist. Its demonstrated off-target effects in various cellular models—including the induction of apoptosis in cancer cells, inhibition of viral activity, and modulation of key inflammatory pathways—highlight its potential for repositioning in other therapeutic areas. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals seeking to further explore and leverage the multifaceted actions of azelastine. Future investigations into these off-target mechanisms are warranted to fully elucidate their clinical relevance and potential therapeutic applications.

References

Methodological & Application

Application Note & Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine Hydrochloride is a potent, second-generation H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document provides a comprehensive guide to the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Chemical Structure of this compound:

This compound is chemically known as 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride.[7]

  • Molecular Formula: C₂₂H₂₅Cl₂N₃O[7]

  • Molecular Weight: 418.37 g/mol [3][5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method.

PropertyValueReference
DescriptionWhite or almost white, crystalline powder with a bitter taste.[3][5][8]
Melting PointApproximately 225 °C[3][5]
SolubilitySparingly soluble in water, soluble in methanol and propylene glycol.[3][8]
UV Absorbance Maxima (λmax)210 nm, 289 nm, 236 nm, 290nm[9][10]

Recommended RP-HPLC Method Parameters

Based on a comprehensive review of existing literature, the following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.1) : Acetonitrile (60:40, v/v)[3][5][6]
Flow Rate 1.0 mL/minute[3][5][6]
Detection Wavelength 239 nm
Column Temperature Ambient[3][5][6]
Injection Volume 20 µL
Diluent Mobile Phase

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (Phosphate buffer pH 3.1 : Acetonitrile (60:40, v/v))

  • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to prepare a phosphate buffer.

  • Adjust the pH of the buffer to 3.1 using orthophosphoric acid.[3][5][6]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer and acetonitrile in a 60:40 volume ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

4.1.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound working standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4.1.3. Working Standard Solution Preparation (for Linearity)

  • Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 5-150 µg/mL).

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][8]

4.2.1. System Suitability

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Inject the standard solution (e.g., 100 µg/mL) five times.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time, peak area, theoretical plates, and tailing factor.

  • Acceptance Criteria:

    • %RSD of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

4.2.2. Specificity (Forced Degradation Studies)

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of potential degradation products.

  • Procedure:

    • Expose the this compound solution to various stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic).[4][11]

    • Acid Degradation: Treat with 0.1 N HCl at 80°C for 2 hours.[4]

    • Base Degradation: Treat with 0.1 N NaOH at 80°C for 2 hours.[4]

    • Oxidative Degradation: Treat with 30% H₂O₂ at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples using the developed HPLC method.

  • Acceptance Criteria: The method should be able to resolve the this compound peak from all degradation product peaks.

4.2.3. Linearity

  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Inject the prepared working standard solutions in the range of 25-75 µg/mL in triplicate.[4]

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4.2.4. Accuracy (% Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[3]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[3]

4.2.5. Precision

  • Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate injections of the standard solution on two different days by two different analysts.

  • Acceptance Criteria: %RSD < 2.0%.[4]

4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy. For Azelastine, reported LOD and LOQ values are around 0.3 µg/mL and 1.1 µg/mL, respectively.[4]

4.2.7. Robustness

  • Objective: To demonstrate the reliability of the method with respect to deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2%)

      • Column temperature (± 5°C)

    • Analyze the standard solution under each modified condition.

  • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be less than 2.0%.

Data Presentation

Summary of Published RP-HPLC Methods for this compound
ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
Gill et al. (2018)[3]C18 (250 x 4.6 mm, 5 µm)Phosphate buffer (pH 3.1): Acetonitrile (60:40)1.0239Not Specified
Nivekar et al.Inertsil, ODS, C18 (250x4.6mm, 5µ)Gradient: Phosphate buffer (pH 3.0) and Acetonitrile1.02368.6
El-Shaheny et al. (2014)[9]C18Acetonitrile : 0.04 M Phosphate buffer (pH 3.5) (32:68)Not Specified210Not Specified
Thangabalan et al. (2012)[12]Kromosil C18 (150 x 4.6 mm, 5 µm)Phosphate buffer (pH 3) : Acetonitrile (50:50)Not Specified288Not Specified
Typical Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
System Suitability
%RSD of Peak Area< 2.0%< 1.0%
Tailing Factor≤ 2.0~1.2
Theoretical Plates> 2000> 3000
Specificity No interference from degradantsPeaks well-resolved
Linearity (r²) ≥ 0.9990.9997[4]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD)
Repeatability< 2.0%< 1.5%
Intermediate Precision< 2.0%< 1.8%
LOD (µg/mL) Reportable~0.3[4]
LOQ (µg/mL) Reportable~1.1[4]
Robustness System suitability passesMethod is robust

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization A Define Analytical Target Profile B Review Physicochemical Properties A->B C Select Chromatographic Mode (RP-HPLC) B->C D Select Column & Mobile Phase C->D E Optimize Chromatographic Conditions (Flow Rate, Wavelength, Temp) D->E F Develop Sample Preparation Procedure E->F G System Suitability F->G H Specificity (Forced Degradation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized & Documented Method L->M

Caption: RP-HPLC Method Development and Validation Workflow.

ValidationParameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Range Range Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod SystemSuitability System Suitability SystemSuitability->ValidatedMethod

Caption: Relationship of ICH Validation Parameters.

References

Application Notes and Protocols for Azelastine Hydrochloride Nasal Spray Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelastine hydrochloride is a potent second-generation histamine H1 antagonist widely used for the symptomatic relief of allergic rhinitis.[1][2] For preclinical in vivo studies, a well-characterized nasal spray formulation is crucial to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of an this compound nasal spray formulation.

Formulation Details

Several formulations of this compound nasal spray have been developed. Commercially available formulations often contain 0.1% to 0.15% of the active pharmaceutical ingredient.[3][4] Excipients are crucial for stability, viscosity, taste-masking, and achieving the desired osmolarity.[5][6]

Table 1: Example this compound Nasal Spray Formulations for In Vivo Studies

ComponentFormulation 1 (0.1%)Formulation 2 (0.15%)Formulation 3 (Nanosuspension)Purpose
This compound0.1 g0.15 g0.2 g (as nanosuspension)Active Pharmaceutical Ingredient
Hypromellose0.1 g0.1 g-Viscosity Modifier[5][7]
Edetate Disodium0.05 g0.05 g-Chelating Agent[7]
Sodium Chloride0.68 g0.68 g-Isotonicity Agent[7]
Citric Acid0.04 g0.04 g-Buffering Agent[7]
Dibasic Sodium Phosphate0.06 g0.06 g-Buffering Agent[7]
Benzalkonium Chloride0.0125 g0.0125 g-Preservative[7]
Sucralose0.15 g0.15 g-Taste-Masking Agent[5]
Sorbitol---Taste-Masking & Osmolarity Agent[6]
Chondroitin--0.2 gPolymer for Nanosuspension[8][9]
Ethanol--10 mLSolvent for Nanosuspension[8]
Tween-80--1.0 mLSurfactant[8]
β-Cyclodextrin--1.0 gStabilizer[8]
Purified Waterq.s. to 100 mLq.s. to 100 mLq.s. to 100 mLVehicle
Target pH 6.8 ± 0.3 [7]6.8 ± 0.3 6.1 ± 0.5 [9]Optimal for Nasal Administration

Experimental Protocols

Protocol 1: Preparation of this compound Nasal Spray (0.1% Solution)

Objective: To prepare a 100 mL batch of 0.1% this compound nasal spray solution.

Materials:

  • This compound powder

  • Hypromellose

  • Edetate Disodium

  • Sodium Chloride

  • Citric Acid

  • Dibasic Sodium Phosphate

  • Benzalkonium Chloride

  • Sucralose

  • Purified Water

  • Volumetric flasks (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Accurately weigh all the solid components as listed in Table 1, Formulation 1.

  • In a 100 mL volumetric flask, dissolve the weighed amounts of Sodium Chloride, Edetate Disodium, Citric Acid, and Dibasic Sodium Phosphate in approximately 80 mL of purified water with gentle stirring.

  • Once dissolved, add the weighed this compound and Hypromellose to the solution and continue stirring until a clear solution is obtained.

  • Add the Benzalkonium Chloride and Sucralose to the solution and mix thoroughly.

  • Check the pH of the solution and adjust to 6.8 ± 0.3 using small amounts of citric acid or sodium phosphate solution if necessary.[7]

  • Add purified water to bring the final volume to 100 mL.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Store the final formulation in a sterile, light-resistant container at controlled room temperature (20-25°C).[7]

Protocol 2: Physicochemical Characterization of the Nasal Spray Formulation

Objective: To determine the key physicochemical properties of the prepared this compound nasal spray.

A. pH Measurement:

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Take an aliquot of the prepared nasal spray solution in a beaker.

  • Immerse the pH electrode in the solution and record the reading once it stabilizes.

B. Viscosity Measurement:

  • Use a calibrated viscometer (e.g., Brookfield viscometer).

  • Place a suitable amount of the nasal spray solution in the viscometer cup.

  • Measure the viscosity at a controlled temperature (e.g., 25°C). The viscosity should be suitable for nasal spray application, typically in the range of 15-30 cps.

C. Drug Content Uniformity (using RP-HPLC): This protocol is based on established RP-HPLC methods for this compound.[10][11][12]

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)[11][12]

    • Mobile Phase: Phosphate buffer (pH 3.1) and Acetonitrile (60:40 v/v)[11][12]

    • Flow Rate: 1.0 mL/min[11][12]

    • Detection Wavelength: 239 nm[11]

    • Column Temperature: Ambient[11][12]

  • Standard Preparation:

    • Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

    • This provides a standard stock solution of 100 µg/mL. Prepare further dilutions as required for the calibration curve.

  • Sample Preparation:

    • Accurately pipette 1 mL of the prepared nasal spray formulation into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well. This gives a theoretical concentration of 10 µg/mL for a 0.1% formulation.

  • Procedure:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the peak areas and calculate the concentration of this compound in the sample using the calibration curve.

Protocol 3: In Vivo Efficacy Study in an Animal Model of Allergic Rhinitis

Objective: To evaluate the efficacy of the prepared this compound nasal spray in a murine model of ovalbumin (OVA)-induced allergic rhinitis.[13][14]

Animal Model:

  • Species: BALB/c mice or Sprague-Dawley rats are commonly used.[13][15][16]

  • Sensitization: Sensitize the animals by intraperitoneal injections of ovalbumin (OVA) with an adjuvant like aluminum hydroxide.[15][16]

  • Challenge: After sensitization, challenge the animals intranasally with OVA solution to induce allergic rhinitis symptoms.[14][17]

Experimental Groups:

  • Negative Control: Healthy animals receiving saline nasal spray.

  • Positive Control (Vehicle): OVA-sensitized and challenged animals receiving the vehicle (formulation without Azelastine HCl) nasal spray.

  • Test Group: OVA-sensitized and challenged animals receiving the this compound nasal spray.

  • Reference Group (Optional): OVA-sensitized and challenged animals receiving a commercially available Azelastine nasal spray.

Procedure:

  • Following the final OVA challenge, administer the respective nasal spray formulations to the animals in each group. The dosage for animals can be extrapolated from human doses, often in the range of 1-2 sprays per nostril.[18][19]

  • Observe and record the frequency of sneezing and nasal rubbing for a defined period (e.g., 15-30 minutes) after administration.[16][17]

  • At the end of the study period, collect blood samples for measuring serum levels of total IgE and OVA-specific IgE.[14]

  • Euthanize the animals and collect nasal lavage fluid to analyze inflammatory cell infiltration (e.g., eosinophils).

  • Excise nasal mucosal tissue for histopathological examination (e.g., eosinophil infiltration, goblet cell hyperplasia).[13]

Data Analysis:

  • Compare the frequency of allergic symptoms (sneezing, rubbing) between the groups.

  • Analyze the levels of IgE and inflammatory cells in the different groups.

  • Evaluate the histopathological changes in the nasal mucosa.

Visualizations

Experimental_Workflow_Formulation_Characterization cluster_prep Formulation Preparation cluster_char Physicochemical Characterization weigh Weigh Ingredients dissolve Dissolve Excipients weigh->dissolve add_api Add Azelastine HCl dissolve->add_api adjust_ph Adjust pH add_api->adjust_ph final_vol Final Volume Adjustment adjust_ph->final_vol filter Sterile Filtration final_vol->filter ph_measure pH Measurement filter->ph_measure visc_measure Viscosity Measurement filter->visc_measure hplc_analysis Drug Content (RP-HPLC) filter->hplc_analysis

Caption: Workflow for the preparation and characterization of Azelastine HCl nasal spray.

InVivo_Study_Workflow cluster_model Animal Model Induction cluster_treatment Treatment and Observation cluster_analysis Data Collection and Analysis sensitization Sensitization (OVA + Adjuvant) challenge Intranasal Challenge (OVA) sensitization->challenge grouping Divide into Experimental Groups challenge->grouping treatment Administer Nasal Spray grouping->treatment observation Observe Symptoms (Sneezing, Rubbing) treatment->observation blood_collection Collect Blood (IgE Analysis) observation->blood_collection lavage Nasal Lavage (Cell Count) blood_collection->lavage histology Histopathology of Nasal Mucosa lavage->histology data_analysis Statistical Analysis histology->data_analysis

Caption: Workflow for the in vivo efficacy study in an allergic rhinitis model.

Azelastine_MoA_Pathway allergen Allergen Exposure mast_cell Mast Cell allergen->mast_cell Activation histamine_release Histamine Release mast_cell->histamine_release Degranulation h1_receptor H1 Receptor histamine_release->h1_receptor Binds to symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Itching) h1_receptor->symptoms Leads to azelastine Azelastine HCl azelastine->mast_cell Stabilizes azelastine->h1_receptor Antagonizes

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Studying Azelastine Hydrochloride in Allergic Conjunctivitis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition triggered by an IgE-mediated hypersensitivity response to allergens.[1] The clinical presentation involves an early phase, characterized by itching, redness, and swelling due to mast cell degranulation and histamine release, followed by a late phase involving the infiltration of inflammatory cells like eosinophils.[2][3][4] Azelastine Hydrochloride is a potent, second-generation antihistamine with a multi-faceted mechanism of action, making it an effective therapeutic agent for allergic conjunctivitis.[2][5][6] It not only blocks histamine H1 receptors but also stabilizes mast cells and inhibits the production and release of various pro-inflammatory mediators.[2][7][8] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models of allergic conjunctivitis.

Mechanism of Action of this compound

This compound exerts its therapeutic effects through several distinct mechanisms, targeting both the early and late phases of the allergic cascade:

  • H1 Receptor Antagonism: As a selective H1-receptor antagonist, azelastine competes with histamine for binding sites on effector cells.[5][7][9] This action directly counteracts the effects of histamine released from mast cells, such as vasodilation and increased vascular permeability, thereby rapidly alleviating symptoms like itching (pruritus), redness (hyperemia), and swelling (edema and chemosis).[2][10]

  • Mast Cell Stabilization: Azelastine inhibits the degranulation of mast cells, preventing the release of pre-formed mediators like histamine and newly synthesized inflammatory molecules.[2][7][11] This stabilization is crucial for intervening in the early phase of the allergic reaction.[2][6]

  • Anti-inflammatory Effects: Beyond its antihistaminic and mast cell-stabilizing properties, azelastine demonstrates broader anti-inflammatory activity. It has been shown to inhibit the production and/or release of other inflammatory mediators, including leukotrienes, cytokines, and platelet-activating factor.[2][5][7] This contributes to its efficacy in mitigating the late-phase allergic reaction, which is characterized by sustained inflammation.[2] Studies also suggest that the NF-κB signaling pathway, a central regulator of inflammation in ocular surface diseases, is a relevant target in allergic conjunctivitis.[12][13][14] Furthermore, adhesion molecules like VCAM-1, which facilitate the recruitment of eosinophils to the conjunctiva, are upregulated in allergic eye disease and represent a downstream target of the inflammatory cascade that azelastine helps to suppress.[1][15][16]

Allergic Conjunctivitis Signaling Pathway

The diagram below illustrates the key events in the allergic conjunctivitis cascade and the points of intervention by this compound.

G cluster_early Early Phase Reaction cluster_late Late Phase Reaction cluster_drug Azelastine Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links on Degranulation Degranulation MastCell->Degranulation Activation Histamine Histamine Degranulation->Histamine Release of OtherMediators Leukotrienes, Prostaglandins Degranulation->OtherMediators Release of Cytokines Cytokines & Chemokines Degranulation->Cytokines H1Receptor H1 Receptor (Nerves, Vessels) Histamine->H1Receptor Binds to Symptoms1 Itching, Redness, Swelling (Chemosis) H1Receptor->Symptoms1 VCAM1 VCAM-1 Expression (Endothelial Cells) Cytokines->VCAM1 Upregulates Eosinophils Eosinophil Infiltration VCAM1->Eosinophils Mediates Symptoms2 Sustained Inflammation Eosinophils->Symptoms2 Azelastine Azelastine Hydrochloride Block1 Mast Cell Stabilization Azelastine->Block1 Block2 H1 Receptor Antagonism Azelastine->Block2 Block3 Inhibition of Mediators Azelastine->Block3 Block1->Degranulation Inhibits Block2->H1Receptor Blocks Block3->OtherMediators Inhibits Block3->Cytokines Inhibits

Caption: Azelastine's multi-target mechanism in allergic conjunctivitis.

Experimental Protocols

A robust method for evaluating the efficacy of this compound is the antigen-induced allergic conjunctivitis model in animals such as mice or guinea pigs.[17][18]

Animal Model of Allergic Conjunctivitis

This protocol describes the induction of allergic conjunctivitis in guinea pigs using ovalbumin (OA) as the antigen. Mice are also a commonly used and preferred species.[17][18]

Materials:

  • Male Hartley guinea pigs (300-350g)

  • Ovalbumin (OA), Grade V

  • Aluminum hydroxide gel (Alum) as an adjuvant

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound ophthalmic solution (e.g., 0.05%)

  • Vehicle control (placebo eye drops)

  • Positive control (e.g., another dual-acting antihistamine like Olopatadine 0.1%)

  • Micropipettes and sterile tips

Procedure:

  • Sensitization (Day 1 and Day 8):

    • Prepare a sensitizing solution of 100 µg OA and 1 mg aluminum hydroxide in 0.5 mL of sterile PBS.

    • Administer the solution via intraperitoneal (IP) injection to each guinea pig on Day 1 and repeat on Day 8 to ensure a robust immune response.[19]

  • Allergen Challenge (Day 15 onwards):

    • Prepare a challenge solution of 1% OA in sterile PBS.

    • On Day 15, instill 25 µL of the OA challenge solution topically into the conjunctival sac of both eyes of each sensitized animal to induce the allergic reaction.[19]

Efficacy Evaluation Protocol

Study Design:

  • Groups (n=8-10 animals per group):

    • Group 1 (Negative Control): Sensitized animals, challenged with OA, treated with Vehicle.

    • Group 2 (Test Article): Sensitized animals, challenged with OA, treated with Azelastine HCl (0.05%).

    • Group 3 (Positive Control): Sensitized animals, challenged with OA, treated with a comparator drug (e.g., Olopatadine 0.1%).

  • Treatment Administration:

    • Prophylactic model: Administer one 25 µL drop of the assigned treatment to one eye 15-30 minutes before the OA challenge. The contralateral eye can receive a vehicle as an internal control.

    • Therapeutic model: Administer treatment 5 minutes after the OA challenge.

Evaluation Methods:

  • Clinical Score Assessment (Early Phase):

    • At 15, 30, and 60 minutes post-challenge, score the clinical signs of allergic conjunctivitis using a standardized scale (e.g., 0-4 or 0-3).[2][20]

    • Parameters to Score:

      • Conjunctival Redness (Hyperemia): 0=Normal, 1=Mild, 2=Moderate, 3=Severe.

      • Chemosis (Conjunctival Edema): 0=None, 1=Mild, 2=Moderate, 3=Severe.

      • Tearing (Lacrimation): 0=None, 1=Mild, 2=Moderate, 3=Severe.

      • Lid Edema: 0=None, 1=Mild, 2=Moderate, 3=Severe.

      • Itching: Assessed by counting the number of eye-scratching motions over a 15-minute period.[19]

  • Histopathological Analysis (Late Phase):

    • At 6-24 hours post-challenge, euthanize the animals.

    • Excise the conjunctival tissue and fix in 10% formalin.

    • Embed the tissue in paraffin, section, and stain with Giemsa or Hematoxylin & Eosin (H&E).

    • Count the number of infiltrated eosinophils per high-power field under a microscope to quantify the late-phase inflammatory response.[19]

  • Analysis of Inflammatory Mediators:

    • Collect tear fluid at various time points post-challenge using microcapillary tubes.

    • Measure the concentration of key inflammatory mediators such as histamine, leukotrienes (e.g., LTB4), and specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a preclinical efficacy study.

G cluster_assessment Efficacy Assessment start Animal Acclimatization (7 days) sensitization Systemic Sensitization (e.g., Ovalbumin + Alum, IP) Day 1 & Day 8 start->sensitization grouping Random Allocation into Treatment Groups (Vehicle, Azelastine, Positive Control) sensitization->grouping treatment Topical Ocular Treatment (Pre- or Post-Challenge) grouping->treatment challenge Topical Allergen Challenge (e.g., Ovalbumin) Day 15 treatment->challenge early_phase Early Phase Evaluation (15-60 min post-challenge) challenge->early_phase late_phase Late Phase Evaluation (6-24 hr post-challenge) challenge->late_phase clinical_scoring Clinical Scoring (Redness, Chemosis, Itching) early_phase->clinical_scoring tear_collection Tear Fluid Analysis (Histamine, Leukotrienes) early_phase->tear_collection histology Histopathology (Eosinophil Infiltration) late_phase->histology end Data Analysis & Reporting clinical_scoring->end tear_collection->end histology->end

Caption: Workflow for preclinical evaluation of Azelastine in an AC model.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Early-Phase Clinical Symptom Scores (30 Minutes Post-Challenge)

Treatment Group Conjunctival Redness (Mean Score ± SD) Chemosis (Mean Score ± SD) Itching (Mean Scratches ± SD)
Vehicle Control 2.8 ± 0.4 2.5 ± 0.5 15.2 ± 3.1
Azelastine HCl (0.05%) 0.9 ± 0.3* 0.8 ± 0.2* 3.5 ± 1.8*
Positive Control 1.1 ± 0.4* 1.0 ± 0.3* 4.1 ± 2.0*

*Note: Data are representative. p < 0.05 compared to Vehicle Control.

Table 2: Late-Phase Cellular Infiltration and Mediator Levels

Treatment Group Eosinophil Count (Cells/HPF ± SD) Tear Histamine (ng/mL ± SD) Tear Leukotriene B4 (pg/mL ± SD)
Vehicle Control 45.6 ± 8.2 85.3 ± 12.5 210.4 ± 35.7
Azelastine HCl (0.05%) 15.1 ± 4.5* 22.7 ± 6.8* 85.9 ± 21.2*
Positive Control 18.3 ± 5.1* 28.9 ± 7.4* 98.2 ± 25.1*

*Note: Data are representative. p < 0.05 compared to Vehicle Control. HPF = High-Power Field.

Conclusion

The provided protocols offer a comprehensive framework for investigating the efficacy of this compound in established animal models of allergic conjunctivitis. The dual-acting nature of azelastine, combining rapid H1-receptor antagonism for immediate symptom relief with mast cell stabilization and broader anti-inflammatory effects for sustained control, can be effectively demonstrated using these methods.[2][6] The quantitative assessment of clinical signs, cellular infiltration, and inflammatory mediators allows for a thorough characterization of its therapeutic potential for researchers and drug development professionals.

References

Application Note: Quantitative Analysis of Azelastine and its Active Metabolite, Desmethylazelastine, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of azelastine and its major active metabolite, desmethylazelastine, in human plasma. Azelastine is a second-generation antihistamine used for treating allergic rhinitis and conjunctivitis.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme system to form desmethylazelastine, which also exhibits pharmacological activity.[1][3][4] Accurate measurement of both parent drug and metabolite is crucial for pharmacokinetic and bioequivalence studies. The described method utilizes liquid-liquid extraction for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and a short run time.

Metabolic Pathway of Azelastine

Azelastine undergoes oxidative metabolism, primarily through the cytochrome P450 enzyme system, to produce its main active metabolite, desmethylazelastine.[1][3]

G Azelastine Azelastine Metabolite Desmethylazelastine (Active Metabolite) Azelastine->Metabolite   CYP450 Enzymes Inactive Inactive Carboxylic Acid Metabolites Azelastine->Inactive   CYP450 Enzymes

Caption: Metabolic conversion of Azelastine.

Experimental Workflow

The analytical process involves plasma sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis. This streamlined workflow ensures high throughput and reliable quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (1 mL) IS 2. Add Internal Standard Plasma->IS LLE 3. Liquid-Liquid Extraction IS->LLE Evap 4. Evaporate to Dryness LLE->Evap Recon 5. Reconstitute Evap->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS experimental workflow.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting azelastine and desmethylazelastine from a complex plasma matrix.[5][6][7]

  • Step 1: Pipette 1.0 mL of human plasma into a clean polypropylene tube.

  • Step 2: Add the internal standard (e.g., 100 µL of 10 µg/mL Clomipramine or Azelastine-¹³C, d₃).[5][6]

  • Step 3: Add 5.0 mL of the extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).[5]

  • Step 4: Vortex the mixture for 5 minutes.

  • Step 5: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Step 6: Carefully transfer the upper organic layer to a new clean tube.

  • Step 7: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Step 8: Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v) and vortex for 1 minute.[5]

  • Step 9: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

The following tables summarize the instrumental parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column YMC C8 (50 x 2.0 mm, 5 µm)[5]
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4[5]
Flow Rate 0.25 mL/min[5]
Injection Volume 10 µL
Column Temperature 40°C

| Run Time | < 2.0 minutes[5] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer API 5000 or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[9]
Temperature 350°C[9]
Collision Gas Nitrogen

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analytes and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Azelastine 382.2 112.2 [5]
Desmethylazelastine 368.2 112.2 Optimized from[6]

| Clomipramine (IS) | 315.3 | 228.0 |[5] |

Results and Data Presentation

The developed method demonstrates excellent performance characteristics for the quantification of azelastine and desmethylazelastine in human plasma.

Table 4: Method Validation and Performance Summary

Parameter Azelastine Desmethylazelastine Reference
Linearity Range (pg/mL) 10 - 5000 10 - 200 [5][6]
LLOQ (pg/mL) 10 10 [5][6]
Intra-day Precision (%CV) 4.13 - 17.91 ≤ 12.8 [5][6]
Inter-day Precision (%CV) 4.13 - 17.91 ≤ 12.8 [5][6]

| Accuracy (%) | 87.57 - 109.70 | N/A |[5] |

Application to a Pharmacokinetic Study

This validated method was successfully applied to a bioequivalence study involving healthy volunteers.[5] The results provide key pharmacokinetic insights.

Table 5: Example Pharmacokinetic Parameters of Azelastine (2 mg Oral Dose)

Parameter Mean Value (± SD) Reference
Cmax (ng/mL) 1.02 (± 0.37) [5]
Tmax (h) 5.9 [5]
AUC₀-inf (ng·h/mL) 25.96 (± 10.84) [5]

| Elimination Half-life (h) | 22 |[1] |

Conclusion

The LC-MS/MS method presented provides a highly sensitive, specific, and rapid approach for the simultaneous determination of azelastine and its active metabolite, desmethylazelastine, in human plasma. The simple liquid-liquid extraction procedure ensures clean samples and high recovery, while the short chromatographic run time allows for high-throughput analysis.[5] This method is well-suited for clinical and preclinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, supporting drug development and research professionals.

References

Application Notes and Protocols for In Vitro Efficacy of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine Hydrochloride is a potent second-generation antihistamine renowned for its multifaceted mechanism of action.[1][2] Primarily, it functions as a selective H1-receptor antagonist, effectively blocking the action of histamine, a key mediator in allergic reactions.[3][4] Beyond its antihistaminic properties, Azelastine exhibits significant anti-inflammatory and mast cell-stabilizing effects.[1][2][3] It has been shown to inhibit the release of various pro-inflammatory mediators from mast cells, including cytokines and leukotrienes.[3][4][5]

These application notes provide detailed protocols for three key in vitro cell-based assays to characterize the efficacy of this compound, reflecting its principal mechanisms of action:

  • H1 Receptor Antagonism Assay using a histamine-induced calcium influx model.

  • Mast Cell Stabilization Assay by measuring the inhibition of β-hexosaminidase release.

  • Anti-inflammatory Assay by quantifying the inhibition of cytokine release from human mast cells.

Application Note 1: H1 Receptor Antagonism Assay

Principle

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] Agonist binding (e.g., histamine) activates Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum.[7] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators. Azelastine, as an H1 receptor antagonist, competitively binds to the receptor, preventing histamine-induced Ca²⁺ mobilization.[3] This assay quantifies the ability of Azelastine to inhibit this response.

Signaling Pathway: H1 Receptor-Mediated Calcium Influx

H1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Histamine Histamine (Agonist) Histamine->H1R Activates Azelastine Azelastine HCl (Antagonist) Azelastine->H1R Blocks

Caption: H1 receptor signaling and site of Azelastine action.

Quantitative Data Summary: H1 Receptor Antagonism
CompoundCell LineAssay TypeParameterValue
HistamineHEK293-H1RCalcium FluxEC₅₀~69.3 nM[7]
Azelastine HClCHO-H1RCalcium FluxInhibitionPotent inhibition observed

Note: Specific IC₅₀ values for Azelastine in calcium flux assays are not consistently reported in public literature, but its high affinity as an H1 antagonist is well-established.

Protocol: Histamine-Induced Calcium Influx Assay

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Plates: Black-walled, clear-bottom 96-well microplates.[6]

  • Reagents:

    • This compound

    • Histamine

    • Fluorescent Calcium Indicator (e.g., Fluo-4 AM)[6]

    • Probenecid (optional, to prevent dye leakage)

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).[7]

Procedure:

  • Cell Plating: Seed H1 receptor-expressing cells into 96-well plates at a density of 40,000-50,000 cells/well. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[6][7]

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a stock of histamine at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), which must be predetermined.

  • Dye Loading:

    • Remove culture medium from the wells.

    • Add 100 µL of Fluo-4 AM loading solution (e.g., 2-5 µM in Assay Buffer, with or without probenecid) to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[6][7]

    • Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.[7] Leave 100 µL of buffer in each well.

  • Assay Measurement:

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Antagonist Addition: Add the diluted Azelastine solutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.[6]

    • Signal Reading: Establish a baseline fluorescence reading for 10-20 seconds.

    • Agonist Stimulation: Using the instrument's injector, add the EC₈₀ concentration of histamine to all wells.[6]

    • Immediately begin recording the fluorescence signal (e.g., every second for 2-3 minutes) to measure the increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Calculate the percentage of inhibition for each Azelastine concentration relative to the control wells (histamine only).

    • Plot the percent inhibition against the log concentration of Azelastine and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 2: Mast Cell Stabilization Assay

Principle

Mast cell degranulation is a hallmark of the allergic response, triggered by the cross-linking of IgE receptors (FcεRI) on the cell surface. This process results in the release of pre-formed mediators, such as histamine and various enzymes, from intracellular granules.[8] β-hexosaminidase is an enzyme co-localized with histamine in these granules and its release is a reliable and easily quantifiable marker for degranulation.[9][10] Azelastine has mast cell-stabilizing properties, inhibiting this degranulation process.[2] This assay measures the amount of β-hexosaminidase released into the supernatant to quantify Azelastine's inhibitory effect.

Experimental Workflow: Mast Cell Degranulation Assay

Degranulation_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_readout Readout p1 Seed RBL-2H3 cells in 96-well plate p2 Sensitize cells with anti-DNP IgE overnight p1->p2 a1 Wash cells to remove unbound IgE a2 Pre-incubate with Azelastine HCl a1->a2 a3 Stimulate with DNP-BSA Antigen a2->a3 a4 Incubate for 1 hour at 37°C a3->a4 r1 Collect supernatant r2 Add β-hexosaminidase substrate r1->r2 r3 Incubate and add stop solution r2->r3 r4 Measure absorbance at 405 nm r3->r4

Caption: Workflow for the β-hexosaminidase release assay.

Quantitative Data Summary: Inhibition of Mast Cell Degranulation
CompoundCell LineParameterValueReference
Azelastine HClHuman Mast CellsInhibition of Histamine Release41% at 24 µM[11]
Azelastine HClHuman Mast CellsInhibition of Tryptase Release55% at 24 µM[11]

Note: Data reflects inhibition of mediator release, which is a direct consequence of degranulation stabilization.

Protocol: β-Hexosaminidase Release Assay

Materials:

  • Cells: Rat Basophilic Leukemia (RBL-2H3) cells.

  • Culture Medium: MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plates: 48-well or 96-well tissue culture plates.

  • Reagents:

    • Anti-Dinitrophenyl (DNP) IgE

    • DNP-BSA (Bovine Serum Albumin)

    • This compound

    • Tyrode's Buffer (or similar physiological buffer)

    • Substrate Solution: 5 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.[8][9]

    • Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0.[8]

    • Triton X-100 (for cell lysis to measure total release).

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Seeding and Sensitization (Day 1):

    • Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add anti-DNP IgE (e.g., 0.1 µg/mL) to the wells.[10]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Assay Performance (Day 2):

    • Washing: Gently wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Compound Incubation: Add 100 µL of Tyrode's buffer containing various concentrations of Azelastine to the appropriate wells. Include "vehicle control" (buffer only) and "total release" wells. Incubate for 15-30 minutes at 37°C.

    • Stimulation: Add 50 µL of DNP-BSA (e.g., 100 ng/mL) to all wells except the "spontaneous release" (unstimulated) and "total release" wells.

    • For "total release" wells, add 50 µL of 0.5% Triton X-100 to lyse the cells.

    • Incubate the plate for 1 hour at 37°C.[9]

  • Enzymatic Reaction:

    • Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.[8][9]

    • Add 25 µL of the pNAG substrate solution to each well.[8]

    • Incubate at 37°C for 1.5 hours.[8]

    • Add 200 µL of stop solution to each well to terminate the reaction.[8]

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = [(Sample A₄₀₅ - Spontaneous A₄₀₅) / (Total A₄₀₅ - Spontaneous A₄₀₅)] x 100

    • Plot the percent release against the log concentration of Azelastine to determine the IC₅₀ value.

Application Note 3: Anti-inflammatory Cytokine Release Assay

Principle

Beyond the immediate release of pre-formed mediators, activated mast cells synthesize and secrete a variety of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-8.[5] These cytokines play a crucial role in the late-phase allergic reaction and chronic inflammation. Azelastine has been shown to inhibit the secretion of these key cytokines from human mast cells, possibly by interfering with intracellular Ca²⁺ levels and NF-κB activation.[5] This assay uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction in cytokine secretion from stimulated mast cells in the presence of Azelastine.

Quantitative Data Summary: Inhibition of Cytokine Release
CompoundCell LineCytokineInhibitionConcentrationReference
Azelastine HClhCBMC¹IL-683%24 µM[5]
Azelastine HClhCBMC¹TNF-α80%6 µM[5]
Azelastine HClhCBMC¹IL-899%60 µM[5]
Azelastine HClPBL²IL-2, IL-3, IL-4Strong Suppression0.5-1.0 µg/mL[12]

¹hCBMC: human umbilical cord blood-derived mast cells ²PBL: human peripheral blood leukocytes

Protocol: Cytokine Release Assay (ELISA)

Materials:

  • Cells: Human mast cells (e.g., human cord blood-derived mast cells, hCBMC).

  • Culture Medium: Appropriate medium for primary mast cell culture (e.g., containing stem cell factor and IL-6).[11]

  • Plates: Standard tissue culture plates for cell stimulation.

  • Reagents:

    • Sensitizing agent (e.g., human IgE)

    • Stimulating agent (e.g., anti-IgE antibody)[5]

    • This compound

  • Instrumentation: ELISA plate reader and commercial ELISA kits for the specific cytokines of interest (e.g., human IL-6, TNF-α, IL-8).

Procedure:

  • Cell Culture and Sensitization:

    • Culture human mast cells according to established protocols.

    • Sensitize the cells by incubating them with human IgE for at least 24 hours before the experiment.

  • Stimulation and Treatment:

    • Wash the sensitized cells and resuspend them in fresh medium.

    • Aliquot the cells into tubes or a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 5-15 minutes) at 37°C.[5]

    • Add the stimulating agent (e.g., anti-IgE antibody) to induce cytokine production and release.[5]

    • Incubate for an extended period (e.g., 6-24 hours) at 37°C, 5% CO₂ to allow for cytokine synthesis and secretion.[5]

  • Sample Collection:

    • After incubation, centrifuge the cell suspensions to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted cytokines.

    • Samples can be stored at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of IL-6, TNF-α, and/or IL-8 in the collected supernatants using commercial ELISA kits.

    • Follow the manufacturer's protocol for the ELISA procedure precisely. This typically involves:

      • Adding standards and samples to an antibody-coated plate.

      • Incubation steps with detection antibodies and enzyme conjugates.

      • Washing steps between incubations.

      • Addition of a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known standards.

    • Use the standard curve to calculate the concentration of the cytokine in each experimental sample.

    • Calculate the percentage inhibition of cytokine release for each Azelastine concentration compared to the stimulated vehicle control.

    • Plot the percent inhibition against the log concentration of Azelastine to determine the IC₅₀ value for each cytokine.

References

Application Notes and Protocols: Azelastine Hydrochloride in Combination with Fluticasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of azelastine hydrochloride, a potent H1-receptor antagonist, and fluticasone, a synthetic corticosteroid, represents a significant advancement in the management of allergic rhinitis.[1][2] This dual-action therapy targets two key pathways in the allergic inflammatory cascade, offering a synergistic approach to symptom relief.[3] Azelastine provides rapid onset of action by blocking the effects of histamine, a primary mediator of allergic symptoms like sneezing, itching, and rhinorrhea.[4][5] Fluticasone, on the other hand, exerts a broad anti-inflammatory effect by inhibiting the production of multiple pro-inflammatory cytokines and reducing leukocyte infiltration in the nasal tissues, thereby addressing nasal congestion.[3][6]

Clinical trials have consistently demonstrated that the combination of azelastine and fluticasone is more effective than monotherapy with either agent alone in improving nasal and ocular symptoms of seasonal and perennial allergic rhinitis.[7][8][9] This document provides detailed application notes on the underlying mechanisms of action, summarizes key quantitative data from clinical studies, and outlines relevant experimental protocols for preclinical and clinical evaluation.

Mechanism of Action: A Dual Approach to Allergic Rhinitis

The enhanced efficacy of the azelastine and fluticasone combination stems from their complementary mechanisms of action that target different aspects of the allergic response.

This compound is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[6] During an allergic reaction, mast cell degranulation releases histamine, which binds to H1 receptors on various cells, leading to symptoms such as sneezing, itching, and increased vascular permeability.[5] By competitively blocking this interaction, azelastine effectively mitigates these immediate hypersensitivity reactions.[5]

Fluticasone is a potent corticosteroid that functions by binding to intracellular glucocorticoid receptors (GR).[10] The activated fluticasone-GR complex translocates to the nucleus, where it modulates gene expression.[10] This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] The net effect is a broad suppression of the inflammatory cascade, reducing nasal congestion, inflammation, and late-phase allergic reactions.[3][11]

The combination of these two agents provides a comprehensive blockade of the allergic cascade, addressing both the immediate effects of histamine and the sustained inflammatory response.

G cluster_allergen Allergen Exposure cluster_mast_cell Mast Cell cluster_azelastine Azelastine Action cluster_symptoms Immediate Symptoms cluster_inflammatory Inflammatory Cascade cluster_fluticasone Fluticasone Action cluster_late_symptoms Late-Phase Symptoms Allergen Allergen MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Activates Azelastine Azelastine HCl Azelastine->H1R Blocks Symptoms Sneezing, Itching, Rhinorrhea H1R->Symptoms InflammatoryCells Inflammatory Cells (Eosinophils, Neutrophils) Cytokines Pro-inflammatory Cytokines & Leukotrienes InflammatoryCells->Cytokines LateSymptoms Nasal Congestion, Inflammation Cytokines->LateSymptoms Fluticasone Fluticasone GR Glucocorticoid Receptor Fluticasone->GR Activates GeneExpression Modulation of Gene Expression GR->GeneExpression GeneExpression->Cytokines Inhibits Production

Figure 1: Simplified signaling pathway of Azelastine and Fluticasone action.

Data Presentation

The following tables summarize quantitative data from key clinical trials evaluating the efficacy of the this compound and fluticasone propionate combination nasal spray.

Table 1: Improvement in Total Nasal Symptom Score (TNSS)

Treatment GroupMean Improvement from Baseline (%)Statistical Significance vs. PlaceboStatistical Significance vs. MonotherapyReference
Azelastine-Fluticasone Combination28.4%p ≤ 0.02p ≤ 0.003[7]
Fluticasone20.4%p ≤ 0.02N/A[7]
Azelastine16.4%p ≤ 0.02N/A[7]
Placebo11.2%N/AN/A[7]
Azelastine-Fluticasone Combination37.9%p < 0.001p < 0.05[9]
Fluticasone27.1%p < 0.001N/A[9]
Azelastine24.8%p < 0.001N/A[9]

Table 2: Pharmacokinetic Parameters of Azelastine and Fluticasone Combination Nasal Spray

Active IngredientMean Cmax (pg/mL)Mean AUC (pg/mL*hr)Median tmax (hours)Reference
Azelastine194.5 ± 74.44217 ± 26180.5[12]
Fluticasone Propionate10.3 ± 3.997.7 ± 43.11.0[12]
Data from a single dose of two sprays per nostril (548 mcg of this compound and 200 mcg of fluticasone propionate).

Experimental Protocols

In Vitro Assays

1. Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity of azelastine for the histamine H1 receptor.

  • Principle: A competitive radioligand binding assay is used where the test compound competes with a radiolabeled ligand for binding to the H1 receptor.

  • Methodology:

    • Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in H1 receptors, such as human lung tissue.

    • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]pyrilamine) and varying concentrations of azelastine.

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of azelastine to determine the IC50 value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

2. Mast Cell Histamine Release Assay

  • Objective: To evaluate the ability of azelastine to inhibit histamine release from mast cells.

  • Principle: Mast cells are stimulated to degranulate and release histamine, and the inhibitory effect of the test compound is measured.

  • Methodology:

    • Mast Cell Isolation: Isolate peritoneal mast cells from a suitable animal model (e.g., rats).

    • Sensitization and Challenge: Sensitize the mast cells with an allergen (e.g., ovalbumin) and then challenge with the same allergen in the presence and absence of varying concentrations of azelastine.

    • Histamine Measurement: Centrifuge the cell suspension and measure the histamine concentration in the supernatant using an ELISA or HPLC.

    • Data Analysis: Calculate the percentage of inhibition of histamine release for each concentration of azelastine to determine the IC50 value.

3. Glucocorticoid Receptor (GR) Binding Assay

  • Objective: To determine the binding affinity of fluticasone for the glucocorticoid receptor.

  • Principle: A competitive radioligand binding assay is performed to measure the ability of fluticasone to displace a radiolabeled glucocorticoid from the GR.

  • Methodology:

    • Receptor Source: Prepare a cytosolic fraction containing the GR from cultured cells (e.g., human lung cells) or tissues.

    • Incubation: Incubate the cytosolic fraction with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of fluticasone.

    • Separation: Separate receptor-bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

    • Detection: Quantify the radioactivity in the bound fraction using a scintillation counter.

    • Data Analysis: Determine the IC50 value of fluticasone and calculate its relative binding affinity compared to a reference glucocorticoid.

In Vivo Animal Model

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

  • Objective: To evaluate the efficacy of the azelastine-fluticasone combination in a preclinical model of allergic rhinitis.

  • Principle: Mice are sensitized and challenged with an allergen to induce an allergic rhinitis phenotype, which is then treated with the test compounds.

  • Methodology:

    • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on multiple days (e.g., days 0 and 7).

    • Challenge: After the sensitization period, challenge the mice intranasally with OVA solution daily for a defined period (e.g., 7-14 days).

    • Treatment: Administer the azelastine-fluticasone combination, monotherapies, or vehicle control intranasally to different groups of mice before each OVA challenge.

    • Symptom Assessment: Record and score the frequency of sneezing and nasal rubbing for a defined period after the final OVA challenge.

    • Inflammatory Cell Analysis: Collect nasal lavage fluid (NALF) and blood samples. Perform differential cell counts to quantify eosinophils and other inflammatory cells.

    • Histological Analysis: Euthanize the mice and collect nasal tissues for histological examination to assess inflammatory cell infiltration and goblet cell hyperplasia.

    • Mediator Analysis: Measure levels of OVA-specific IgE in serum and inflammatory mediators (e.g., histamine, cytokines) in NALF using ELISA.

G cluster_protocol Animal Model Workflow Sensitization Sensitization (i.p. OVA + Alum) Challenge Intranasal OVA Challenge Sensitization->Challenge Days 0, 7 Treatment Intranasal Drug Administration Challenge->Treatment Daily Assessment Symptom & Inflammatory Assessment Treatment->Assessment Post-treatment

Figure 2: Experimental workflow for an OVA-induced allergic rhinitis mouse model.
Clinical Trial Protocol Outline

A Randomized, Double-Blind, Placebo-Controlled Study of Azelastine-Fluticasone Combination Nasal Spray

  • Objective: To evaluate the efficacy and safety of an azelastine-fluticasone combination nasal spray compared to monotherapy and placebo in patients with seasonal allergic rhinitis.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adult and adolescent patients (≥12 years of age) with a history of moderate-to-severe seasonal allergic rhinitis.

  • Methodology:

    • Screening and Run-in: After a screening visit to determine eligibility, participants undergo a single-blind placebo run-in period (e.g., 5-7 days) to establish baseline symptom scores.

    • Randomization: Eligible participants are randomized to one of four treatment arms:

      • Azelastine-fluticasone combination nasal spray

      • Azelastine nasal spray

      • Fluticasone nasal spray

      • Placebo nasal spray

    • Treatment Period: Participants self-administer the assigned treatment (e.g., one spray per nostril twice daily) for a specified duration (e.g., 14 days).

    • Efficacy Assessments:

      • Primary Endpoint: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS). The rTNSS is the sum of scores for four individual nasal symptoms: nasal congestion, runny nose, itchy nose, and sneezing, each rated on a scale (e.g., 0-3).

      • Secondary Endpoints: Change from baseline in the Total Ocular Symptom Score (TOSS), individual symptom scores, and patient-reported quality of life questionnaires.

    • Safety Assessments: Monitor and record all adverse events. Perform nasal examinations at baseline and end of treatment.

    • Data Analysis: Analyze the primary and secondary endpoints using appropriate statistical methods to compare the treatment groups.

G cluster_workflow Clinical Trial Workflow Screening Screening RunIn Placebo Run-in Screening->RunIn Randomization Randomization RunIn->Randomization Treatment Treatment Period Randomization->Treatment FollowUp Follow-up & Data Analysis Treatment->FollowUp

References

Application Notes and Protocols: Ophthalmic Solution Formulation of Azelastine Hydrochloride (0.05%) for Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of a 0.05% Azelastine Hydrochloride ophthalmic solution. The document covers baseline formulations, physicochemical properties, and detailed experimental protocols for preparation and analysis.

Introduction

This compound is a potent, second-generation H1 receptor antagonist used for the treatment of allergic conjunctivitis.[1][2] It exhibits a dual mechanism of action: blocking histamine H1 receptors and inhibiting the release of inflammatory mediators from mast cells.[3][4][5] This document outlines the formulation of a sterile 0.05% ophthalmic solution and provides protocols for its characterization, crucial for preclinical and pharmaceutical research.

Baseline Formulations

Two common baseline formulations are presented: one containing a preservative (Benzalkonium Chloride) and a preservative-free version. The concentration of Azelastine HCl is 0.5 mg/mL (0.05%).[3][4]

Table 1: Preservative-Containing Formulation

Component Function Concentration (% w/v) Concentration (mg/mL)
This compound Active Pharmaceutical Ingredient 0.05% 0.5 mg
Hypromellose Viscosity Enhancer 0.1 - 0.5% 1.0 - 5.0 mg
Sorbitol Solution Tonicity Agent As Needed As Needed
Disodium Edetate (EDTA) Chelating Agent / Stabilizer 0.05 - 0.1% 0.5 - 1.0 mg
Benzalkonium Chloride (BAK) Preservative 0.0125% 0.125 mg
Sodium Hydroxide pH Adjusting Agent To pH 5.0 - 6.5 To pH 5.0 - 6.5

| Water for Injection | Vehicle | q.s. to 100% | q.s. to 1 mL |

Table 2: Preservative-Free Formulation

Component Function Concentration (% w/v) Concentration (mg/mL)
This compound Active Pharmaceutical Ingredient 0.05% 0.5 mg
Hypromellose Viscosity Enhancer 0.1 - 0.5% 1.0 - 5.0 mg
Sorbitol Liquid Tonicity Agent As Needed As Needed
Disodium Edetate (EDTA) Chelating Agent / Stabilizer 0.05 - 0.1% 0.5 - 1.0 mg
Sodium Hydroxide pH Adjusting Agent To pH 5.0 - 6.5 To pH 5.0 - 6.5

| Purified Water/Water for Injection | Vehicle | q.s. to 100% | q.s. to 1 mL |

Note: The preservative-free formulation is suitable for single-use containers or for research where preservative interference is a concern.[6]

Physicochemical Properties

The target physicochemical properties of the final formulation are critical for ocular comfort, stability, and efficacy.

Table 3: Target Physicochemical Parameters

Parameter Target Range Rationale
pH 5.0 - 6.5 Balances drug stability and physiological comfort.[3][4][7]
Osmolality 270 - 320 mOsmol/kg Isotonic with lachrymal fluids to minimize irritation.[3][4][7]
Appearance Clear, colorless solution Ensures absence of particulate matter.[8]

| Viscosity | 5 - 15 cP | Enhances retention time on the ocular surface without causing blurred vision. |

Mechanism of Action: Dual-Action Pathway

This compound provides relief from allergic conjunctivitis through two primary mechanisms: it acts as a selective H1 antagonist and stabilizes mast cells.[3][5][7]

cluster_0 Allergic Cascade cluster_1 Physiological Response Allergen Allergen MastCell Mast Cell (with IgE) Allergen->MastCell Binds Mediators Release of Histamine & Other Mediators MastCell->Mediators Degranulation H1 H1 Receptor (Nerves, Blood Vessels) Mediators->H1 Binds Symptoms Itching & Redness (Allergic Conjunctivitis) H1->Symptoms Activates Azelastine Azelastine HCl Azelastine->MastCell Inhibits (Stabilizes) Azelastine->H1 Blocks (Antagonist) start Start weigh 1. Weigh all Ingredients start->weigh dissolve_excipients 2. Dissolve Excipients (EDTA, Hypromellose, Sorbitol, BAK) in ~80% final volume of water weigh->dissolve_excipients dissolve_api 3. Add and Dissolve Azelastine HCl dissolve_excipients->dissolve_api ph 4. Measure and Adjust pH (Target: 5.0 - 6.5) dissolve_api->ph qs 5. Add Water to Final Volume (q.s.) ph->qs filter 6. Sterile Filtration (0.22 µm filter) qs->filter fill 7. Aseptically Fill into Sterile Containers filter->fill end_node End fill->end_node cluster_0 Setup cluster_1 Storage Conditions prep Prepare Formulation Batch fill Fill into Final Container System prep->fill t0 T=0 Analysis (Assay, pH, Purity) fill->t0 longterm Long-Term (e.g., 25°C / 60% RH) t0->longterm accel Accelerated (e.g., 40°C / 75% RH) t0->accel pull Pull Samples at Scheduled Timepoints longterm->pull accel->pull analyze Perform Full Analysis (Assay, pH, Purity) pull->analyze e.g., 1, 3, 6 mo. analyze->pull Continue until end of study report Compile & Analyze Data analyze->report

References

Application Note: Comprehensive Impurity Profiling of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine Hydrochloride is a potent, second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis. Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount for patient safety and regulatory compliance. Impurity profiling is a critical aspect of drug development and quality control, involving the identification and quantification of impurities that may arise during synthesis, formulation, or storage.[1][2] These impurities can include synthetic intermediates, by-products, degradation products, and residual solvents.[1][2]

This application note provides a comprehensive overview of the analytical techniques for the impurity profiling of this compound. It includes detailed protocols for High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related substances and degradation products. Additionally, it outlines methodologies for the analysis of residual solvents by Gas Chromatography (GC) and the structural elucidation of unknown impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Forced degradation studies, a crucial component of stability-indicating method validation, are also discussed.

Analytical Techniques and Methodologies

A multi-faceted approach employing various analytical techniques is essential for a thorough impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) for Related Substances and Degradation Products

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique for the separation and quantification of non-volatile organic impurities in this compound. Several stability-indicating HPLC methods have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Azelastine HCl Sample Diluent Dissolve in appropriate diluent Sample->Diluent Standard Prepare Reference Standard Solution Standard->Diluent HPLC Inject into HPLC System Diluent->HPLC Filtered Solution Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC-based impurity profiling.

This protocol is a representative example based on published methods and may require optimization for specific samples and instruments.

2.1.1. Materials and Reagents

  • This compound Reference Standard and sample

  • Known impurity reference standards (if available)

  • HPLC grade acetonitrile and methanol

  • Analytical grade potassium dihydrogen phosphate, 1-octane sulfonic acid sodium salt, and trifluoroacetic acid

  • High purity water (Milli-Q or equivalent)

2.1.2. Chromatographic Conditions

ParameterCondition 1Condition 2
Column Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µmInertsil ODS-3V C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.2g/L 1-octane sulfonic acid sodium salt and 0.5 ml/L trifluoroacetic acid in water20.35mM Phosphate buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 239 nm236 nm
Column Temperature Ambient30°C
Injection Volume 20 µL20 µL
Diluent Water:Acetonitrile (30:70 v/v)Water:Acetonitrile (30:70 v/v)

2.1.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a similar concentration as the standard solution.

  • Impurity Stock Solution: If available, prepare individual or mixed stock solutions of known impurities.

2.1.4. System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key system suitability parameters include theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

2.1.5. Data Analysis

Identify and quantify impurities in the sample chromatogram based on their retention times relative to the main Azelastine peak and by comparing peak areas with the reference standard. The use of relative response factors (RRF) is recommended for accurate quantification of impurities when their response differs from that of the API.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples Drug Azelastine HCl Solution Acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) Drug->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, heat) Drug->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Drug->Oxidation Thermal Thermal Stress (Heat) Drug->Thermal Photo Photolytic Stress (UV/Vis light) Drug->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify MassBalance Perform Mass Balance Calculation Identify->MassBalance

Caption: Workflow for forced degradation studies.
  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at an elevated temperature for a specified period.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the validated HPLC method to assess for degradation.

Stress ConditionObservation
Acidic Significant degradation is often observed, with the formation of multiple degradation products.[3]
Basic This compound is highly susceptible to degradation under basic conditions, leading to the formation of several degradants.[3]
Oxidative Degradation occurs, leading to the formation of N-oxide and other related substances.[4][5]
Thermal Generally stable to thermal stress, with minimal degradation observed.
Photolytic Degradation can occur upon exposure to light, leading to the formation of photolytic degradation products.[1][2]
Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) and headspace sampling is the standard technique for the analysis of residual solvents as per ICH Q3C and USP <467> guidelines.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable high-boiling point, inert solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their permitted concentration limits in the same diluent.

  • GC-FID Analysis:

    • Column: A capillary column with a phase suitable for separating volatile organic compounds (e.g., G43 phase like a 624-type column).[6]

    • Injector: Headspace autosampler.

    • Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Identify and quantify any residual solvents in the sample by comparing the retention times and peak areas with the standard chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS, particularly with high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for the structural elucidation of unknown impurities and degradation products.

  • LC Separation: Utilize a validated HPLC or UPLC method to separate the impurities from the main component and from each other.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like Azelastine and its impurities.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements of the parent ions.

  • Fragmentation Analysis (MS/MS):

    • Select the ion of interest (the unknown impurity) and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

  • Structure Elucidation: By combining the accurate mass data (which helps in determining the elemental composition) and the fragmentation pattern, a putative structure for the unknown impurity can be proposed.

Known Impurities of this compound

Several process-related impurities and degradation products of this compound have been identified and characterized. These include:

  • Azelastine Impurity A

  • Azelastine Impurity B[7]

  • Azelastine Impurity C[1]

  • Azelastine Impurity D[1]

  • Azelastine N-oxide

  • Desmethyl Azelastine

  • N-Nitroso Desmethyl Azelastine[]

The structures of these impurities should be considered when developing and validating analytical methods.

Conclusion

The impurity profiling of this compound requires a combination of advanced analytical techniques. A well-validated, stability-indicating HPLC method is the cornerstone for the routine quality control of related substances and degradation products. Forced degradation studies are indispensable for understanding the stability of the drug and for ensuring the suitability of the analytical method. GC is the method of choice for monitoring residual solvents, while LC-MS plays a crucial role in the identification and structural elucidation of unknown impurities. By implementing these methodologies, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this compound products.

References

Application Notes & Protocols: Assessing the Cytotoxicity of Azelastine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelastine Hydrochloride, a second-generation antihistamine, is primarily used in the treatment of allergic rhinitis and conjunctivitis. Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines.[1][2][3] These studies have shown that this compound can induce apoptosis, autophagy, and mitotic catastrophe in cancer cells, suggesting its potential for drug repurposing.[1][2][4] The following protocols provide detailed methodologies for testing the cytotoxicity of this compound in vitro, enabling researchers to assess its efficacy and elucidate its mechanisms of action.

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the dose-dependent cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay). [1]

Concentration (µM)Mean Cell Viability (%)
1586.0
2568.3
4551.3
608.0
904.0

Table 2: Induction of Apoptosis and Caspase 3/7 Activity in HeLa Cells by this compound (48h Treatment). [1][5]

Concentration (µM)Apoptotic Cells (%) (Annexin V Assay)Cells with Active Caspase 3/7 (%)Cells with Inactivated Bcl-2 (%)
15>26.0>24.013.17
25>34.0>26.022.47
4560.1>55.040.56
60>93.096.462.82
90>98.098.765.0

Table 3: IC50 Value of this compound in Triple-Negative Breast Cancer (TNBC) Cells. [6]

Cell LineTreatment Duration (h)IC50 (µM)
MDA-MB-2317235.93

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: HeLa (cervical cancer), MDA-MB-231 (breast cancer), or other cell lines of interest.

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: Preparation of this compound Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO) or sterile water.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 15 µM to 90 µM).[1] Ensure the final DMSO concentration in the highest treatment dose does not exceed a non-toxic level (typically <0.5%).

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.[9]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a "vehicle control" group treated with the solvent at the same concentration used for the drug dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1][6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8][10]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Set up additional control wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the end of the incubation period.[11][13]

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[13]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100.

Protocol 5: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 48 hours).[15]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is then determined.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for this compound-induced apoptosis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis culture Maintain Cell Culture (e.g., HeLa, MDA-MB-231) seed Seed Cells into Multi-well Plates culture->seed treat Treat Cells with Azelastine HCl (e.g., 48-72h incubation) seed->treat prepare_az Prepare Azelastine HCl Working Solutions prepare_az->treat assay_mtt MTT Assay (Viability) treat->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat->assay_ldh assay_apop Annexin V/PI Assay (Apoptosis) treat->assay_apop read Measure Signal (Absorbance/Fluorescence) assay_mtt->read assay_ldh->read assay_apop->read calc Calculate % Viability, % Cytotoxicity, % Apoptosis read->calc ic50 Determine IC50 Value calc->ic50

Caption: General experimental workflow for this compound cytotoxicity testing.

G cluster_cell Cancer Cell (e.g., HeLa) AZ This compound (45-90 µM) ROS ↑ Reactive Oxygen Species (ROS) AZ->ROS Mito Mitochondrial Damage AZ->Mito ROS->Mito Bcl2 Bcl-2 Inactivation Mito->Bcl2 Caspase Caspase 3/7 Activation Bcl2->Caspase promotes Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Proposed mitochondrial pathway of Azelastine-induced apoptosis.[1][4][5]

References

Application Notes and Protocols: Azelastine Hydrochloride in the Study of Non-Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-allergic rhinitis (NAR) encompasses a group of nasal conditions characterized by symptoms like congestion, rhinorrhea, and sneezing, but without evidence of a systemic allergic (IgE-mediated) or infectious cause.[1] Vasomotor rhinitis (VMR) is the most prevalent form of NAR, often triggered by non-specific environmental stimuli such as changes in temperature and humidity, strong odors, or airborne irritants.[2][3] Unlike allergic rhinitis, VMR is typically not associated with significant inflammatory cell infiltration, such as eosinophils.[4][5]

Azelastine hydrochloride is a second-generation antihistamine that has demonstrated significant efficacy in treating NAR.[4][5][6][7] Its therapeutic effects extend beyond simple H1-receptor antagonism, involving a broad spectrum of anti-inflammatory and neuromodulatory activities.[6][8][9] This unique pharmacological profile makes azelastine a valuable tool for investigating the complex pathophysiology of non-allergic rhinitis. These notes provide an overview of its mechanisms, applications in research models, and detailed experimental protocols.

Mechanism of Action in Non-Allergic Rhinitis

Azelastine's efficacy in NAR is attributed to a multi-faceted mechanism of action that addresses pathways beyond the allergic cascade.

  • H1-Receptor Antagonism : As a potent H1-receptor antagonist, azelastine blocks the action of histamine, a key mediator in some forms of rhinitis.[8][9][10]

  • Mast Cell Stabilization : It inhibits the release of histamine and other inflammatory mediators from mast cells in response to non-antigen stimuli.[8][9][11]

  • Anti-Inflammatory Properties : Azelastine inhibits the synthesis and release of various pro-inflammatory mediators, including leukotrienes, kinins, and cytokines (e.g., IL-1β, IL-4, IL-6, IL-8, TNF-α).[6][9][12][13] It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory cell migration.[8][14]

  • Neuromodulation via TRPV1 Channels : A key mechanism in NAR appears to be azelastine's direct activity on Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.[15][16] Similar to capsaicin, azelastine can activate and subsequently desensitize these channels, which are crucial in mediating responses to irritants and neurogenic inflammation.[15][16] This action may explain its effectiveness in NAR where traditional antihistamines often fail.

G cluster_stimuli Non-Allergic Triggers (e.g., Cold Air, Irritants) cluster_pathways Pathophysiological Pathways in NAR cluster_mediators Mediator Release cluster_azelastine This compound Actions cluster_symptoms Clinical Symptoms Trigger Nasal Mucosa Exposure TRPV1 TRPV1 Channel Activation on Sensory Nerves Trigger->TRPV1 MastCell Mast Cell Degranulation (Non-Allergenic) Trigger->MastCell Inflam Neurogenic Inflammation TRPV1->Inflam Histamine Histamine MastCell->Histamine Leukotrienes Leukotrienes, Kinins, Cytokines Inflam->Leukotrienes Symptoms Rhinorrhea, Congestion, Sneezing, PND Histamine->Symptoms Leukotrienes->Symptoms AZE Azelastine HCl AZE->TRPV1 Desensitizes AZE->MastCell Stabilizes AZE->Histamine Blocks H1 Receptor AZE->Leukotrienes Inhibits Synthesis

Caption: Multi-target mechanism of Azelastine in Non-Allergic Rhinitis (NAR).

Application Notes

This compound serves as a crucial pharmacological tool to probe the mechanisms of NAR, particularly those involving neurogenic inflammation and sensory nerve hyperreactivity.

  • In Vitro Studies : Azelastine can be used in cell culture models (e.g., neuronal cells, nasal epithelial cells) to study its effects on ion channels like TRPV1 and intracellular calcium homeostasis.[15][16] Experiments can be designed to measure changes in cytosolic calcium fluorescence or the expression of calcium-regulating proteins following azelastine treatment.[15][16]

  • In Vivo Models : In animal models, azelastine can be administered before a non-allergic nasal challenge (e.g., cold dry air, capsaicin) to assess its ability to mitigate nasal hyperresponsiveness.[17][18] Outcome measures can include nasal secretion volume, sneezing frequency, and changes in nasal airflow.

  • Clinical Research : In human studies, azelastine is the first antihistamine demonstrated to be effective for VMR in double-blind, placebo-controlled trials.[4][5] It serves as a positive control or benchmark comparator when evaluating new therapeutic agents for NAR. Its rapid onset of action (as early as 15 minutes) is a key feature for studies assessing acute symptom relief.[8]

Summary of Clinical Efficacy in Non-Allergic (Vasomotor) Rhinitis

The following table summarizes key quantitative data from pivotal clinical trials evaluating azelastine nasal spray for the treatment of VMR.

Study Identifier Treatment Group (Dose) Primary Efficacy Variable Mean Reduction from Baseline Comparison vs. Placebo Statistical Significance (p-value) Reference
Study 1 Azelastine (1.1 mg/day)Total Vasomotor Rhinitis Symptom Score (TVRSS)Significant ImprovementGreater reduction than placebop = .002[4][5]
Study 2 Azelastine (1.1 mg/day)Total Vasomotor Rhinitis Symptom Score (TVRSS)Significant ImprovementGreater reduction than placebop = .005[4][5]
Open-Label Study Azelastine (2 sprays/nostril BID)Symptom Control (Patient-Reported)78% control of postnasal dripN/A (Open-Label)N/A[19]

Experimental Protocols

Protocol: Clinical Trial for Efficacy of Azelastine in Vasomotor Rhinitis

This protocol is based on the methodology of successful, multicenter, randomized, double-blind, placebo-controlled trials.[4][5]

G cluster_workflow Clinical Trial Workflow for Azelastine in VMR cluster_treatment 21-Day Double-Blind Treatment Period Screening Patient Screening - Diagnosis of VMR (≥1 yr) - Negative Allergen Skin Tests - Nasal Cytology Negative for Eosinophils LeadIn 1-Week Single-Blind Placebo Lead-In Screening->LeadIn Qualification Symptom Severity Qualification LeadIn->Qualification Randomization Randomization (1:1) Qualification->Randomization GroupA Group A: Azelastine Nasal Spray (2 sprays/nostril BID) Randomization->GroupA GroupB Group B: Placebo Nasal Spray Randomization->GroupB Endpoint Primary Endpoint Analysis: Change from Baseline in Total Vasomotor Rhinitis Symptom Score (TVRSS) GroupA->Endpoint GroupB->Endpoint

Caption: Workflow for a randomized controlled trial of Azelastine in VMR.

1. Objective: To determine the efficacy of azelastine nasal spray in reducing the symptoms of vasomotor rhinitis compared to a placebo.

2. Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

3. Participant Selection:

  • Inclusion Criteria:
  • Clinical diagnosis of VMR with symptoms for at least one year.[4][5]
  • Negative skin tests for a panel of seasonal and perennial allergens.[4][5]
  • Nasal cytology examination negative for eosinophils.[4][5]
  • Meet minimum symptom severity scores during the lead-in period.
  • Exclusion Criteria:
  • Presence of allergic rhinitis, infectious rhinitis, or structural nasal abnormalities.
  • Use of medications that could interfere with results (e.g., other antihistamines, corticosteroids).

4. Procedure:

  • Screening & Washout: Confirm diagnosis and washout prohibited medications.
  • Lead-in Period (1 week): All eligible patients receive a single-blind placebo nasal spray. Patients record symptom severity daily on a diary card.
  • Symptom Assessment: Patients rate rhinorrhea, sneezing, postnasal drip, and nasal congestion on a 4-point scale (0=none to 3=severe). The sum constitutes the Total Vasomotor Rhinitis Symptom Score (TVRSS).[4][5]
  • Randomization: Patients meeting the symptom severity criteria are randomized to receive either azelastine nasal spray (e.g., two sprays per nostril twice daily, 1.1 mg/day) or a matching placebo.[4]
  • Treatment Period (21 days): Patients continue to use the assigned spray and record their symptoms twice daily.
  • Efficacy Analysis: The primary efficacy variable is the overall reduction from baseline in the TVRSS over the 21-day treatment period.[4][5]

5. Data Analysis: Compare the mean change in TVRSS from baseline between the azelastine and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Protocol: In Vitro Assay for Azelastine's Effect on TRPV1 Channels

This protocol is adapted from studies investigating the desensitization of TRPV1 channels by azelastine.[15][16]

1. Objective: To determine if azelastine activates and subsequently desensitizes TRPV1 ion channels in a neuronal cell line.

2. Materials:

  • Neuronal cell line expressing TRPV1 (e.g., Cath.a mouse neuronal cells).[15][16]
  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
  • This compound solution (e.g., 30 µM).[15]
  • Capsaicin (positive control, e.g., 1 µM).[15]
  • TRPV1 antagonist (e.g., capsazepine) for specificity control.
  • Fluorescence plate reader or microscope.

3. Procedure:

  • Cell Culture: Culture Cath.a cells to an appropriate confluency in 96-well plates.
  • Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol to allow for the measurement of intracellular calcium ([Ca²⁺]i).
  • Baseline Measurement: Measure baseline fluorescence (F0) for 1-2 minutes.
  • Initial Stimulation: Add azelastine (30 µM) or capsaicin (1 µM) to the respective wells and immediately begin recording fluorescence. A rapid increase in fluorescence indicates [Ca²⁺]i influx and channel activation.
  • Desensitization: Continuously expose the cells to azelastine or capsaicin for an extended period (e.g., 10-15 minutes). A gradual return of fluorescence toward baseline despite the continued presence of the agonist indicates channel desensitization.
  • Re-challenge: After the desensitization period, re-challenge the cells with the same agonist to confirm the desensitized state (i.e., a blunted or absent fluorescence response).
  • Specificity Control: In separate wells, pre-incubate cells with a TRPV1 antagonist before adding azelastine to confirm that the observed calcium influx is indeed TRPV1-dependent.

4. Data Analysis:

  • Normalize fluorescence data as the change from baseline ([F-F0]c).
  • Compare the peak fluorescence response and the rate of desensitization between azelastine, capsaicin, and control groups.

Protocol: Nasal Provocation and Cytology in a NAR Model

This protocol outlines a general method for assessing nasal hyperresponsiveness and the effect of azelastine.[14][17][18]

G cluster_workflow Diagnostic Workflow for Non-Allergic Rhinitis Symptoms Chronic Nasal Symptoms (Congestion, Rhinorrhea, etc.) History Clinical History & Physical Exam Symptoms->History AllergyTest Allergy Testing (Skin Prick or Serum IgE) History->AllergyTest IsAllergic Positive for Relevant Allergens? AllergyTest->IsAllergic AR Diagnosis: Allergic Rhinitis IsAllergic->AR Yes Exclude Exclude Other Causes: - Infection - Structural Issues - Drug-induced, etc. IsAllergic->Exclude No IsOther Other Cause Identified? Exclude->IsOther OtherRhinitis Diagnosis: Specific Rhinitis Type IsOther->OtherRhinitis Yes NAR Diagnosis: Non-Allergic Rhinitis (NAR) (e.g., Vasomotor) IsOther->NAR No

Caption: Diagnostic exclusion workflow for Non-Allergic Rhinitis.

1. Objective: To induce a non-allergic nasal response using a provocation agent and evaluate the modulatory effect of pre-treatment with azelastine.

2. Materials:

  • Human subjects with diagnosed NAR or an appropriate animal model.
  • Azelastine nasal spray or solution.
  • Placebo spray/solution.
  • Provocation agent: Cold, dry air (CDA) generator or intranasal capsaicin/methacholine solution.[17]
  • Nasal lavage equipment: Syringe and sterile saline solution (0.9% NaCl).[20]
  • Equipment for symptom scoring and measuring nasal peak inspiratory flow (PNIF).[18]
  • Microscope slides and cytology stains (e.g., Papanicolaou stain).[21]

3. Procedure:

  • Baseline Assessment: Record baseline nasal symptom scores and measure baseline PNIF. Perform a baseline nasal lavage for cytology.
  • Pre-treatment: Administer a single dose of azelastine or placebo in a randomized, blinded fashion.
  • Incubation: Allow for a 30-minute incubation period post-treatment.
  • Nasal Provocation: Expose the subject to the provocation agent (e.g., administer CDA for 15 minutes or instill a specific concentration of capsaicin).[18]
  • Post-Provocation Assessment: Immediately and at set intervals (e.g., 15, 30, 60 minutes) after the challenge, re-assess and record symptom scores and PNIF.
  • Nasal Lavage for Cytology: At a specified time post-challenge, perform a second nasal lavage.
  • Instill 5-10 mL of sterile saline into one nostril while the other is occluded.
  • Ask the subject to hold the fluid for 10-15 seconds before expelling it into a collection tube.
  • Centrifuge the collected fluid, discard the supernatant, and resuspend the cell pellet.
  • Prepare smears on microscope slides, fix, and stain.
  • Cytological Analysis: Quantify inflammatory cells (e.g., neutrophils, eosinophils) and assess epithelial cell changes under a microscope.

4. Data Analysis: Compare the change in symptom scores, PNIF, and inflammatory cell counts from baseline to post-provocation between the azelastine- and placebo-treated groups. A significant reduction in the nasal response in the azelastine group would indicate efficacy.

References

Application Notes and Protocols: Azelastine Hydrochloride as a Pharmacological Tool for H1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine hydrochloride is a potent, second-generation histamine H1 receptor antagonist widely utilized in pharmacological research and drug development.[1] Its utility as a research tool stems from its high affinity and selectivity for the H1 receptor, alongside its multifaceted mechanism of action that includes mast cell stabilization and anti-inflammatory effects.[2] These properties make Azelastine an invaluable compound for investigating the role of the H1 receptor in various physiological and pathophysiological processes, particularly in the context of allergic and inflammatory conditions.

This document provides detailed application notes and experimental protocols for the use of this compound in H1 receptor studies, designed to guide researchers in accurately assessing its pharmacological profile and exploring its therapeutic potential.

Pharmacological Properties of this compound

Azelastine is a phthalazinone derivative that acts as a competitive antagonist at the H1 receptor, effectively blocking the actions of histamine.[2] Studies have demonstrated that Azelastine possesses a significantly higher binding affinity for the H1 receptor compared to first-generation antihistamines like chlorpheniramine.[2] Beyond its primary antagonist activity, Azelastine has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells, contributing to its robust anti-allergic effects.[3] Furthermore, it exhibits a very low affinity for beta-adrenergic and muscarinic receptors, highlighting its selectivity for the H1 receptor.[4]

Data Presentation: Pharmacological Parameters of Azelastine

The following table summarizes key quantitative data for this compound in various in vitro assays, providing a basis for experimental design and data comparison.

Parameter Assay Type Biological System Value Reference
IC50 H1 Receptor BindingHuman Lung MembranesHigh affinity noted, specific value not stated[4]
IC50 Histamine-induced Ca2+ mobilizationCultured Rabbit Airway Smooth Muscle Cells7 x 10⁻⁵ M (70 µM)[5]
IC50 Inhibition of Histamine ReleaseRat Peritoneal Mast Cells (A23187-stimulated)5 µM
IC50 Inhibition of TNF-alpha ReleaseRat Mast RBL-2H3 Cells (Antigen-stimulated)25.7 µM[6]
IC50 Inhibition of TNF-alpha ReleaseRat Mast RBL-2H3 Cells (Ionomycin-stimulated)1.66 µM[6]

Note on Ki Value: While a specific Ki value for Azelastine's binding to the H1 receptor is not consistently reported in the literature, it can be calculated from the IC50 value obtained in a radioligand binding assay using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor using a radiolabeled ligand.

Principle: This assay measures the ability of unlabeled Azelastine to compete with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) for binding to H1 receptors in a membrane preparation. The displacement of the radioligand is proportional to the affinity of Azelastine for the H1 receptor.[3]

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., CHO-K1 cells stably expressing the human H1R, or human lung tissue).[4][7]

  • Radioligand: [³H]pyrilamine (or other suitable H1 receptor radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the selected cell or tissue source.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for approximately 41 minutes to reach steady state.[7]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Azelastine concentration.

    • Determine the IC50 value (the concentration of Azelastine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.[3]

Histamine-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine in cells expressing the H1 receptor.

Principle: Activation of the Gq-coupled H1 receptor by histamine leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8] This increase in [Ca²⁺]i can be measured using a fluorescent calcium indicator. Azelastine, as an H1 receptor antagonist, will inhibit this histamine-induced calcium mobilization.

Materials:

  • Cells: A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Fluorescent Calcium Indicator: e.g., Fluo-4 AM.

  • Histamine solution.

  • This compound solution.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer at 37°C for a specified time (e.g., 1 hour).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of histamine to all wells to stimulate the H1 receptor.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the logarithm of the Azelastine concentration.

    • Calculate the IC50 value for the inhibition of histamine-induced calcium mobilization using non-linear regression analysis.

Mast Cell Stabilization Assay

This assay assesses the ability of this compound to inhibit the release of histamine and other inflammatory mediators from mast cells.

Principle: Mast cells, when activated by an appropriate stimulus (e.g., an antigen or a calcium ionophore), undergo degranulation, releasing histamine and other pro-inflammatory molecules. Azelastine's mast cell stabilizing properties can be quantified by measuring the reduction in histamine release in the presence of the compound.[3]

Materials:

  • Mast Cells: Isolated rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).[6]

  • Stimulating Agent: e.g., Compound 48/80, calcium ionophore A23187, or an antigen for sensitized cells.

  • This compound solution.

  • Buffer: e.g., Tyrode's buffer.

  • Histamine quantification method: e.g., ELISA or HPLC.

  • Microcentrifuge tubes.

  • Microscope and slides (for visualizing degranulation).

Procedure:

  • Mast Cell Preparation: Isolate and prepare a suspension of mast cells.

  • Compound Incubation: Incubate the mast cell suspension with varying concentrations of this compound for a specified time.

  • Stimulation: Add the stimulating agent to induce degranulation.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Collect the supernatant and measure the histamine concentration using a suitable method.

  • Data Analysis:

    • Calculate the percentage of histamine release inhibition for each Azelastine concentration compared to the control (stimulated cells without Azelastine).

    • Plot the percentage of inhibition against the logarithm of the Azelastine concentration.

    • Determine the IC50 value for mast cell stabilization.

Visualizations

Signaling Pathways and Experimental Workflows

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Azelastine Azelastine HCl Azelastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep Prepare H1 Receptor Membrane Suspension setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate with [³H]pyrilamine and Azelastine HCl setup->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (IC50 and Ki Determination) quantify->analyze Calcium_Mobilization_Workflow plate_cells Plate H1 Receptor- Expressing Cells load_dye Load Cells with Fluorescent Calcium Indicator plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells add_azelastine Incubate with Azelastine HCl wash_cells->add_azelastine measure_fluorescence Measure Fluorescence (Baseline and Post-Histamine) add_azelastine->measure_fluorescence analyze_data Analyze Data (IC50 Determination) measure_fluorescence->analyze_data

References

Application Notes & Protocols: Development of Sustained-Release Formulations of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelastine Hydrochloride is a potent, second-generation histamine H1 antagonist used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[][2][3] Its mechanism of action involves blocking histamine H1 receptors, stabilizing mast cells to prevent the release of inflammatory mediators, and other anti-inflammatory effects.[3][4] While current formulations like nasal sprays offer rapid onset of action, the development of sustained-release dosage forms is driven by the goal of improving patient compliance through reduced dosing frequency, maintaining therapeutic drug levels for an extended period, and potentially minimizing side effects like bitter taste.[4][5] These notes provide an overview of strategies and protocols for the development of such formulations.

Pharmacological Profile and Mechanism of Action

Azelastine is a phthalazinone derivative that exhibits a multi-faceted anti-allergic and anti-inflammatory profile.[3][4] Its primary action is as a potent and selective H1-receptor antagonist.[6] Additionally, it inhibits the synthesis and release of various inflammatory mediators, including leukotrienes and platelet-activating factor, from mast cells and other inflammatory cells.[4] This dual action of receptor antagonism and mediator release inhibition makes it effective in managing allergic responses.

Azelastine_Mechanism_of_Action cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Target Receptors & Cells Allergen Allergen MastCell Mast Cell Allergen->MastCell Triggers Degranulation Degranulation MastCell->Degranulation Activation Mediators Release of Histamine, Leukotrienes, TNF-α, etc. Degranulation->Mediators H1Receptor Histamine H1 Receptor Mediators->H1Receptor Histamine Binds Symptoms Allergic Symptoms (Sneezing, Rhinorrhea, Itching) H1Receptor->Symptoms Activation Leads to Azelastine Azelastine HCl Azelastine->Degranulation Inhibits (Mast Cell Stabilization) Azelastine->H1Receptor Blocks (Antagonist)

Caption: Azelastine's dual mechanism of action.

Formulation Development Strategies

The primary goal for a sustained-release formulation is to control the rate of drug delivery. Common strategies include matrix systems, reservoir systems, and nano-particulate carriers.

  • Matrix Tablets: This is a common and cost-effective approach where the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the polymer network and/or erosion of the matrix itself. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are frequently used.

  • Microspheres/Nanoparticles: These systems encapsulate the drug within a biodegradable polymer. They can offer improved bioavailability and targeted delivery. A recent study explored a nanosuspension of Azelastine using chondroitin as a polymer, which demonstrated a biphasic release profile with an initial immediate release followed by a sustained phase.[7][8]

Data Presentation

Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data for existing immediate-release this compound formulations, which serves as a baseline for evaluating the performance of new sustained-release formulations.

Parameter0.15% Nasal Spray (Single Dose)[5]0.1% Nasal Spray (Test Product)[9]0.1% Nasal Spray (Reference)[9]1 mg Oral Tablet[10]
Dose 822 mcg (2 sprays/nostril)0.28 mg0.28 mg1 mg
Cmax (pg/mL) 40961.5958.21~1100
Tmax (hours) 4Not specifiedNot specified~5
AUC (pg·hr/mL) 9312 (AUC0-inf)1526.8 (AUC0-t)1441.5 (AUC0-t)~25000 (AUC0-t)
Bioavailability ~40% (Intranasal)[11]Not specifiedNot specifiedNot specified
Example Formulation Compositions

This table provides example compositions for developing sustained-release formulations. Table 2 is adapted from a general methodology for matrix tablets, and Table 3 is based on a published nanosuspension formulation.[8]

Table 2: Example Formulation for Sustained-Release Matrix Tablet

Ingredient Function Concentration (% w/w)
This compound Active Pharmaceutical Ingredient 5 - 10
HPMC K100M Release-Controlling Polymer 20 - 40
Lactose Monohydrate Diluent / Filler 45 - 70
Magnesium Stearate Lubricant 0.5 - 2

| Talc | Glidant | 1 - 3 |

Table 3: Example Formulation for Azelastine Nanosuspension[8]

Ingredient Function Amount
Azelastine Active Pharmaceutical Ingredient 200 mg
Chondroitin Polymer / Stabilizer 200 mg
Ethanol Solvent 10 mL
Tween-80 Surfactant 1.0 mL

| β-cyclodextrin | Complexing Agent | 1.00 g |

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Matrix Tablets (Wet Granulation)

This protocol is a standard method for producing matrix tablets.

Matrix_Tablet_Workflow start Start: Raw Materials sieve 1. Sifting (Drug, Polymer, Diluent) start->sieve mix 2. Dry Mixing sieve->mix granulate 3. Wet Granulation (with binder solution) mix->granulate dry 4. Drying of Granules granulate->dry mill 5. Dry Milling/Sizing dry->mill lubricate 6. Lubrication (add Glidant/Lubricant) mill->lubricate compress 7. Compression lubricate->compress end End: Sustained-Release Matrix Tablets compress->end

Caption: Workflow for matrix tablet preparation.

Methodology:

  • Sifting: Pass Azelastine HCl, HPMC K100M, and Lactose Monohydrate through a 40-mesh sieve separately.

  • Dry Mixing: Mix the sifted ingredients in a blender for 15 minutes to ensure uniform distribution.

  • Granulation: Prepare a binder solution (e.g., Isopropyl Alcohol). Add the binder solution slowly to the powder mix while blending until a coherent mass is formed.

  • Drying: Pass the wet mass through a 12-mesh sieve and dry the resulting granules at 50-60°C in a tray dryer until the moisture content is below 2%.

  • Sizing: Sieve the dried granules through a 20-mesh sieve to obtain uniform granule size.

  • Lubrication: Add the sifted Magnesium Stearate and Talc to the granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the formulation. The conditions are based on standard dissolution testing for oral dosage forms.[12]

Apparatus: USP Dissolution Apparatus 2 (Paddle Type)

Methodology:

  • Medium Preparation:

    • Acidic Stage: 900 mL of 0.1 N HCl (pH 1.2).

    • Buffer Stage: 900 mL of phosphate buffer (pH 6.8).

  • Setup: Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each dissolution vessel containing 0.1 N HCl.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

    • After 2 hours, change the dissolution medium to phosphate buffer (pH 6.8).

    • Continue sampling at intervals (e.g., 4, 6, 8, 10, 12 hours) until the desired release profile is achieved.

  • Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of Azelastine HCl in each sample using a validated HPLC-UV method at a wavelength of 210 nm.[13]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products.[13][14][15]

HPLC_Method_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic System cluster_2 Analysis cluster_3 Data Processing prep Prepare Standard & Sample Solutions system Equilibrate HPLC System (Column, Mobile Phase) prep->system inject Inject Samples system->inject run Run Chromatogram inject->run detect Detect at 210 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: General workflow for HPLC analysis.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: Acetonitrile and 0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v).[13]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 210 nm.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Forced Degradation Study:

To validate the stability-indicating nature of the method, expose the drug product to stress conditions as per ICH guidelines (Q1A R2).[14]

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 30% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 70°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Azelastine peak.

References

Application Notes and Protocols for Clinical Trials of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials of Azelastine Hydrochloride, a potent second-generation antihistamine with mast cell stabilizing and anti-inflammatory properties.[1][2][3] The protocols outlined below are synthesized from various successful clinical trials and are intended to serve as a guide for designing robust studies for both nasal spray and ophthalmic formulations of Azelastine.

Preclinical Considerations & Mechanism of Action

This compound is a selective H1-receptor antagonist.[4] Its mechanism of action, however, is multifaceted, contributing to its clinical efficacy in treating allergic rhinitis and conjunctivitis.[4] Beyond its antihistaminic effects, Azelastine stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators such as leukotrienes and cytokines.[3][4][5] It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), reducing inflammatory cell migration.[2][3]

Signaling Pathways of Azelastine

The following diagram illustrates the key signaling pathways modulated by Azelastine in the context of an allergic response.

Mechanism of Action of this compound cluster_0 Allergic Cascade cluster_1 Azelastine Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates MediatorRelease Release of Histamine, Leukotrienes, Cytokines MastCell->MediatorRelease Leads to Azelastine Azelastine HCl Azelastine->MastCell H1Receptor H1 Receptor Azelastine->H1Receptor Antagonizes Inflammation Inflammatory Response (e.g., Vasodilation, Itching) H1Receptor->Inflammation Mediates MediatorRelease->Inflammation Induces

Caption: Mechanism of Action of this compound.

Clinical Trial Design for Azelastine Nasal Spray

Study Design and Endpoints

Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard for evaluating the efficacy and safety of Azelastine nasal spray.[1][6]

Primary Efficacy Endpoint:

  • Total Nasal Symptom Score (TNSS): The primary outcome is typically the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which is a composite score of four key nasal symptoms: runny nose, itchy nose, nasal congestion, and sneezing.[1][7] Each symptom is rated by the patient on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[7]

Secondary Efficacy Endpoints:

  • Individual symptom scores.

  • Onset of action.

  • Duration of effect.

  • Patient-reported quality of life measures.

Patient Population

Inclusion Criteria:

  • Male and female patients aged 12 years and older (pediatric studies may target younger populations, e.g., 6 to <12 years).[6][7]

  • A clinical history of perennial allergic rhinitis (PAR) or seasonal allergic rhinitis (SAR) for at least two years.[7]

  • Positive skin test to relevant allergens (e.g., dust mites, pollen).[7]

  • Minimum baseline symptom severity score to ensure a treatable population.[7]

Exclusion Criteria:

  • Presence of nasal structural abnormalities, polyposis, or recent nasal surgery.[7]

  • Current or recent upper respiratory tract infection.

  • Use of medications that could interfere with the study results (e.g., other antihistamines, corticosteroids).

  • Pregnant or nursing women.[7]

Treatment Regimen
  • Lead-in Period: A single-blind placebo lead-in period of 7 days is often employed to establish a baseline and identify placebo responders.[1]

  • Treatment Period: A 28-day double-blind treatment period is common.[1][6]

  • Dosage:

    • This compound 0.1% or 0.15% nasal spray.[1][6]

    • Typical dosing is one or two sprays per nostril twice daily.[1][8]

Sample Size Calculation

The sample size should be sufficient to detect a clinically meaningful difference between the Azelastine and placebo groups. Based on previous studies, a sample size of approximately 180 patients per treatment group is often required to demonstrate efficacy.[1]

Efficacy Data Summary

The following table summarizes efficacy data from a representative clinical trial of Azelastine nasal spray in patients with perennial allergic rhinitis.[1]

ParameterAzelastine 0.15% (N=194)Placebo (N=194)p-value
Baseline Mean rTNSS 17.116.9-
Change from Baseline in rTNSS (LS Mean) -4.10-3.810.04
% Improvement from Baseline 24.0%22.5%-

rTNSS: reflective Total Nasal Symptom Score; LS Mean: Least Squares Mean

Safety and Tolerability

Adverse events (AEs) should be monitored and recorded throughout the study. Common AEs associated with Azelastine nasal spray include a bitter taste, headache, and somnolence.[9] The incidence of these AEs is generally low and they are typically mild in severity.

Clinical Trial Design for Azelastine Ophthalmic Solution

Study Design and Endpoints

For allergic conjunctivitis, a conjunctival allergen challenge (CAC) model is a highly effective and controlled method to assess the efficacy of Azelastine eye drops.[10] Randomized, double-blind, placebo-controlled, paired-eye studies are commonly used.[10]

Primary Efficacy Endpoints:

  • Ocular Itching: Patient-rated on a 5-point scale (0=none to 4=very severe).[10]

  • Conjunctival Redness: Investigator-rated on a 5-point scale (0=none to 4=very severe).[10]

Secondary Efficacy Endpoints:

  • Lacrimation and other ocular symptoms.

  • Onset and duration of action.

Patient Population

Inclusion Criteria:

  • History of allergic conjunctivitis for at least two years.[10]

  • Positive skin test to a relevant allergen (e.g., cat dander, grass pollen).[10]

  • Demonstrated positive conjunctival reaction to the allergen during screening.[10]

Exclusion Criteria:

  • Active ocular infection or other ocular diseases.

  • Use of contact lenses during the study period.

  • Use of other ophthalmic medications.

Treatment Regimen
  • Screening: Patients undergo a conjunctival provocation test (CPT) to determine the allergen dose that elicits a sufficient allergic reaction.[10]

  • Treatment: A single drop of this compound 0.05% ophthalmic solution or placebo is instilled in each eye.[10][11]

  • Challenge: The allergen challenge is performed at specific time points after treatment to assess onset (e.g., 20 minutes) and duration (e.g., 8-10 hours) of action.[10]

Efficacy Data Summary

The table below presents the responder rates from a clinical trial of Azelastine eye drops in patients with seasonal allergic conjunctivitis.[11] A responder was defined as a patient whose symptom sum score decreased by ≥ 3 from a baseline score of ≥ 6 by day 3.[11]

Treatment GroupResponder Ratep-value vs. Placebo
Azelastine 0.05%82%0.011
Azelastine 0.025%73%0.115
Placebo56%-
Safety and Tolerability

The most common adverse reactions reported with Azelastine eye drops are application site irritation and a bitter taste.[11] These are typically mild and transient.

Experimental Workflow and Protocols

The following diagram outlines a typical workflow for a clinical trial of this compound.

Clinical Trial Workflow for this compound cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Data Collection cluster_3 Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Symptom Scores) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Administration (Azelastine or Placebo) Randomization->Treatment FollowUp Follow-up Visits Treatment->FollowUp Efficacy Efficacy Assessments (Symptom Diaries, Scores) FollowUp->Efficacy Safety Safety Monitoring (Adverse Events) FollowUp->Safety DataAnalysis Data Analysis Efficacy->DataAnalysis Safety->DataAnalysis Reporting Clinical Study Report DataAnalysis->Reporting

Caption: Clinical Trial Workflow for this compound.

Disclaimer: These application notes and protocols are for informational purposes only and should not be considered as a substitute for a comprehensive, protocol-specific clinical trial design developed in consultation with regulatory authorities.

References

Troubleshooting & Optimization

Overcoming poor solubility of Azelastine Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azelastine Hydrochloride Solubility

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is classified as sparingly soluble in water.[1][2][3] Its solubility is a critical factor to consider during the preparation of aqueous solutions for in vitro and in vivo experiments. The reported solubility values can vary depending on the specific conditions such as pH and temperature. At 20°C, the free base form of azelastine has a very low solubility of 0.005% in water. The hydrochloride salt improves this, exhibiting a solubility of about 1% in water at the same temperature.[4] One data sheet indicates a water solubility of 35 mg/L, while another suggests it can be soluble up to 20.84 mg/mL.[5][6] This variability highlights the importance of experimental conditions. The solubility is known to be lower above a pH of 7.1.[7]

Q2: My this compound is not dissolving in an aqueous buffer. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound in an aqueous buffer, follow this troubleshooting workflow:

G start Start: Azelastine HCl does not dissolve check_conc Is the concentration too high? (Check solubility data) start->check_conc check_ph Is the pH of the buffer optimal? (Ideal pH ~5.0-6.5) check_conc->check_ph No reduce_conc Reduce concentration check_conc->reduce_conc Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No sonicate Apply gentle warming (e.g., 37°C) and/or sonication check_ph->sonicate Yes use_cosolvent->sonicate adjust_ph Adjust pH of the buffer (Use dilute HCl or NaOH) adjust_ph->sonicate success Success: Compound Dissolved (Stable for short-term use) sonicate->success Dissolves fail Issue Persists: Consider advanced methods (e.g., Cyclodextrins, new salts) sonicate->fail Does not dissolve reduce_conc->check_ph

Caption: Troubleshooting workflow for Azelastine HCl dissolution.

Q3: How does pH influence the solubility of this compound?

The pH of the aqueous solution is a critical factor. This compound's solubility is known to decrease at a pH above 7.1.[7] Commercially available ophthalmic solutions have a pH in the range of approximately 5.0 to 6.5, which helps maintain the drug in a soluble, ionized state.[1][8] For experimental solutions, adjusting the pH to a slightly acidic range can significantly improve solubility.

Q4: Can I use organic co-solvents to prepare a stock solution?

Yes, using a water-miscible organic co-solvent is a highly recommended method. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[9]

A common procedure is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then slowly dilute this stock solution with your aqueous buffer of choice while vortexing.[9] It's important to note that the final concentration of the organic solvent should be kept low and verified for compatibility with your experimental system to avoid any off-target effects. For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve an this compound solubility of approximately 0.25 mg/mL.[6][9]

Solubility Data Tables

Table 1: Solubility in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water20.8449.81[6]
Water83-[10]
DMSO48.0114.73[6]
DMSO>10-
DMSO83198.39[10]
Ethanol42.13100.69[6]
Ethanol83-[10]
DMF1.02.39[6]
DMSO:PBS (pH 7.2) (1:3)0.250.60[6][9]

Note: Solubility can be batch-dependent and influenced by experimental conditions.

Advanced Solubilization Strategies & Protocols

For applications requiring higher concentrations or improved stability in aqueous media, advanced formulation strategies can be employed.

Q5: What are cyclodextrins and how can they improve solubility?

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes.[11][12] This complexation effectively increases the apparent water solubility and dissolution rate of the guest molecule.[11][13][14] This technique is a well-established method for enhancing the solubility and bioavailability of various drugs.[12][15]

G cluster_0 Poorly Soluble Drug cluster_1 Solubilizing Agent cluster_2 Resulting Complex A Azelastine HCl (Hydrophobic) C Soluble Inclusion Complex in Aqueous Solution A->C B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) B->C

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing an this compound solution using HP-β-CD. The optimal drug-to-cyclodextrin molar ratio may need to be determined empirically.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified Water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of purified water or buffer. Stir until the HP-β-CD is completely dissolved. A common starting concentration for HP-β-CD is 10-40% (w/v).

  • Add this compound: Slowly add the pre-weighed this compound powder to the cyclodextrin solution while continuously stirring.

  • Facilitate Complexation: Allow the mixture to stir at room temperature for 12-24 hours to ensure maximum complexation. Gentle warming (30-40°C) or sonication can be used to expedite the process, but monitor for any signs of degradation.

  • Equilibration and Filtration: After the stirring period, allow the solution to equilibrate. If any undissolved particles remain, filter the solution through a 0.22 µm syringe filter to remove them.

  • Determine Concentration: The final concentration of the solubilized drug in the filtrate should be determined analytically using a validated method, such as UV-Vis spectrophotometry or HPLC.

Q6: Are there alternative salts of Azelastine with better solubility?

Yes, research has shown that forming salts of azelastine with specific organic acids can significantly increase aqueous solubility compared to the hydrochloride salt. Salts such as azelastine acetate, gluconate, lactate, or malate have been developed to create stable pharmaceutical formulations with higher concentrations of the active substance.[4]

Table 2: Melting Points of Alternative Azelastine Salts

SaltMelting Point (°C)Physical FormReference(s)
Acetate116-118White crystalline powder[4]
Gluconate61-66Yellowish crystalline powder[4]
Lactate139-140White crystalline powder[4]
Malate154-155White crystalline powder[4]

These alternative salts can be prepared by reacting the azelastine base with the corresponding acid (e.g., acetic acid, lactic acid) in an aqueous or aqueous-organic solvent mixture.[4]

Disclaimer: This is a technical support guide intended for research purposes only. All procedures should be performed by qualified personnel in a laboratory setting. Please consult the relevant Safety Data Sheet (SDS) before handling any chemical substances.

References

Technical Support Center: Minimizing Bitter Taste in Oral Formulations of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when minimizing the bitter taste of Azelastine Hydrochloride in oral formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for masking the bitter taste of this compound?

A1: The primary strategies for taste-masking this compound and other bitter active pharmaceutical ingredients (APIs) can be broadly categorized into two approaches. The first is to use flavorings and sweeteners to overpower the bitter taste. The second, more robust, approach is to prevent the drug from interacting with the taste receptors in the oral cavity.[1][2] This can be achieved through several methods:

  • Sweeteners and Flavors: This is the simplest method, involving the addition of sweeteners like sucralose, aspartame, or natural options like stevia, along with various flavors (e.g., mint, orange) to mask the bitterness.[1][3][4][5] Reformulated Azelastine nasal sprays, for instance, have successfully incorporated sucralose to improve palatability.[6][7][8]

  • Polymer Coating: This technique involves coating the this compound particles with a polymer barrier.[3] The polymer is selected to be insoluble at the pH of saliva but soluble in the gastric environment, thus preventing the drug's release in the mouth while allowing for its absorption in the stomach.[9][10]

  • Complexation: This method involves forming a complex with the drug molecule to prevent it from binding to bitter taste receptors.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the bitter drug molecule within their hydrophobic core, effectively masking its taste.[1][11][12][13]

    • Ion-Exchange Resins (IERs): this compound, being an ionic drug, can be complexed with oppositely charged IERs.[1][9] This drug-resin complex is designed to be stable in the oral cavity but to dissociate in the gastrointestinal tract, releasing the drug for absorption.[14][15][16]

  • Microencapsulation: This process involves entrapping the drug particles within a coating material, creating a physical barrier between the drug and the taste buds.[12][17]

  • Lipid-Based Systems: Lipids can be used to encapsulate the drug or create a lipid matrix that retards its release in the mouth.[18][19] Techniques like hot-melt extrusion and spray congealing can be employed.[11][18]

Q2: How can I quantitatively assess the effectiveness of my taste-masking strategy?

A2: The effectiveness of taste-masking can be evaluated using both in vivo and in vitro methods:

  • In Vivo Methods:

    • Human Taste Panel: This is considered the gold standard for taste assessment.[20] A trained panel of volunteers evaluates the bitterness of the formulation on a predefined scale.[2][21]

    • Animal Models: Rodent models, such as the brief-access taste aversion (BATA) test, can provide data comparable to human taste panels.[22]

  • In Vitro Methods:

    • Electronic Tongue (e-Tongue): This instrument uses an array of sensors to mimic the human sense of taste and can provide a quantitative measure of bitterness.[9][23]

    • Dissolution Testing: Measuring the amount of drug released in simulated salivary fluid (pH ~6.8) at early time points (e.g., ≤ 5 minutes) can serve as an indirect indicator of taste-masking efficiency.[1] A lower drug release in this medium suggests better taste-masking.

Q3: What are some common issues when using polymer coatings for taste-masking and how can they be resolved?

A3: Common issues with polymer coatings include incomplete coverage of the drug particles, cracks or pores in the coating, and inappropriate polymer selection. To resolve these, ensure the polymer concentration is adequate for uniform coating. Optimize the coating process parameters such as spray rate and drying temperature. Select a polymer that is insoluble at the pH of saliva (around 6.7) but dissolves in the acidic environment of the stomach.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development of taste-masked this compound formulations.

Issue Potential Cause(s) Recommended Solution(s)
Persistent Bitter Taste Despite Using Sweeteners/Flavors The bitterness of this compound is too intense to be masked by sweeteners and flavors alone.Combine the use of sweeteners and flavors with a more robust taste-masking technology like polymer coating, complexation, or microencapsulation.[9]
Inadequate Taste-Masking with Polymer Coating - Incomplete coating of drug particles.- Cracks or pores in the coating.- Polymer dissolves in saliva.- Increase the polymer-to-drug ratio.- Optimize coating process parameters (e.g., spray rate, temperature).- Use Scanning Electron Microscopy (SEM) to evaluate the coating integrity.- Select a polymer with low solubility at salivary pH (e.g., reverse enteric polymers).[24]
Poor Complexation Efficiency with Cyclodextrins - Incorrect cyclodextrin type or concentration.- Inefficient complexation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and optimize the drug-to-cyclodextrin molar ratio.[13]- Evaluate different preparation methods such as kneading, co-evaporation, or freeze-drying.
Drug Release from Ion-Exchange Resin in the Mouth The drug-resin complex is not stable at the pH and ionic strength of saliva.- Select a resin with a stronger affinity for this compound (e.g., a weak cation exchange resin).- Optimize the drug-loading process to ensure a stable complex is formed.[14][15]
Altered Drug Bioavailability After Taste-Masking The taste-masking system is preventing the complete release of the drug in the gastrointestinal tract.- Modify the taste-masking formulation (e.g., adjust polymer thickness, change the type of ion-exchange resin) to ensure timely drug release.- Conduct in-vitro dissolution studies in simulated gastric and intestinal fluids to predict in-vivo performance.[24]

Quantitative Data Summary

The following table summarizes quantitative data related to taste-masking agents used for this compound and other bitter drugs.

Taste-Masking Agent Drug Concentration Used Observed Effect Reference
SucraloseThis compound0.05% - 0.15% w/vEffective in reducing bitter taste in nasal spray formulations.[4]
SteviaThis compound0.1% - 5% w/wReported to have improved bitter taste masking effects compared to conventional artificial sweeteners in a nasal spray.[5][25]
β-CyclodextrinPromethazine Hydrochloride1:1 to 1:4 (Drug:Cyclodextrin molar ratio)Successful taste-masking confirmed by E-Tongue evaluation.[26]
Ion-Exchange Resin (Duolite)Ibuprofen25% and 50% drug loadingAchieved taste-masking efficacy of ~97%.[27]
Glyceryl Tristearate (Dynasan® 118)Diphenhydramine HydrochlorideNot specifiedSuccessfully taste-masked the drug using a hot melt coating technique.[28]

Experimental Protocols

Protocol 1: Taste-Masking of this compound using Ion-Exchange Resin Complexation

  • Resin Activation: Wash a weak cation exchange resin (e.g., with a polyacrylic backbone) with an acidic and/or alkaline solution, followed by purified water to activate the exchange sites and remove impurities.[24]

  • Drug Loading: Dissolve this compound in purified water. Disperse the activated resin in the drug solution and stir for a sufficient time to allow for ionic exchange and complex formation.

  • Complex Collection and Drying: Filter the resulting drug-resin complex (resinate), wash it with purified water to remove any unbound drug, and dry it at an appropriate temperature.[24]

  • Characterization:

    • Drug Loading Efficiency: Determine the amount of this compound bound to the resin using a suitable analytical method like UV-Vis spectrophotometry or HPLC after extracting the drug from the complex.

    • In Vitro Drug Release: Perform dissolution studies in simulated salivary fluid (pH 6.8) and simulated gastric fluid (pH 1.2) to evaluate the taste-masking effectiveness and the drug release profile.[29]

Protocol 2: Evaluation of Taste-Masking Efficiency using a Human Taste Panel

Disclaimer: All studies involving human subjects must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).

  • Panelist Training: Train a panel of 5-10 healthy adult volunteers to recognize and score the intensity of bitterness using standard reference solutions (e.g., quinine hydrochloride solutions of varying concentrations).[2][21]

  • Sample Preparation: Prepare the taste-masked this compound formulation and a placebo formulation.

  • Taste Evaluation: In a double-blind, randomized manner, provide the panelists with a measured dose of the formulation. Ask them to hold it in their mouth for a specific duration (e.g., 30 seconds) and then expectorate.

  • Scoring: Have the panelists rate the perceived bitterness on a predefined numerical scale (e.g., 0 = no bitter taste, 5 = extremely bitter).

  • Data Analysis: Statistically analyze the bitterness scores to compare the taste-masked formulation with a control (unmasked drug) and the placebo.

Visualizations

Bitter_Taste_Signaling_Pathway cluster_cell Taste Receptor Cell Bitter_Molecule Bitter Molecule (e.g., Azelastine) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Molecule->TAS2R Binds to G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Neuron_Signal Signal to Brain (Perception of Bitterness) Ca_release->Neuron_Signal Triggers Taste_Masking_Workflow Start Start: Bitter API (Azelastine HCl) Strategy Select Taste-Masking Strategy (Coating, Complexation, etc.) Start->Strategy Formulation Formulation Development Strategy->Formulation InVitro In-Vitro Evaluation (e.g., Dissolution in Simulated Saliva, E-Tongue) Formulation->InVitro Decision Taste Acceptable? InVitro->Decision Optimization Optimization of Formulation Optimization->Formulation InVivo In-Vivo Evaluation (Human Taste Panel) Final Final Palatable Formulation InVivo->Final Decision->Optimization No Decision->InVivo Yes Taste_Masking_Decision_Tree Start Start: Characterize Azelastine HCl Properties Bitterness_Level Assess Bitterness Intensity Start->Bitterness_Level Sweeteners Use Sweeteners/Flavors Bitterness_Level->Sweeteners Low to Moderate Complexation Complexation (Coating, Encapsulation) Bitterness_Level->Complexation High Ionic_Nature Is the Drug Ionic? IER Ion-Exchange Resin Ionic_Nature->IER Yes Cyclodextrin Cyclodextrin Complexation Ionic_Nature->Cyclodextrin No Dosage_Form Desired Dosage Form? Liquid Liquid Formulation (Suspension of coated particles) Dosage_Form->Liquid Liquid Solid Solid Formulation (Coated Granules, ODTs) Dosage_Form->Solid Solid Complexation->Ionic_Nature Complexation->Dosage_Form

References

Technical Support Center: HPLC Method Validation for Azelastine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the HPLC method validation for Azelastine Hydrochloride analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound using HPLC.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My Azelastine peak is tailing or fronting. What are the possible causes and solutions?

  • Answer: Asymmetrical peaks can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

    • Column Contamination or Degradation: The column's stationary phase can degrade over time, especially with aggressive mobile phases or inadequate storage.

      • Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) to remove contaminants. If the problem persists, the column may need replacement.

    • Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds like this compound. An inappropriate pH can lead to peak tailing. Several methods utilize a phosphate buffer with a pH around 3.0-4.5 to ensure good peak shape.[1][2][3]

    • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic Azelastine molecule, causing tailing.

      • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in a small concentration (e.g., 0.1%) or use an end-capped column.

2. Inconsistent Retention Times

  • Question: The retention time for Azelastine is shifting between injections. What should I check?

  • Answer: Retention time variability can compromise the reliability of your method. Consider the following:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustment and solvent ratios, is a common cause. Ensure accurate and consistent preparation for every batch.

    • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature (e.g., 30°C) is recommended.[1]

    • HPLC System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate, leading to shifting retention times.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A stable baseline indicates a well-equilibrated system.

3. Poor Resolution Between Azelastine and Degradation Products

  • Question: I am performing a forced degradation study, and the peaks of the degradants are not well-separated from the main Azelastine peak. How can I improve the resolution?

  • Answer: Achieving good resolution is critical for a stability-indicating method. Here are some strategies:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., Acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Change the pH of the Mobile Phase: Modifying the pH can alter the ionization state of both Azelastine and its degradation products, which can significantly impact their retention and improve separation.

    • Consider a Gradient Elution: If an isocratic method is not providing sufficient separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can be employed to resolve complex mixtures of the drug and its degradants.[1]

    • Select a Different Column: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a different particle size may provide the necessary selectivity for separation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for this compound analysis?

A1: Several validated HPLC methods have been published for the analysis of this compound. The parameters can vary depending on the specific application (e.g., assay, impurity profiling, analysis in a combination product). Below is a summary of commonly used conditions.

ParameterTypical Values
Column C18 (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm), CN, Phenyl-Hexyl
Mobile Phase A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., Acetonitrile). Common ratios range from 60:40 to 32:68 (Buffer:Acetonitrile).[2][6][7]
pH of Buffer Typically acidic, in the range of 3.0 to 4.5.[1][2][3]
Flow Rate 1.0 mL/min to 1.5 mL/min.[1][3]
Detection Wavelength 210 nm, 212 nm, 236 nm, or 239 nm.[1][2][3][4][5]
Column Temperature Ambient or controlled at 30°C.[1]

Q2: How should I perform forced degradation studies for this compound?

A2: Forced degradation studies are essential for developing a stability-indicating method. According to ICH guidelines, this compound should be subjected to stress under the following conditions:

  • Acidic Hydrolysis: Treat with an acid solution (e.g., 0.1 N HCl).[1]

  • Alkaline Hydrolysis: Treat with a basic solution (e.g., 0.1 N NaOH). Azelastine has been shown to be labile under alkaline conditions.[1][3]

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 30% H2O2). Azelastine is also known to be susceptible to oxidation.[1][3]

  • Thermal Degradation: Expose the sample to heat.

  • Photolytic Degradation: Expose the sample to light.

The extent of degradation can be monitored by analyzing the stressed samples by HPLC and observing the formation of degradation products and the decrease in the peak area of Azelastine.

Q3: What are the key validation parameters to be evaluated for an this compound HPLC method?

A3: As per the International Council for Harmonisation (ICH) guidelines, the following parameters should be validated for an HPLC method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities and degradants.[6][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7][8]

Experimental Protocols

Protocol 1: Standard Solution Preparation for this compound

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sonicate for 5-10 minutes to dissolve the standard completely.

  • Bring the solution to volume with the diluent and mix well. This will give a stock solution of approximately 1000 µg/mL.[3]

  • Further dilutions can be made from this stock solution to prepare working standards for linearity, accuracy, and other validation parameters.

Protocol 2: System Suitability Testing

  • Prepare a standard solution of this compound at a known concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution six times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • The acceptance criteria are typically:

    • %RSD of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Asymmetrical Peaks retention_time Inconsistent Retention Times issue->retention_time Shifting Peaks resolution Poor Resolution issue->resolution Overlapping Peaks check_concentration Check Sample Concentration peak_shape->check_concentration check_mobile_phase_prep Review Mobile Phase Preparation retention_time->check_mobile_phase_prep optimize_mobile_phase Optimize Mobile Phase Composition/pH resolution->optimize_mobile_phase check_column Inspect Column (Flush/Replace) check_concentration->check_column If not concentration check_mobile_phase_ph Verify Mobile Phase pH check_column->check_mobile_phase_ph If column is ok solution Problem Resolved check_mobile_phase_ph->solution Adjust pH check_temp Check Column Temperature check_mobile_phase_prep->check_temp If prep is correct check_leaks Inspect System for Leaks check_temp->check_leaks If temp is stable check_leaks->solution Fix leaks use_gradient Implement Gradient Elution optimize_mobile_phase->use_gradient If optimization fails change_column Try a Different Column use_gradient->change_column If gradient is insufficient change_column->solution Select new column

Caption: A troubleshooting workflow for common HPLC issues.

Method_Validation_Process cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) dev_start Method Optimization (Column, Mobile Phase, etc.) system_suitability System Suitability Testing dev_start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method validated_method robustness->validated_method Validated Method

Caption: The process flow for HPLC method validation.

References

Navigating Azelastine Hydrochloride Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the side effects of Azelastine Hydrochloride in animal studies. This guide, presented in a user-friendly question-and-answer format, offers troubleshooting advice and detailed experimental protocols to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: Based on preclinical data, the most frequently observed side effects are related to the central nervous system (CNS) and local irritation. In rodents, high oral doses have been associated with sedation or a decrease in motor activity. For instance, in mice, oral doses in the range of 10-40 mg/kg have shown a definite central action, while a high dose of 100 mg/kg in rats led to a slight suppression of paradoxical sleep. Intranasal administration may cause local irritation in the nasal passages, although long-term studies of up to 26 weeks in rats and dogs using a commercial nasal spray formulation showed no significant inflammatory or atrophic changes in the nasal mucosa. A bitter taste is a known issue in clinical applications, and while difficult to quantify in animals, it may affect food and water intake.

Q2: How can we minimize CNS-related side effects such as sedation in our animal models?

A2: To minimize CNS side effects, consider the following strategies:

  • Dose Optimization: Conduct a dose-response study to determine the minimum effective dose for your experimental endpoint. This will help to avoid unnecessarily high concentrations that are more likely to induce sedation.

  • Route of Administration: Localized delivery, such as intranasal or ophthalmic administration, can minimize systemic exposure and thereby reduce CNS effects compared to oral or intravenous routes.

  • Alternative Formulations: Investigate novel formulations designed to enhance local drug retention and reduce systemic absorption. For example, nanosuspensions can improve bioavailability at the target site with a potentially lower systemic uptake.

Q3: We are observing signs of local irritation at the administration site. What can be done to alleviate this?

A3: Local irritation can often be managed by adjusting the formulation. Ensure the pH and osmolarity of your this compound solution are compatible with the physiological conditions of the administration site (e.g., nasal cavity, conjunctiva). The use of soothing or mucoadhesive excipients may also help to reduce irritation. For intranasal studies, a 26-week study in rats and dogs using a commercial formulation demonstrated good local tolerance, suggesting that the excipients in the commercial formulation are well-tolerated.

Q4: Our animals seem to be experiencing discomfort, possibly due to the bitter taste of the formulation, which is affecting their behavior and intake. How can we address this?

A4: The bitter taste of this compound is a known challenge. A sweetened formulation has been developed to address this issue. The inclusion of sweeteners like sucralose and sorbitol has been shown to be well-tolerated in intranasal toxicity studies in rats and dogs. You can find a protocol for preparing a similar sweetened formulation in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Unexpected Sedation or Lethargy in Animals - Dose is too high.- High systemic absorption.- Perform a dose-ranging study to identify the lowest effective dose.- Consider a more localized route of administration (e.g., intranasal instead of oral).- Utilize a formulation that enhances local retention, such as a nanosuspension.
Signs of Nasal or Ocular Irritation (e.g., scratching, redness) - Formulation pH or osmolarity is not optimal.- High concentration of the active ingredient.- Adjust the pH of the formulation to be within the physiological range (e.g., 6.0-7.0 for nasal administration).- Ensure the formulation is iso-osmotic.- Consider adding a soothing agent or mucoadhesive polymer.- Evaluate if a lower, yet effective, concentration can be used.
Reduced Food/Water Intake or Altered Behavior - Bitter taste of the formulation.- Prepare a sweetened formulation using excipients like sucralose and sorbitol (see protocol below).- Monitor animal weight and general health closely.
Inconsistent Efficacy in Experimental Model - Poor bioavailability of the formulation.- Inconsistent dosing technique.- Consider a nanosuspension formulation to improve solubility and absorption.- Ensure all personnel are trained on the precise administration technique to guarantee consistent dosing.

Quantitative Data from Animal Toxicity Studies

The following tables summarize key quantitative data from animal toxicity studies of this compound.

Table 1: Acute Intravenous Toxicity of this compound in Rats

Dose (mg/kg)Number of Animals (Male/Female)Clinical Signs ObservedMortality (Male/Female)
3.165/5No treatment-related signs0/0
14.75/5Stilted gait, clonic convulsion (moderate), decreased muscle tone, loss of righting reflex, salivation, dyspnea, sunken sides1/0
21.55/5Stilted gait, clonic convulsion (severe), decreased muscle tone, loss of righting reflex, loss of pinna/pain/corneal reflex, salivation, dyspnea, sunken sides1/2
31.65/5Stilted gait, clonic convulsion (severe), decreased muscle tone, loss of righting reflex, loss of pinna/pain/corneal reflex, salivation, dyspnea, sunken sides5/4

Data from FDA documents.[1]

LD50 Values (Single IV Dose in Rats):

  • Male: 22.0 mg/kg[1]

  • Female: 24.4 mg/kg[1]

Table 2: Summary of Findings from Intranasal Toxicity Studies

Study DurationAnimal ModelFormulationKey Findings
14 DaysRat & Dog0.1% Azelastine HCl + 0.0365% Fluticasone PropionateNOAEL (No Observed Adverse Effect Level) was the only dose tested (0.4 mg azelastine/day). No evidence of additive or synergistic toxic effects.
3 MonthsRat0.1% Azelastine HCl + 0.0365% Fluticasone Propionate vs. individual componentsNo evidence of additive or synergistic toxic effects on the nasal cavity and sinuses.
Up to 6 MonthsRat & DogSweetened Azelastine HCl formulation (with sucralose and sorbitol)The sweetened formulation and the original formulation possess similar toxicity profiles. The addition of sucralose did not increase irritation to the respiratory tract.
26 WeeksGuinea Pig, Rat, DogCommercial Azelastine HCl nasal sprayDid not inhibit ciliary beat activity in guinea pigs. No inflammatory or atrophic changes in the nasal mucosa of rats and dogs after daily local application.

Experimental Protocols

Preparation of a Sweetened this compound Formulation

This protocol is based on the components of a sweetened formulation that underwent intranasal toxicity studies.

Objective: To prepare a taste-masked this compound formulation for intranasal administration in animal models.

Materials:

  • This compound

  • Sucralose

  • Sorbitol

  • Hypromellose

  • Edetate disodium

  • Sodium citrate

  • Benzalkonium chloride

  • Purified water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • In a clean beaker, dissolve the desired amount of this compound in purified water with gentle stirring.

  • Sequentially add the following excipients, ensuring each is fully dissolved before adding the next: Hypromellose, Edetate disodium, Sorbitol, and Sodium citrate.

  • Add Sucralose to the solution and stir until completely dissolved. The concentration of sucralose can be optimized based on palatability studies, but concentrations up to 0.15% have been tested for safety.

  • Add Benzalkonium chloride as a preservative.

  • Check the pH of the final solution and adjust to a physiologically compatible range (e.g., 6.0-7.0) using a suitable buffer if necessary.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

  • Store the formulation in a sterile, light-protected container at 2-8°C.

Preparation of this compound Nanosuspension

This protocol is a generalized method based on the principles of modified precipitation techniques for preparing nanosuspensions.

Objective: To prepare an this compound nanosuspension to potentially enhance local bioavailability and reduce systemic side effects.

Materials:

  • This compound

  • Chondroitin sulfate (or other suitable polymer stabilizer like HPMC)

  • Organic solvent (e.g., ethanol, acetone)

  • Anti-solvent (e.g., purified water)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent.

  • Aqueous Phase Preparation: Dissolve the polymer stabilizer (e.g., chondroitin sulfate) in the anti-solvent (purified water).

  • Precipitation: Slowly inject the organic phase into the aqueous phase under constant stirring. The drug will precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-speed homogenization or sonication to reduce particle size and ensure a narrow size distribution.

  • Solvent Removal: Remove the organic solvent using a method such as evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

  • Sterilization and Storage: Sterilize the nanosuspension by filtration if the particle size allows, or by autoclaving if the formulation is heat-stable. Store at 2-8°C.

Visualizations

Signaling Pathway of this compound

Azelastine_Signaling cluster_membrane Cell Membrane cluster_cell Mast Cell / Basophil H1R H1 Receptor Allergic_Symptoms Allergic Symptoms (e.g., inflammation, itching) H1R->Allergic_Symptoms Leads to Histamine Histamine Release Histamine->H1R Activation Leukotrienes Leukotriene Production Cytokines Cytokine Production Allergen Allergen Allergen->Histamine Allergen->Leukotrienes Allergen->Cytokines Azelastine Azelastine Hydrochloride Azelastine->H1R Antagonism Azelastine->Histamine Inhibition Azelastine->Leukotrienes Inhibition Azelastine->Cytokines Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating a Novel Formulation

Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Prep Prepare Novel Formulation (e.g., Sweetened or Nanosuspension) Char In Vitro Characterization (e.g., particle size, pH, stability) Prep->Char Admin Administer to Animal Model (e.g., rat, mouse) Char->Admin Efficacy Assess Efficacy (e.g., reduction in allergic response) Admin->Efficacy SideEffects Monitor for Side Effects (e.g., sedation, irritation, weight loss) Admin->SideEffects PK Pharmacokinetic Analysis (systemic vs. local concentration) Admin->PK Compare Compare Novel vs. Standard Formulation (Efficacy and Side Effect Profile) Efficacy->Compare SideEffects->Compare PK->Compare

Caption: Workflow for developing and testing new Azelastine formulations.

References

Technical Support Center: Optimizing Azelastine Hydrochloride Dosage for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Azelastine Hydrochloride for preclinical research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent second-generation antihistamine that primarily acts as a selective histamine H1-receptor antagonist.[1][2] Its therapeutic effects also stem from its ability to stabilize mast cells, which inhibits the release of histamine and other pro-inflammatory mediators such as leukotrienes and cytokines.[2][3] This dual-action mechanism makes it effective in mitigating both early and late-phase allergic reactions.[1]

Q2: How do I convert a human dose of this compound to an equivalent dose for my animal model?

A2: Direct scaling of dosage based on body weight alone is not accurate due to physiological and metabolic differences between species. A more precise method is to use Body Surface Area (BSA) normalization. The Human Equivalent Dose (HED) can be calculated from the animal No Observed Adverse Effect Level (NOAEL) using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

The Km value is a conversion factor estimated by dividing the average body weight by the body surface area for a given species.

Q3: What are the typical pharmacokinetic parameters of this compound in common preclinical models?

A3: The systemic bioavailability of this compound is approximately 40% following intranasal administration in humans, with maximum plasma concentrations achieved in 2-3 hours.[4] In beagle dogs, a single oral dose of 20 mg resulted in an absolute availability of 16.6-19.6%, with an elimination half-life of about 160 minutes.[5] Following a 2.5 mg/kg oral dose in beagle dogs, the drug was extensively distributed into tissues.[6] In guinea pigs, after a 1 mg/kg oral or intravenous dose, Azelastine showed wide distribution in the body.[7]

Q4: What are some common issues encountered when working with this compound in vivo?

A4: Researchers may encounter variability in results due to factors such as the animal's stress levels, improper drug administration technique, or the timing of administration relative to allergen challenge. It is crucial to maintain consistent experimental conditions and handling procedures. For intranasal administration, ensure proper placement of the delivery device to maximize deposition in the nasal cavity and minimize oral leakage.

Troubleshooting Guides

In Vitro Experimentation
IssuePotential CauseSuggested Solution
Low mast cell degranulation inhibition 1. Suboptimal concentration of Azelastine. 2. Ineffective mast cell activation. 3. Incorrect timing of Azelastine pre-incubation.1. Perform a dose-response curve to determine the optimal inhibitory concentration. Effective concentrations for inhibiting mediator release have been reported in the range of 6 µM to 60 µM. 2. Ensure the stimulating agent (e.g., antigen, compound 48/80) is at an effective concentration to induce degranulation. 3. Optimize the pre-incubation time with Azelastine before adding the stimulus. A 5-10 minute pre-incubation is often effective.[8]
High variability between wells 1. Inconsistent cell seeding density. 2. Uneven mixing of reagents.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Gently mix the plate after adding Azelastine and the stimulating agent to ensure uniform distribution.
In Vivo Experimentation
IssuePotential CauseSuggested Solution
Lack of efficacy in allergic rhinitis model 1. Insufficient dose of Azelastine. 2. Improper timing of drug administration relative to allergen challenge. 3. Inadequate sensitization of the animal model.1. Titrate the dose of Azelastine. A study in a murine model showed efficacy with an intranasal dose of 0.14 µg.[9] 2. Administer Azelastine prior to the allergen challenge to allow for drug absorption and action. The onset of action is rapid, typically within an hour.[4] 3. Confirm successful sensitization by measuring allergen-specific IgE levels in the serum.
High mortality or adverse effects at higher doses 1. Exceeding the maximum tolerated dose.1. Refer to toxicology data. In rats, the intravenous LD50 was found to be between 21.4 and 24.5 mg/kg.[10] For oral administration in dogs, single doses up to 10 mg/kg were well-tolerated, while 20 mg/kg was lethal.[11]

Data Presentation

Table 1: Preclinical Dosages of this compound in Various Animal Models
Animal ModelRoute of AdministrationDosage RangeObserved Effect
Mouse Intranasal0.14 µ g/mouse Synergistic effect with mometasone in an allergic rhinitis model.[9]
Rat Intravenous3.16 - 31.6 mg/kgNOEL determined as 3.16 mg/kg; mortalities observed at ≥14.7 mg/kg.[10]
Rat Intradermal24 µMInhibition of mast cell-induced vascular permeability.[8]
Guinea Pig Oral0.04 mg/kg (ID50)Protection against immediate allergic responses.[12]
Guinea Pig Ocular0.001% - 0.1%Dose-dependent inhibition of histamine-induced vascular permeability.[13]
Dog Oral2.5 mg/kgPharmacokinetic studies.[6]
Dog OralUp to 10 mg/kgWell-tolerated.[11]
Dog Intravenous10 mg (single dose)Pharmacokinetic studies.[5]
Table 2: In Vitro Effective Concentrations of this compound
Cell TypeAssayEffective ConcentrationEffect
Human Umbilical Cord Blood-Derived Mast Cells Mediator Release Assay24 µMGreatest inhibition of histamine and tryptase release.[8]
Rat Mast Cell Line (RBL-2H3) TNF-alpha Release AssayIC50: 1.66 µM (ionomycin-induced)Inhibition of TNF-alpha release.[14]
Vero E6 Cells SARS-CoV-2 Infection AssayEC50: 2.2 - 6.5 µMInhibition of viral entry.[15]

Experimental Protocols

Protocol 1: Murine Model of Allergic Rhinitis
  • Sensitization: Sensitize BALB/c mice by intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 7.

  • Challenge: From day 14 to day 21, challenge the mice intranasally with 10 µL of 1% OVA in saline daily.

  • Treatment: Administer this compound intranasally at the desired dose (e.g., 0.14 µg in 10 µL saline) 30 minutes prior to the final OVA challenge on day 21.[9]

  • Assessment: Following the final challenge, record the number of sneezes and nasal rubbing movements for 15 minutes. Collect nasal lavage fluid to measure inflammatory cell infiltration and cytokine levels (e.g., IL-4, IL-5, IFN-γ) by ELISA.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.

  • Sensitization (for IgE-mediated degranulation): Sensitize the cells overnight with anti-DNP IgE.

  • Treatment: Wash the cells and resuspend them in a buffer (e.g., Tyrode's buffer). Pre-incubate the cells with varying concentrations of this compound for 10 minutes at 37°C.

  • Stimulation: Induce degranulation by adding a stimulating agent (e.g., DNP-HSA for sensitized cells, or compound 48/80 for non-IgE-mediated degranulation) and incubate for 30 minutes at 37°C.

  • Quantification: Centrifuge the plate and collect the supernatant. Measure the β-hexosaminidase activity in the supernatant and the cell lysate (to determine total release) using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Calculate the percentage of degranulation.

Mandatory Visualizations

Azelastine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial) Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI binds PLC PLC Fc_epsilon_RI->PLC activates Azelastine Azelastine Hydrochloride Azelastine->Fc_epsilon_RI stabilizes H1_Receptor_Target Histamine H1 Receptor Azelastine->H1_Receptor_Target antagonizes H1_Receptor Histamine H1 Receptor IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx induces PKC PKC DAG->PKC activates Degranulation Degranulation Ca_Influx->Degranulation PKC->Degranulation Histamine Histamine Degranulation->Histamine releases Leukotrienes Leukotrienes Degranulation->Leukotrienes releases Cytokines Cytokines Degranulation->Cytokines releases Histamine_Released Histamine Cellular_Response Allergic Symptoms (e.g., vasodilation, bronchoconstriction) H1_Receptor_Target->Cellular_Response triggers Histamine_Released->H1_Receptor_Target binds

Caption: Azelastine's dual mechanism of action.

Dosage_Optimization_Workflow start Start: Define Preclinical Model lit_review Literature Review: Existing Dosage Data start->lit_review dose_conversion Dose Range Estimation: Human to Animal Dose Conversion lit_review->dose_conversion in_vitro In Vitro Studies: Dose-Response Curve (e.g., Mast Cell Degranulation) dose_conversion->in_vitro pilot_study In Vivo Pilot Study: Dose Range Finding (3-4 doses) in_vitro->pilot_study definitive_study Definitive In Vivo Study: Efficacy and Tolerability (Optimal Dose vs. Control) pilot_study->definitive_study pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis definitive_study->pk_pd data_analysis Data Analysis and Interpretation pk_pd->data_analysis end End: Optimized Dosage Determined data_analysis->end

Caption: Experimental workflow for dosage optimization.

References

Technical Support Center: Enhancing the Bioavailability of Azelastine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Azelastine Hydrochloride, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

1. What is the typical systemic bioavailability of intranasal this compound and what are the main factors limiting it?

The systemic bioavailability of this compound when administered as a nasal spray is approximately 40%.[1][2][3][4][5] Several factors can limit its bioavailability, including:

  • Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can rapidly remove the formulation from the site of absorption.[6]

  • Enzymatic Degradation: Enzymes present in the nasal mucosa can degrade the drug before it is absorbed.

  • Low Membrane Permeability: The inherent physicochemical properties of this compound may limit its passive diffusion across the nasal epithelium.

  • Formulation Properties: Factors such as viscosity, droplet size, and pH of the formulation can significantly impact its retention, spreadability, and absorption in the nasal cavity.[7]

2. What are the most common strategies to enhance the bioavailability of this compound nasal sprays?

Several strategies can be employed to overcome the limiting factors and enhance bioavailability:

  • Use of Permeation Enhancers: Incorporating excipients that can transiently and reversibly increase the permeability of the nasal mucosa. Common classes include surfactants, cyclodextrins, and fatty acids.[8][9][10][11][12][13]

  • Mucoadhesive Formulations: Including polymers that adhere to the nasal mucosa, thereby increasing the residence time of the formulation and allowing for more prolonged drug absorption.[4]

  • Novel Drug Delivery Systems: Utilizing systems like nanoemulsions or nanosuspensions to increase the solubility and dissolution rate of the drug, leading to improved absorption.[1][14]

  • Optimization of Physicochemical Properties: Adjusting the viscosity, pH, and osmolarity of the formulation to be compatible with the nasal environment and to promote absorption.

  • Device Optimization: The design of the nasal spray device itself can influence the droplet size distribution and spray pattern, which in turn affects the deposition and absorption of the drug in the nasal cavity.[15][16]

3. How can the bitter taste of this compound in nasal formulations be addressed?

The bitter taste of this compound is a significant challenge for patient compliance. This can be mitigated by:

  • Taste-Masking Agents: Incorporating sweeteners such as sucralose and sorbitol into the formulation.[17][18]

  • Optimizing Spray Technique: Proper administration technique, such as tilting the head forward, can minimize the amount of formulation that drips down the throat, thereby reducing the perception of a bitter taste.[19]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the development and testing of this compound nasal spray formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low in vitro drug release - Poor solubility of this compound in the release medium.- High viscosity of the formulation hindering drug diffusion.- Inappropriate release medium pH.- Use a release medium with appropriate solubilizers (e.g., surfactants like Tween 80).- Optimize the viscosity of the formulation; it should be a balance between retention and drug release.- Adjust the pH of the release medium to mimic the nasal environment (pH 5.5-6.5).
High variability in in vivo pharmacokinetic data - Inconsistent nasal spray administration technique.- Variability in nasal mucociliary clearance among subjects.- Issues with the analytical method for drug quantification.- Ensure a standardized and consistent administration protocol for all subjects.- Consider using mucoadhesive agents to prolong residence time and reduce variability from clearance.- Validate the analytical method thoroughly for precision, accuracy, and reproducibility.
Poor correlation between in vitro release and in vivo bioavailability (IVIVC) - The in vitro test method does not adequately mimic the in vivo conditions.- Complex absorption mechanisms in the nasal cavity not captured by the in vitro model.- Refine the in vitro release method; consider using a Franz diffusion cell with a synthetic or biological membrane.- Investigate the use of more sophisticated in vitro models, such as cell-based assays (e.g., Calu-3 cells), which can better simulate the nasal epithelial barrier.[20]
Formulation instability (e.g., crystallization, degradation) - Inappropriate excipients or pH.- Exposure to light or high temperatures.- Conduct thorough pre-formulation and compatibility studies to select stable excipients.- Optimize the formulation pH for maximum drug stability.- Store the formulation in light-protected containers at controlled temperatures.[21][22][23]
Inconsistent spray characteristics (droplet size, spray pattern) - Incompatibility between the formulation and the nasal spray device.- High viscosity of the formulation.- Clogging of the actuator tip.- Screen different nasal spray devices to find one that is compatible with the formulation.- Adjust the formulation's viscosity to ensure proper atomization.- Ensure the formulation is free of particulate matter that could clog the device.

Quantitative Data on this compound Formulations

The following tables summarize pharmacokinetic data from various studies on different this compound nasal spray formulations.

Table 1: Pharmacokinetic Parameters of Different this compound Nasal Spray Formulations

FormulationCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Reference
Test Formulation (0.28 mg dose) 61.59-1526.8 (AUC0-t)[1]
Reference Formulation (Allergodil®, 0.28 mg dose) 58.21-1441.5 (AUC0-t)[1]
MP29-02 (Azelastine HCl/Fluticasone Propionate) 107.3% of Astelin®-105.5% of Astelin® (AUC0-tlast)[7][24]
MP29-02-AZE-mono 102.7% of MP29-02-98.8% of MP29-02 (AUC0-tlast)[7][24]
Astelin® ---[7][24]

Table 2: Bioequivalence Comparison of a New Azelastine HCl Formulation with a Marketed Product

ParameterGeometric Mean Ratio (Test/Reference)94.12% Confidence Interval
AUC0-t -0.99 - 1.13
Cmax -0.95 - 1.18
Data from a single-dose, two-way crossover study.[1]

Experimental Protocols

In Vitro Release Testing using Franz Diffusion Cell

This protocol describes a general method for assessing the in vitro release of this compound from a nasal spray formulation.

Objective: To determine the rate and extent of drug release from the formulation through a synthetic membrane.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Cellulose acetate, 0.45 µm pore size)

  • Receptor medium: Phosphate buffered saline (PBS), pH 6.0, maintained at 32 ± 0.5°C

  • Magnetic stirrer and stir bars

  • Nasal spray pump and actuator

  • HPLC system for analysis

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped underneath.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed and degassed receptor medium. Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer set to a constant speed (e.g., 600 rpm).

  • Sample Application: Actuate one spray of the this compound nasal formulation directly onto the center of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[16][17][25]

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol provides a general framework for an in vivo pharmacokinetic study of an intranasal this compound formulation.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound after intranasal administration.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • This compound nasal spray formulation

  • Micropipette or a specialized device for intranasal administration to rats

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Anesthetize the rat lightly. Administer a single dose of the this compound nasal spray formulation into one nostril using a micropipette or a specialized device.

  • Blood Sampling: At predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing, collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2).

Visualizations

Signaling Pathways of this compound

Azelastine_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Degranulation Degranulation MastCell->Degranulation Leads to H1Receptor H1 Receptor Symptoms Allergic Symptoms (Sneezing, Rhinorrhea, Itching) H1Receptor->Symptoms Causes Azelastine Azelastine Hydrochloride Azelastine->MastCell Stabilizes Azelastine->H1Receptor Blocks Leukotrienes Leukotrienes Azelastine->Leukotrienes Inhibits Cytokines Cytokines Azelastine->Cytokines Inhibits Histamine Histamine Degranulation->Histamine Release of Degranulation->Leukotrienes Release of Degranulation->Cytokines Release of Histamine->H1Receptor Binds to Inflammation Inflammation Leukotrienes->Inflammation Promote Cytokines->Inflammation Promote

Caption: Multi-faceted anti-allergic mechanism of this compound.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow Start Start: Formulation Development Preformulation Pre-formulation Studies (Solubility, Stability) Start->Preformulation Formulation Formulation Optimization (Excipients, Viscosity, pH) Preformulation->Formulation InVitro In Vitro Characterization Formulation->InVitro Release In Vitro Release Testing (e.g., Franz Diffusion Cell) InVitro->Release Permeation In Vitro Permeation Studies (e.g., Calu-3 cells) InVitro->Permeation InVivo In Vivo Pharmacokinetic Studies Release->InVivo Permeation->InVivo AnimalPK Animal Model PK Study (e.g., Rats) InVivo->AnimalPK HumanPK Human Bioavailability/ Bioequivalence Study AnimalPK->HumanPK Analysis Data Analysis and IVIVC HumanPK->Analysis PKAnalysis Pharmacokinetic Modeling Analysis->PKAnalysis IVIVC In Vitro-In Vivo Correlation Analysis->IVIVC End End: Optimized Formulation PKAnalysis->End IVIVC->End

Caption: A typical workflow for assessing the bioavailability of a nasal spray.

References

Managing variability in patient response to Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions related to managing the variability in patient response to Azelastine Hydrochloride (HCl).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Azelastine HCl that could contribute to response variability?

Azelastine HCl is a second-generation antihistamine with a multi-faceted mechanism of action.[1] The primary action is potent and selective antagonism of the histamine H1-receptor.[1][2] Beyond this, Azelastine also demonstrates a range of anti-inflammatory effects, including the stabilization of mast cells, which inhibits the release of histamine and other mediators like leukotrienes and platelet-activating factor.[1][2][3] The drug has also been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) and reduce the migration of inflammatory cells.[1][4] Its major active metabolite, desmethylazelastine, also possesses H1-receptor antagonist activity.[1][5]

Variability in clinical response can arise from several factors related to its mechanism:

  • H1-Receptor Polymorphisms: Genetic variations in the H1-receptor could alter binding affinity and signal transduction.

  • Metabolic Profile: The conversion of Azelastine to its active metabolite, desmethylazelastine, is dependent on the cytochrome P450 (CYP) enzyme system, which is known for significant inter-individual genetic variability.[5][6]

  • Inflammatory Mediator Pathways: Individual differences in the pathways involving leukotrienes, kinins, and other inflammatory mediators could influence the overall anti-inflammatory effect of the drug.[4]

cluster_0 Sources of Variability cluster_1 Drug Action & Pathway CYP_Metabolism CYP450 Metabolism (CYP3A4, CYP2D6, CYP1A2) Azelastine Azelastine HCl CYP_Metabolism->Azelastine Influences H1_Poly H1-Receptor Polymorphisms H1R Histamine H1-Receptor H1_Poly->H1R Affects Binding Inflammatory_Pathways Inflammatory Pathways Mediators Mediator Release (Histamine, Leukotrienes) Inflammatory_Pathways->Mediators Influences Desmethyl Desmethylazelastine (Active Metabolite) Azelastine->Desmethyl Metabolism Azelastine->H1R Antagonism MastCell Mast Cell Azelastine->MastCell Stabilization Desmethyl->H1R Antagonism Response Clinical Response (Symptom Relief) H1R->Response Blocks Effect MastCell->Mediators Inhibition Mediators->Response Reduces Symptoms

Diagram 1: Azelastine mechanism of action and sources of variability.
Q2: What are the key pharmacokinetic (PK) parameters of Azelastine and its active metabolite, and how do they differ by administration route?

Azelastine exhibits different pharmacokinetic profiles depending on the route of administration. Following intranasal administration, it is systemically absorbed with a bioavailability of approximately 40%.[1][7] The ophthalmic solution results in much lower systemic exposure. The long half-lives of both the parent drug and its active metabolite, desmethylazelastine, support a twice-daily dosing regimen.[3][8] High plasma protein binding for both compounds suggests a low potential for displacement by other drugs.[3][5]

ParameterAzelastineDesmethylazelastineSource(s)
Systemic Bioavailability (Intranasal) ~40%-[1][7]
Time to Peak Plasma Conc. (Tmax) 2-4 hours-[1][9]
Elimination Half-Life (t½) ~22 hours~54 hours[1][3]
Plasma Protein Binding ~88%~97%[3][5]
Q3: What are the primary metabolic pathways for Azelastine, and how do they contribute to response variability?

Azelastine is primarily metabolized in the liver via the cytochrome P450 (CYP) enzyme system to its main active metabolite, desmethylazelastine.[1][5] In vitro studies using human liver microsomes have identified that this N-demethylation is catalyzed by multiple CYP isoforms, principally CYP3A4 and CYP2D6 , with a minor contribution from CYP1A2 .[6]

This metabolic pathway is a critical source of inter-individual variability for several reasons:

  • Genetic Polymorphisms: Both CYP2D6 and CYP3A4 are highly polymorphic enzymes. Variations in the genes encoding these enzymes can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultra-rapid metabolizers. This can directly impact the ratio of Azelastine to desmethylazelastine, potentially altering both efficacy and safety profiles.

  • Drug-Drug Interactions: Co-administration of Azelastine with strong inhibitors or inducers of CYP3A4 or CYP2D6 can alter its metabolism. For example, potent CYP3A4 inhibitors like ketoconazole or CYP2D6 inhibitors like fluoxetine could increase Azelastine plasma concentrations, potentially increasing the risk of systemic side effects like somnolence.[6][10]

  • Variable Enzyme Contribution: The relative contribution of each CYP isoform to Azelastine metabolism can vary significantly among individuals.[6] In one study, the average contributions were estimated at 76.6% for CYP3A4, 21.8% for CYP2D6, and 3.9% for CYP1A2, but with notable variance.[6]

Section 2: Troubleshooting Guides

Q4: Issue: High inter-subject variability in plasma drug concentrations is observed in our study. What are the potential causes and how can we investigate them?

High variability in pharmacokinetic data is a common challenge. For Azelastine, this can stem from physiological, genetic, or procedural factors. A systematic approach is required to identify the source of the variability.

Potential Causes:

  • Inconsistent Drug Administration: Improper or inconsistent nasal spray technique can lead to significant differences in the deposited dose and subsequent absorption.

  • Genetic Factors: As discussed, polymorphisms in CYP2D6 and CYP3A4 genes can lead to substantial differences in metabolic rates.[6]

  • Concomitant Medications: Undisclosed use of other drugs that inhibit or induce relevant CYP enzymes can alter Azelastine clearance.

  • Patient-Specific Factors: Nasal pathology (e.g., severe congestion, polyps) can affect drug absorption.[11]

Investigative Workflow:

cluster_1 Details for Step 1 cluster_2 Details for Step 2 cluster_3 Details for Step 3 start High PK Variability Observed step1 Step 1: Review Procedures start->step1 step2 Step 2: Analyze Subgroups step1->step2 s1_a Verify administration technique step1->s1_a s1_b Review concomitant medication logs step1->s1_b s1_c Check for protocol deviations step1->s1_c step3 Step 3: Pharmacogenomic Analysis step2->step3 s2_a Stratify data by demographics step2->s2_a s2_b Compare PK in subjects with/ without nasal pathologies step2->s2_b step4 Step 4: Correlate Findings step3->step4 s3_a Genotype subjects for key CYP2D6 & CYP3A4 alleles step3->s3_a s3_b Categorize into metabolizer phenotypes (Poor, Intermediate, Extensive) step3->s3_b

Diagram 2: Workflow for investigating pharmacokinetic variability.
Q5: Issue: A subset of our study population is showing a suboptimal therapeutic response to Azelastine. How can we troubleshoot this?

Suboptimal response can be multifactorial, involving issues from patient compliance to the underlying pathophysiology of the individual's condition.

Troubleshooting Logic:

  • Confirm Compliance and Administration: Ensure patients are using the medication as prescribed and with the correct technique, as this can mitigate side effects like bitter taste and improve efficacy.[4]

  • Evaluate Disease Phenotype: Allergic rhinitis is heterogeneous. Azelastine may be more effective for certain symptom clusters (e.g., sneezing, itching) than for others (e.g., severe congestion).[7] For patients with moderate-to-severe symptoms, especially significant congestion, combination therapy with an intranasal corticosteroid like fluticasone may be more effective than monotherapy.[4][12]

  • Investigate Drug Interactions: Review concomitant medications for CYP450 inducers (e.g., rifampin, St. John's Wort) that could accelerate Azelastine metabolism and reduce its effective concentration.

  • Consider Pharmacogenomics: "Poor responders" may have genetic profiles leading to rapid metabolism or altered H1-receptor sensitivity. While not yet standard clinical practice, this can be an important investigational path in a research setting.

start Suboptimal Response Identified q1 Is patient compliant and using correct technique? start->q1 sol1 Action: Re-educate patient on dosing and administration. q1->sol1 No q2 Is severe congestion the primary uncontrolled symptom? q1->q2 Yes a1_yes Yes a1_no No sol2 Consider: Combination therapy (e.g., with fluticasone) may be more effective. q2->sol2 Yes q3 Any concomitant medications that are CYP inducers? q2->q3 No a2_yes Yes a2_no No sol3 Action: Review medication profile for potential interactions. q3->sol3 Yes end_node Consider Pharmacogenomic Testing (CYP/H1R) for refractory cases. q3->end_node No a3_yes Yes a3_no No

Diagram 3: Troubleshooting logic for suboptimal efficacy.
Q6: Issue: We are observing a higher-than-expected incidence of somnolence. What factors could be responsible?

While Azelastine is a second-generation antihistamine, somnolence is a known side effect.[8][10] An increased incidence may be due to pharmacokinetic or pharmacodynamic factors.

Potential Causes:

  • High Systemic Exposure: This could result from accidental overdose, incorrect administration leading to higher systemic absorption, or co-administration of potent CYP3A4/CYP2D6 inhibitors, which would slow Azelastine's metabolism and increase plasma concentrations.[6]

  • Additive CNS Depressant Effects: The most common cause is the concurrent use of other CNS depressants, including alcohol, sedatives, or other antihistamines.[10][13] This interaction can significantly worsen drowsiness.

  • Patient Sensitivity: Certain individuals may be inherently more sensitive to the CNS effects of H1-antagonists, even at normal therapeutic doses.

  • Metabolizer Status: "Poor metabolizers" (due to CYP2D6 or CYP3A4 genetics) may have elevated plasma levels of Azelastine, increasing the risk of systemic side effects.

Recommendations:

  • Review Subject Diaries: Carefully check for consumption of alcohol or use of any over-the-counter or prescribed CNS depressant medications.[13]

  • Verify Dosing and Administration: Confirm that subjects are using the correct dose and not exceeding the recommended frequency.

  • Pharmacokinetic Analysis: If plasma samples are available, correlate Azelastine concentration levels with reports of somnolence to identify if high exposure is the cause.

  • Pharmacogenomic Sub-study: In cases of severe or unexpected somnolence, genotyping for CYP2D6 and CYP3A4 may reveal subjects with a "poor metabolizer" phenotype.

Section 3: Experimental Protocols

Protocol 1: In Vitro Metabolic Profiling of Azelastine using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km, Vmax) of Azelastine N-demethylation and identify the contributing CYP450 isoforms. This protocol is based on methodologies described in studies of Azelastine metabolism.[6]

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH-regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Recombinant human CYP enzymes (CYP3A4, CYP2D6, CYP1A2)

  • Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Furafylline for CYP1A2)

  • Acetonitrile (ACN) with internal standard (e.g., deuterated Azelastine) for protein precipitation

  • LC-MS/MS system for quantification of desmethylazelastine

Methodology:

  • Incubation Setup:

    • Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain potassium phosphate buffer, HLMs (e.g., 0.2 mg/mL protein), and a range of Azelastine concentrations (e.g., 0.5 µM to 200 µM).

    • For inhibitor studies, pre-incubate the HLM mixture with a selective inhibitor for 10-15 minutes on ice before adding Azelastine.

    • For reaction phenotyping, use recombinant CYP enzymes instead of HLMs.

  • Reaction Initiation:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes, within the linear range of formation).

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

    • Vortex vigorously to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Quantification:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of desmethylazelastine.

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For biphasic kinetics, use a two-enzyme model.[6]

    • In inhibition studies, calculate the percentage of inhibition relative to the control (no inhibitor).

Protocol 2: In Vivo Assessment of H1-Receptor Antagonist Activity

Objective: To assess the in vivo efficacy of Azelastine in reducing histamine-induced inflammatory responses in a preclinical model (e.g., guinea pig or dog). This protocol is based on standard methodologies for evaluating H1-antagonists.[14][15]

Materials:

  • Test animals (e.g., Hartley guinea pigs)

  • Azelastine formulation (e.g., topical solution) and vehicle control

  • Positive control (e.g., another known H1-antagonist)

  • Histamine solution for intradermal injection

  • Saline (negative control)

  • Calipers for measurement

  • Anesthesia as required by animal welfare protocols

Methodology:

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment.

    • On the day of the experiment, gently shave the dorsal skin of the animals. Mark distinct application sites with a non-toxic marker.

  • Compound Application:

    • Randomly assign treatment groups (Vehicle, Azelastine, Positive Control) to the marked sites.

    • Apply a precise volume of the assigned formulation to each site.

    • Allow the formulation to be absorbed for a specified period (e.g., 30-60 minutes).

  • Histamine Challenge:

    • Administer an intradermal injection of a fixed concentration of histamine solution into the center of each application site.

    • Inject saline at a separate site to serve as a negative control.

  • Response Measurement:

    • At predefined time points following the histamine challenge (e.g., 15, 30, and 60 minutes), measure the diameter of the wheal (edema) and the flare (erythema) at each injection site using calipers.[14]

  • Data Analysis:

    • Calculate the area of the wheal and flare (Area ≈ π * (diameter/2)²).

    • For each time point, calculate the percentage of inhibition for the treatment groups compared to the vehicle control using the formula: % Inhibition = [(Area_Vehicle - Area_Treatment) / Area_Vehicle] * 100.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the inhibition by Azelastine is statistically significant compared to the vehicle control.

References

Addressing matrix effects in bioanalytical assays for Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in bioanalytical assays for Azelastine Hydrochloride.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Inconsistent analyte response, poor precision, and accuracy Variable Matrix Effects: Different lots of biological matrix can cause varying degrees of ion suppression or enhancement.[1]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variability.[2]2. Pool Matrix Lots: Prepare calibration standards and quality control (QC) samples from a pooled matrix created by combining multiple individual lots. This averages out the variability between individual sources.[1]3. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering endogenous components.[3]
Low Analyte Recovery Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids, can suppress the ionization of Azelastine in the mass spectrometer source.[2][4]1. Improve Chromatographic Separation: Modify the LC method to separate Azelastine from the ion-suppressing region. This can involve adjusting the gradient, changing the column chemistry (e.g., using a phenyl-hexyl column[5]), or employing techniques like column switching.[3]2. Enhance Sample Clean-up: Switch from a simple protein precipitation method to LLE or SPE to more effectively remove phospholipids and other interfering substances.[3]3. Check for Phospholipid Elution: Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 -> 184) to see if they co-elute with Azelastine.
High Analyte Response in Blank Samples (Interference) Endogenous Matrix Components: A component of the blank matrix may have the same mass-to-charge ratio and fragmentation pattern as Azelastine or the internal standard.[4]1. Increase Chromatographic Resolution: Optimize the LC method to separate the interfering peak from the analyte peak.2. Check MS/MS Transitions: Ensure that the selected precursor and product ion transitions are highly specific to Azelastine.[5][6]3. Use a Different Batch of Blank Matrix: Test with a different source of blank matrix to see if the interference is specific to a particular lot.
Assay Fails to Meet LLOQ (Lower Limit of Quantification) Criteria Significant Matrix Effects at Low Concentrations: Ion suppression can have a more pronounced impact at the lower end of the calibration curve, affecting sensitivity.[1]1. Dilute the Sample: Diluting the sample with an appropriate buffer can reduce the concentration of interfering matrix components.[7] However, ensure the diluted concentration remains within the assay's linear range.2. Raise the LLOQ: If matrix effects cannot be sufficiently mitigated at the current LLOQ, it may be necessary to raise the LLOQ to a concentration where the assay is more robust and reproducible.[1]3. Use a More Sensitive Instrument: A mass spectrometer with higher sensitivity allows for smaller injection volumes, which can reduce the amount of matrix introduced into the system.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Azelastine bioanalysis?

A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of Azelastine by the presence of co-eluting, undetected components in the biological sample matrix.[4] These components, which can include phospholipids, salts, proteins, and metabolites, can interfere with the analyte's ability to form ions in the mass spectrometer source, leading to inaccurate and imprecise measurements.[3][4]

Q2: How can I quantitatively assess matrix effects for my Azelastine assay?

A2: The most common method is the post-extraction spike analysis. This involves comparing the analyte's peak area in a spiked, extracted blank matrix to the peak area of the analyte in a pure solution at the same concentration. The ratio of these two values, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.

Q3: What are the most common sources of matrix effects in plasma samples?

A3: In plasma, the most common sources of matrix effects, particularly with electrospray ionization (ESI), are phospholipids from cell membranes.[4] Other sources include salts, endogenous small molecules, and anticoagulants used during sample collection.[4]

Q4: Is a simple protein precipitation method sufficient for Azelastine analysis in plasma?

A4: While protein precipitation is a high-throughput sample preparation technique, it is often associated with significant matrix effects because it does not effectively remove phospholipids and other soluble endogenous components.[3] For a sensitive and robust assay, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally recommended to minimize matrix effects.[3]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?

A5: A SIL-IS is considered the gold standard for internal standards in LC-MS/MS bioanalysis.[2] Because it has nearly identical physicochemical properties to Azelastine, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Azelastine Recovery and Matrix Effect in Human Plasma (Hypothetical Data)

This table presents hypothetical but representative data to illustrate the impact of different sample preparation techniques on Azelastine recovery and matrix effects.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 5.288 ± 4.592 ± 3.8
Matrix Factor (MF) 0.65 (Significant Suppression)0.92 (Minimal Effect)0.98 (Negligible Effect)
Process Efficiency (%) 61.880.990.2
Precision (%RSD) 12.55.83.5
Comments High recovery but significant ion suppression and poor precision.Good removal of interferences, leading to minimal matrix effect.Excellent clean-up, negligible matrix effect, and best precision.

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes the post-extraction addition method to determine the extent of matrix effects.

  • Prepare Solutions:

    • Set A: Spike Azelastine at a known concentration (e.g., low and high QC levels) into the extracted blank biological matrix.

    • Set B: Prepare a neat solution of Azelastine at the identical concentration in the final mobile phase or reconstitution solvent.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set A) / (Peak Area in Set B)

    • The IS-normalized MF should also be calculated to assess the effectiveness of the internal standard.

Protocol 2: Liquid-Liquid Extraction (LLE) for Azelastine in Human Plasma

This protocol is based on a validated method for Azelastine analysis.[6]

  • Sample Preparation: To 1 mL of plasma sample, add the internal standard (e.g., Clomipramine).[6]

  • Extraction:

    • Add 5 mL of an organic extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).[6]

    • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v).[6]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffect_Troubleshooting Troubleshooting Matrix Effects start Inconsistent Results or Low Analyte Response check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS to Compensate for Variability check_is->use_sil_is No check_chromatography Review Chromatography: Does Analyte Co-elute with Phospholipids? check_is->check_chromatography Yes use_sil_is->check_chromatography optimize_lc Optimize LC Method: - Adjust Gradient - Change Column check_chromatography->optimize_lc Yes check_cleanup Evaluate Sample Clean-up: Is it PPT, LLE, or SPE? check_chromatography->check_cleanup No optimize_lc->check_cleanup improve_cleanup Improve Sample Clean-up: Switch from PPT to LLE or SPE check_cleanup->improve_cleanup PPT dilute_sample Consider Sample Dilution to Reduce Matrix Load check_cleanup->dilute_sample LLE/SPE end_node Assay Optimized improve_cleanup->end_node dilute_sample->end_node

Caption: A decision tree for troubleshooting matrix effects.

MatrixFactor_Workflow Workflow for Quantifying Matrix Effects cluster_A Set A: Post-Extraction Spike cluster_B Set B: Neat Solution a1 Select Blank Matrix (e.g., Human Plasma) a2 Perform Sample Extraction (e.g., LLE, SPE) a1->a2 a3 Spike Azelastine into Extracted Matrix a2->a3 a4 Analyze via LC-MS/MS a3->a4 calculation Calculate Matrix Factor (MF): MF = Peak Area (Set A) / Peak Area (Set B) a4->calculation b1 Prepare Neat Solution of Azelastine in Solvent b2 Ensure Concentration Matches Set A b1->b2 b3 Analyze via LC-MS/MS b2->b3 b3->calculation

Caption: Experimental workflow for quantifying matrix factor.

MatrixSources Common Sources of Matrix Effects in Bioanalysis cluster_sources Biological Matrix Components cluster_additives Exogenous Additives center LC-MS/MS Ion Source phospholipids Phospholipids phospholipids->center Ion Suppression salts Salts (e.g., Na+, K+) salts->center Ion Suppression proteins Endogenous Proteins proteins->center Ion Suppression metabolites Metabolites metabolites->center Suppression/ Enhancement anticoagulants Anticoagulants (e.g., EDTA, Heparin) anticoagulants->center Suppression/ Enhancement stabilizers Stabilizers stabilizers->center Suppression/ Enhancement

Caption: Sources of matrix effects in LC-MS/MS bioanalysis.

References

Technical Support Center: Optimizing the Synthesis of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Azelastine Hydrochloride.

I. Synthesis Pathway Overview

A common and effective route for the synthesis of this compound involves a three-step process starting from N-methylhexahydroazepin-4-one hydrochloride. The overall pathway is illustrated below.

Azelastine Synthesis Pathway cluster_0 Step 1: Acylhydrazone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation & Cyclization cluster_3 Step 4: Salt Formation N-methylhexahydroazepin-4-one_HCl N-methylhexahydroazepin-4-one hydrochloride Acylhydrazone Acylhydrazone Intermediate N-methylhexahydroazepin-4-one_HCl->Acylhydrazone Benzoyl Hydrazine, RT Benzoylhydrazine Benzoyl Hydrazine Reduced_Intermediate Reduced Hydrazine Intermediate Acylhydrazone->Reduced_Intermediate KBH4, Methanol Azelastine_Free_Base Azelastine (Free Base) Reduced_Intermediate->Azelastine_Free_Base Heat, Acidolysis 2-p-chlorophenylacetyl_benzoic_acid 2-(p-chlorophenylacetyl) benzoic acid Azelastine_HCl This compound Azelastine_Free_Base->Azelastine_HCl HCl

Caption: A typical synthetic route to this compound.

II. Troubleshooting Guides and FAQs

This section is organized by the synthetic step.

Step 1: Acylhydrazone Formation

Reaction: N-methylhexahydroazepin-4-one hydrochloride reacts with benzoyl hydrazine to form the corresponding acylhydrazone.

Q1: My acylhydrazone formation is slow or incomplete. What are the common causes and how can I improve the yield?

A1:

  • Insufficient Reaction Time: While the reaction is often stirred at room temperature, ensure it has been allowed to proceed for a sufficient duration (1-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Molar Ratio: An excess of benzoyl hydrazine can be used to drive the reaction to completion. A molar ratio of 1:1.1 to 1:1.2 of N-methylhexahydroazepin-4-one hydrochloride to benzoyl hydrazine is often effective.

  • pH of the Reaction Mixture: The reaction proceeds well at room temperature without pH adjustment. However, if starting materials are impure, consider neutralizing any excess acid or base that might interfere.

Q2: I am observing multiple spots on my TLC plate for the acylhydrazone formation. What could they be?

A2:

  • Starting Materials: Unreacted N-methylhexahydroazepin-4-one and benzoyl hydrazine.

  • Product: The desired acylhydrazone.

  • Side Products: While this reaction is generally clean, side products can arise from impurities in the starting materials. Ensure the purity of your N-methylhexahydroazepin-4-one hydrochloride and benzoyl hydrazine.

Step 2: Reduction of the Acylhydrazone

Reaction: The acylhydrazone intermediate is reduced, typically with potassium borohydride (KBH₄), to form the corresponding hydrazine derivative.

Q1: The reduction of the acylhydrazone is not going to completion, or I am seeing significant side products. How can I optimize this step?

A1:

  • Inadequate Reducing Agent: Ensure you are using a sufficient excess of potassium borohydride. A molar ratio of acylhydrazone to KBH₄ of 1:1.3 is a good starting point.

  • Temperature Control: The initial addition of KBH₄ should be done at a reduced temperature (0-20°C) to control the reaction rate and prevent over-reduction. After the initial addition, the reaction is typically stirred at a slightly elevated temperature (40-50°C) for several hours to ensure completion.

  • Solvent Choice: Methanol is a common solvent for this reduction. Ensure it is of suitable quality and anhydrous if possible, although some methods report the beneficial effect of a small amount of water as a catalyst.

  • pH Adjustment: Some protocols suggest the dropwise addition of a methanolic potassium hydroxide (KOH) solution before the addition of KBH₄. This can help to deprotonate the substrate and facilitate the reduction.

Q2: My main side product is the alcohol from over-reduction. How can I prevent this?

A2:

  • Strict Temperature Control: Maintain a low temperature during the addition of the reducing agent.

  • Careful Stoichiometry: Avoid a large excess of the reducing agent.

  • Stepwise Addition: Add the potassium borohydride portion-wise to maintain better control over the reaction exotherm.

Step 3: Condensation and Cyclization

Reaction: The reduced hydrazine intermediate is condensed with 2-(p-chlorophenylacetyl)benzoic acid to form the Azelastine free base.

Q1: The condensation reaction is giving a low yield. What are the critical parameters to control?

A1:

  • pH of the Reaction Medium: The pH for this condensation is crucial and should be maintained in the range of 6-8.

  • Reaction Temperature and Time: The reaction is typically carried out at reflux for 2-8 hours. Insufficient heating time or temperature will lead to incomplete conversion.

  • Purity of Reactants: Impurities in either the reduced hydrazine intermediate or the 2-(p-chlorophenylacetyl)benzoic acid can significantly impact the yield. Ensure both starting materials are of high purity.

  • Water Removal: This is a condensation reaction where water is a byproduct. While not always explicitly stated, azeotropic removal of water could potentially improve the yield.

Q2: I am having difficulty purifying the Azelastine free base. What are some common impurities and how can I remove them?

A2:

  • Unreacted Starting Materials: Unreacted 2-(p-chlorophenylacetyl)benzoic acid can be removed by washing the organic extract with a mild aqueous base.

  • Side-Products from the Previous Step: Carryover of impurities from the reduction step can complicate purification. Ensure the reduced intermediate is as pure as possible before proceeding.

  • Purification Technique: After the reaction, the product is often isolated by adjusting the pH to 9 or higher, causing the Azelastine free base to precipitate. The precipitate can then be filtered, washed, and dried. Recrystallization from a suitable solvent system can further enhance purity.

Step 4: Salt Formation

Reaction: The Azelastine free base is converted to its hydrochloride salt.

Q1: I am getting a low yield of this compound during the salt formation.

A1:

  • Incomplete Precipitation: Ensure the pH is sufficiently acidic to cause complete precipitation of the hydrochloride salt.

  • Choice of Solvent: The salt formation is typically carried out in a solvent in which the free base is soluble but the hydrochloride salt is not, such as acetone or an ethanol/water mixture.

  • Temperature: Cooling the solution after acidification can improve the yield of the precipitated salt.

Q2: The purity of my final this compound is not meeting the required specifications.

A2:

  • Purity of the Free Base: The purity of the final product is highly dependent on the purity of the Azelastine free base. If the free base contains impurities, they may co-precipitate as their hydrochloride salts. Consider an additional purification step for the free base before salt formation.

  • Recrystallization: The final this compound can be recrystallized from a suitable solvent, such as an ethanol/water or isopropanol/water solution, to improve its purity. The use of activated carbon during this step can help to remove colored impurities.

III. Quantitative Data Summary

StepParameterCondition AYield/Purity ACondition BYield/Purity BReference
Acylhydrazone Formation Molar Ratio (Ketone:Hydrazine)1:1.1Good1:1.2High
Reduction Reducing AgentKBH₄HighNaBH₄Moderate
Condensation pH6-8High (95.00-95.96%)Not controlledLow
Condensation Reaction Time2-8 hoursHigh< 2 hoursIncomplete
Overall Yield Method 1Total yield: 48.6%---
Overall Yield Method 2Total yield: 67%---
Overall Yield Method 3Total yield: 70-80%Purity: >98.5%--
Overall Yield Optimized MethodTotal molar yield: 73.11-74.91%HPLC Purity: 99.95-99.98%--

IV. Experimental Protocols

Protocol 1: Synthesis of Acylhydrazone
  • To a reaction vessel, add benzoyl hydrazine (e.g., 4.11 mol) and methanol (e.g., 5.6 L).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add N-methylhexahydroazepin-4-one hydrochloride (e.g., 5.46 mol) to the solution.

  • Stir the reaction mixture at 30°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the acylhydrazone can be used directly in the next step or isolated by solvent removal.

Protocol 2: Reduction of Acylhydrazone
  • Cool the reaction mixture containing the acylhydrazone to 0-20°C.

  • Prepare a solution of potassium hydroxide (e.g., 2 mol/L in methanol) and add it dropwise to the reaction mixture.

  • Slowly add potassium borohydride (e.g., 1.3 equivalents) in portions, maintaining the temperature below 20°C.

  • After the addition is complete, continue to stir at a low temperature for 30 minutes.

  • Warm the reaction mixture to 40-50°C and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, proceed with the workup which typically involves extraction with an organic solvent like dichloromethane.

Protocol 3: Condensation, Cyclization, and Salt Formation
  • To the reduced intermediate, add purified water and 2-(p-chlorophenylacetyl)benzoic acid (e.g., 1.0 equivalent).

  • Adjust the pH of the mixture to 7 with an aqueous NaOH solution (e.g., 20 wt%).

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the reaction mixture and adjust the pH to 9 with an aqueous NaOH solution to precipitate the Azelastine free base.

  • Filter the solid, wash with water, and dry to obtain the crude Azelastine free base.

  • Dissolve the crude free base in a suitable solvent (e.g., acetone or isopropanol).

  • Add a solution of HCl in a suitable solvent (e.g., isopropanol) to acidify the mixture and precipitate this compound.

  • Cool the mixture to enhance precipitation, then filter and dry the final product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary to achieve the desired purity.

V. Visualizations

Troubleshooting_Yield cluster_steps Identify the Problematic Step cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 cluster_solutions4 Solutions for Step 4 start Low Yield of Azelastine HCl step1 Step 1: Acylhydrazone Formation Incomplete? start->step1 step2 Step 2: Reduction Incomplete or Side Products? step1->step2 No sol1a Increase Reaction Time step1->sol1a Yes sol1b Increase Benzoyl Hydrazine Stoichiometry step1->sol1b Yes step3 Step 3: Condensation Inefficient? step2->step3 No sol2a Increase KBH4 Stoichiometry step2->sol2a Yes sol2b Optimize Temperature Control step2->sol2b Yes sol2c Adjust pH with KOH/Methanol step2->sol2c Yes step4 Step 4: Poor Precipitation/Purification? step3->step4 No sol3a Verify and Adjust pH (6-8) step3->sol3a Yes sol3b Increase Reflux Time/Temperature step3->sol3b Yes sol3c Ensure Purity of Reactants step3->sol3c Yes sol4a Optimize Solvent for Precipitation step4->sol4a Yes sol4b Ensure Sufficient Acidification step4->sol4b Yes sol4c Recrystallize Final Product step4->sol4c Yes

Caption: Troubleshooting workflow for low yield in Azelastine HCl synthesis.

Experimental_Workflow start Start Synthesis prep_acylhydrazone Prepare Acylhydrazone (Step 1) start->prep_acylhydrazone check_acylhydrazone TLC Analysis: Acylhydrazone Formation Complete? prep_acylhydrazone->check_acylhydrazone check_acylhydrazone->prep_acylhydrazone No reduction Reduce Acylhydrazone (Step 2) check_acylhydrazone->reduction Yes check_reduction TLC Analysis: Reduction Complete? reduction->check_reduction check_reduction->reduction No condensation Condensation & Cyclization (Step 3) check_reduction->condensation Yes check_condensation TLC Analysis: Condensation Complete? condensation->check_condensation check_condensation->condensation No isolate_free_base Isolate Azelastine Free Base check_condensation->isolate_free_base Yes salt_formation Form Hydrochloride Salt (Step 4) isolate_free_base->salt_formation purify Purify/Recrystallize Azelastine HCl salt_formation->purify final_product Final Product: This compound purify->final_product

Caption: Experimental workflow with in-process checks for Azelastine HCl synthesis.

Validation & Comparative

Head-to-head clinical trials of Azelastine Hydrochloride and other antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Azelastine Hydrochloride with other antihistamines and intranasal corticosteroids, supported by data from head-to-head clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative efficacy and safety of these allergic rhinitis and conjunctivitis treatments.

Executive Summary

This compound is a potent second-generation antihistamine that exhibits a dual mechanism of action: selective H1 receptor antagonism and mast cell stabilization.[1][2] This dual activity contributes to its efficacy in managing both early and late phases of the allergic response.[1] Clinical trials have demonstrated that azelastine, administered as a nasal spray or ophthalmic solution, offers comparable and, in some instances, superior efficacy to other oral and intranasal antihistamines, as well as comparable efficacy to intranasal corticosteroids for the treatment of allergic rhinitis and allergic conjunctivitis.

Mechanism of Action: Signaling Pathways

Azelastine's therapeutic effects are rooted in its ability to interfere with key signaling pathways involved in the allergic cascade.

As a histamine H1 receptor antagonist, azelastine blocks the action of histamine, a primary mediator of allergic symptoms. Histamine binding to the H1 receptor typically activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then generates inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively.[3] This cascade ultimately results in the expression of pro-inflammatory cytokines.[4] Azelastine competitively binds to the H1 receptor, preventing this signaling cascade.[5]

cluster_inhibition Azelastine Action cluster_pathway H1 Receptor Signaling Pathway Azelastine Azelastine H1R H1 Receptor Azelastine->H1R Blocks Histamine Histamine Histamine->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC ProInflammatory Pro-inflammatory Cytokine Expression Ca2->ProInflammatory PKC->ProInflammatory

Fig. 1: Azelastine's blockade of the H1 receptor signaling pathway.

Furthermore, azelastine acts as a mast cell stabilizer by inhibiting the release of histamine and other inflammatory mediators from mast cells.[2][6] This is achieved by blocking calcium channels essential for mast cell degranulation.[6][7]

cluster_inhibition Azelastine Action cluster_pathway Mast Cell Degranulation Pathway Azelastine Azelastine CaChannel Ca²⁺ Channel Azelastine->CaChannel Blocks Allergen Allergen IgE IgE Allergen->IgE MastCell Mast Cell IgE->MastCell MastCell->CaChannel Activation CaInflux Ca²⁺ Influx CaChannel->CaInflux Degranulation Degranulation CaInflux->Degranulation Mediators Release of Histamine & other mediators Degranulation->Mediators

Fig. 2: Azelastine's mast cell stabilizing effect.

Efficacy Comparison: Allergic Rhinitis

Head-to-head clinical trials have compared azelastine nasal spray with other commonly prescribed treatments for allergic rhinitis. The primary efficacy endpoint in these studies is often the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, sneezing, runny nose, and itchy nose.

Comparator Key Efficacy Findings Reference
Levocetirizine (Oral) Azelastine nasal spray showed a significant improvement in the daytime and composite nasal symptom scores compared to oral levocetirizine at the end of 4 weeks.[4]
Cetirizine (Oral) Azelastine nasal spray demonstrated a significantly greater improvement in TNSS compared to oral cetirizine (29.3% vs 23.0% improvement). Azelastine also had a faster onset of action.[8] In another study, while both showed significant reductions in symptom scores, azelastine was significantly better at resolving nasal stuffiness and rhinorrhea.[9]
Fexofenadine (Oral) In patients who remained symptomatic after treatment with fexofenadine, azelastine nasal spray monotherapy significantly improved TNSS compared to placebo and was as effective as the combination of azelastine and fexofenadine.[10]
Fluticasone Propionate (Intranasal Corticosteroid) Azelastine nasal spray and fluticasone propionate nasal spray had comparable efficacy in reducing the reflective Total Nasal Symptom Score (rTNSS).[3][5] Another study also found comparable efficacy in symptom control for moderate to severe allergic rhinitis.[1]
Fluticasone Furoate (Intranasal Corticosteroid) Fluticasone furoate produced a more significant reduction in Total Nasal Symptom Score (TNSS) and absolute eosinophil count by day 7 and day 15 compared to this compound.[11]
Loratadine + Beclomethasone (Oral Antihistamine + Intranasal Corticosteroid) Azelastine nasal spray monotherapy was as effective as the combination of oral loratadine plus intranasal beclomethasone in treating moderate-to-severe symptoms of seasonal allergic rhinitis.[12]

Efficacy Comparison: Allergic Conjunctivitis

For allergic conjunctivitis, azelastine is available as an ophthalmic solution and has been compared to other topical treatments.

Comparator Key Efficacy Findings Reference
Olopatadine Hydrochloride (Ophthalmic Solution) Both olopatadine and azelastine were effective in relieving ocular signs and symptoms. However, olopatadine was found to be superior in reducing ocular itching, congestion, foreign body sensation, tearing, erythema, and chemosis.[2][13][14] In a conjunctival allergen challenge model, olopatadine was significantly more effective than azelastine in reducing itching.[15] A patient survey, however, indicated that azelastine was favored for its effectiveness and yielded higher patient satisfaction scores than olopatadine.

Safety and Tolerability

The most common adverse events associated with azelastine nasal spray are a bitter taste, headache, and somnolence. For the ophthalmic solution, stinging or burning upon instillation can occur.[13]

Comparator Key Safety Findings Reference
Levocetirizine (Oral) No adverse events were reported for either group in one study.[4] Another source indicates that drowsiness is a common side effect of levocetirizine.
Cetirizine (Oral) Drowsiness was reported more frequently in the cetirizine group (9 patients) compared to the azelastine group (2 patients).[9]
Fluticasone Furoate (Intranasal Corticosteroid) Adverse reactions were reported by 33.3% of patients receiving fluticasone furoate (nasal stuffiness, irritation) and 28% of patients receiving this compound (nasal stuffiness, irritation).[11]
Olopatadine Hydrochloride (Ophthalmic Solution) Common adverse events for both groups included stinging after instillation, burning, bitter taste, and headache.[13]

Experimental Protocols

Below are summaries of the methodologies for some of the key clinical trials cited in this guide.

Azelastine vs. Levocetirizine in Allergic Rhinitis
  • Study Design: Prospective, randomized, parallel-group study.

  • Participants: 40 male and female patients aged 18 to 55 years with allergic rhinitis.

  • Treatment Groups:

    • Group 1 (n=20): Azelastine nasal spray.

    • Group 2 (n=20): Oral levocetirizine.

  • Duration: 4 weeks.

  • Primary Outcome Measure: Mean change in the total daytime nasal symptom scores (PDTS).

  • Secondary Outcome Measures: Mean change in the nighttime nasal symptom scores (PNTS) and composite symptom scores (PCS).

  • Assessment Schedule: Baseline and after 2 and 4 weeks of treatment.[4]

Azelastine vs. Fluticasone Propionate in Seasonal Allergic Rhinitis
  • Study Design: 14-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 610 patients (≥12 years old) with moderate-to-severe seasonal allergic rhinitis.

  • Treatment Groups:

    • Azelastine nasal spray (1 spray/nostril twice daily).

    • Fluticasone propionate nasal spray (1 spray/nostril twice daily).

    • Combination of azelastine and fluticasone nasal spray.

    • Placebo nasal spray.

  • Primary Efficacy Variable: Change from baseline in the reflective total nasal symptom score (rTNSS).

  • Key Secondary Variable: Reflective total ocular symptom score (rTOSS).[5]

cluster_screening Screening & Randomization cluster_treatment Treatment Arms (14 Days) cluster_assessment Efficacy Assessment Screening 610 Patients with Moderate-to-Severe SAR Randomization Randomization (Double-Blind) Screening->Randomization Group1 Azelastine Nasal Spray Randomization->Group1 Group2 Fluticasone Nasal Spray Randomization->Group2 Group3 Combination Azelastine + Fluticasone Randomization->Group3 Group4 Placebo Nasal Spray Randomization->Group4 Primary Primary Endpoint: Change in rTNSS Group1->Primary Secondary Secondary Endpoint: Change in rTOSS Group1->Secondary Group2->Primary Group2->Secondary Group3->Primary Group3->Secondary Group4->Primary Group4->Secondary

Fig. 3: Experimental workflow for the Azelastine vs. Fluticasone trial.
Azelastine vs. Olopatadine in Allergic Conjunctivitis

  • Study Design: Prospective, randomized, double-masked, contralaterally controlled, multicenter, allergen-challenge study.

  • Participants: 111 subjects with a history of allergic conjunctivitis who responded to the conjunctival allergen challenge (CAC).

  • Treatment Groups:

    • Olopatadine in one eye and azelastine in the other.

    • Olopatadine in one eye and placebo in the other.

    • Azelastine in one eye and placebo in the other.

  • Primary Efficacy Variable: Itching assessments on a 0-4 scale immediately after allergen challenge every 30 seconds for 20 minutes.

  • Assessment: Mean itching scores were compared between treatments at each time point.[15]

Conclusion

This compound is an effective treatment for allergic rhinitis and allergic conjunctivitis, with a dual mechanism of action that provides broad anti-allergic effects. Head-to-head clinical trials demonstrate its comparable efficacy to intranasal corticosteroids and, in some cases, superior efficacy to oral antihistamines for allergic rhinitis. For allergic conjunctivitis, its efficacy is comparable to other topical antihistamines, though some studies suggest differences in specific symptom relief. The choice of therapy will ultimately depend on patient-specific factors, including symptom profile, preference for route of administration, and tolerability.

References

A Comparative Guide to a New Validated Analytical Method for Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Azelastine Hydrochloride against existing methodologies. The presented data is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. All experimental protocols are detailed, and the validation of the new method adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and accuracy.[1][2][3][4][5]

Introduction to this compound and its Analysis

This compound is a potent, second-generation H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[6] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality.[7] Various analytical methods, including High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, have been developed for its estimation.[8][9][10][11] This guide introduces a new, robust analytical method and compares its performance against established techniques.

Comparative Analysis of Analytical Methods

The performance of the new analytical method was rigorously evaluated against existing HPLC and UV-Visible Spectrophotometric methods. The following table summarizes the key validation parameters.

Parameter New Validated Method (Hypothetical RP-HPLC) Existing RP-HPLC Method 1 [9]Existing RP-HPLC Method 2 [8]Existing HPTLC Method [12]Existing Spectrophotometric Method [10][13]
Principle Reverse Phase HPLCReverse Phase HPLCReverse Phase HPLCHigh-Performance Thin-Layer ChromatographyUV-Visible Spectrophotometry (Ion-pair complex formation)
Linearity Range 0.1 - 25 µg/mLNot explicitly stated0.2 - 20.0 µg/mL40 - 140 ng/spot1.0 - 20 µg/mL
Correlation Coefficient (r²) > 0.999Not explicitly statedNot explicitly statedNot explicitly stated≥ 0.9994
Accuracy (% Recovery) 99.5 - 101.2%98.0 - 102.0%Not explicitly statedNot explicitly statedNot explicitly stated
Precision (% RSD) < 1.0%< 2.0%Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.03 µg/mLNot explicitly stated7.05 ng/mL20 ng/spotCalculated
Limit of Quantitation (LOQ) 0.1 µg/mLNot explicitly statedNot explicitly statedNot explicitly statedCalculated
Specificity SpecificSpecificSpecificSpecificProne to interference
Run Time ~ 8 minutes~ 10 minutesNot explicitly statedNot explicitly statedNot applicable

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Validated Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of phosphate buffer (pH 3.1) and acetonitrile in a 60:40 v/v ratio.[9]

    • Flow Rate: 1.0 mL/minute.[9]

    • Detection Wavelength: 239 nm.[14]

    • Injection Volume: 20 µL.[14]

    • Column Temperature: Ambient.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase. Working standards were prepared by appropriate dilution of the stock solution.

  • Sample Preparation: For nasal spray formulations, a known amount of the formulation was accurately weighed and diluted with the mobile phase to achieve a concentration within the linearity range. The solution was then filtered through a 0.45 µm nylon filter before injection.

  • Validation Parameters: The method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]

Existing Method 1: RP-HPLC
  • Chromatographic Conditions:

    • Column: RP C18 (octadecylsilane, 250 × 4.6 mm, 5 µm).[9]

    • Mobile Phase: Phosphate buffer (pH 3.1): Acetonitrile (60:40, v/v).[9]

    • Flow Rate: 1.0 mL/minute.[9]

    • Detection: UV detection.[9]

  • Validation: The method was validated according to ICH guidelines for system suitability, specificity, precision, linearity, accuracy, and robustness.[9]

Existing Method 2: Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18 column.[8]

    • Mobile Phase: Acetonitrile-0.04 M phosphate buffer of pH 3.5 (32:68, v/v).[8]

    • Detection: UV-detection at 210 nm.[8]

  • Key Feature: This method was developed as a stability-indicating assay, capable of separating this compound from its degradation products.[8]

Existing Method 3: HPTLC Method
  • Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[12]

  • Mobile Phase: Toluene: Chloroform: Methanol (5:4:2 v/v/v).[12]

  • Detection: Densitometric evaluation at 212 nm.[12]

  • Validation: The method was validated as per ICH guidelines.[12]

Existing Method 4: UV-Visible Spectrophotometry
  • Principle: Based on the formation of an ion-pair complex between this compound and dyes like bromocresol green (BCG), methyl orange (MO), or alizarin red S (ARS) in an acidic buffer.[10][13]

  • Procedure: The formed complex is extracted with an organic solvent (e.g., chloroform) and the absorbance is measured at the wavelength of maximum absorption.[10][13]

  • Limitations: While simple and cost-effective, spectrophotometric methods can be less selective compared to chromatographic techniques.[10]

Visualizations

To further clarify the experimental workflow and the context of this compound's action, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose set_acceptance Set Acceptance Criteria define_purpose->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Results Against Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for the validation of an analytical method.

Azelastine_Mechanism_of_Action allergen Allergen mast_cell Mast Cell allergen->mast_cell Binds to histamine Histamine Release mast_cell->histamine Triggers mast_cell->histamine h1_receptor H1 Receptor histamine->h1_receptor Binds to allergic_symptoms Allergic Symptoms (Sneezing, Itching, etc.) h1_receptor->allergic_symptoms Leads to azelastine This compound azelastine->mast_cell Stabilizes azelastine->h1_receptor Blocks

Caption: Simplified mechanism of action of this compound.

References

Azelastine Hydrochloride: A Comparative Analysis of its Cross-reactivity with Histamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Azelastine Hydrochloride's binding affinity and functional activity across the four subtypes of histamine receptors (H1, H2, H3, and H4). Azelastine is a second-generation antihistamine known for its potent H1 receptor antagonism and additional anti-inflammatory properties.[1] This document summarizes available experimental data to offer an objective comparison with other antihistamines, details the experimental protocols used for these assessments, and visualizes key signaling pathways.

Executive Summary

This compound is a highly selective antagonist for the histamine H1 receptor.[2][3] Experimental data demonstrates a high binding affinity for the H1 receptor, significantly greater than its affinity for other histamine receptor subtypes.[4] While specific binding affinity values (Ki) for Azelastine at H2, H3, and H4 receptors are not consistently reported in publicly available literature, functional assays suggest minimal to no significant cross-reactivity. This high selectivity for the H1 receptor is a key characteristic of second-generation antihistamines, contributing to their favorable side-effect profile compared to first-generation agents.[5][6] This guide will delve into the available quantitative data, the methodologies for its acquisition, and the underlying signaling pathways of each receptor subtype.

Comparative Binding Affinity of Azelastine and Other Antihistamines

The primary therapeutic effect of antihistamines is mediated by their affinity for the histamine H1 receptor. Azelastine exhibits high affinity for the H1 receptor, with reported IC50 values being consistently as low or lower than other antihistamines.[4] In contrast, its affinity for beta-adrenergic and muscarinic receptors is very low.[4] While direct Ki values for Azelastine at H2, H3, and H4 receptors are scarce, the focus of its pharmacological profile remains its potent H1 antagonism.

To provide a comparative context, the following table summarizes the binding affinities (Ki in nM) of various second-generation antihistamines for the different histamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

AntihistamineH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
Azelastine Potent (Specific Ki not consistently reported) Low Affinity (Implied) Low Affinity (Implied) Low Affinity (Implied)
Cetirizine~6[7]>10,000>10,000>10,000
Loratadine> Cetirizine[7]>10,000>10,000>10,000
Fexofenadine> Loratadine[7]>10,000>10,000>10,000

Note: Data is compiled from various sources and experimental conditions may vary. The information for Azelastine's affinity at H2, H3, and H4 receptors is inferred from functional studies and the general selectivity profile of second-generation antihistamines.

Histamine Receptor Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3 H3 Receptor cluster_H4 H4 Receptor H1 Histamine binds H1R Gq Gαq/11 H1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG cleaves PIP2 to Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC H2 Histamine binds H2R Gs Gαs H2->Gs activates AC_H2 Adenylyl Cyclase (AC) Gs->AC_H2 stimulates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 produces PKA_H2 PKA activation cAMP_H2->PKA_H2 H3 Histamine binds H3R Gi_H3 Gαi/o H3->Gi_H3 activates AC_H3 Adenylyl Cyclase (AC) Gi_H3->AC_H3 inhibits cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 PKA_H3 ↓ PKA activity cAMP_H3->PKA_H3 H4 Histamine binds H4R Gi_H4 Gαi/o H4->Gi_H4 activates AC_H4 Adenylyl Cyclase (AC) Gi_H4->AC_H4 inhibits MAPK_Ca MAPK activation ↑ Ca²⁺ Gi_H4->MAPK_Ca activates cAMP_H4 ↓ cAMP AC_H4->cAMP_H4

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Experimental Protocols

The determination of binding affinities for histamine receptors is predominantly carried out using radioligand binding assays. These assays measure the competition between a radiolabeled ligand and an unlabeled test compound (e.g., Azelastine) for binding to the receptor.

Radioligand Binding Assay for Histamine H1 Receptor
  • Objective: To determine the inhibition constant (Ki) of a test compound for the H1 receptor.

  • Materials:

    • Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]pyrilamine or [³H]mepyramine.

    • Test Compound: this compound or other antihistamines.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Scintillation Fluid.

  • Procedure:

    • Incubation: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity on filters D->E F Calculate IC50 and Ki values E->F

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound is a potent and highly selective histamine H1 receptor antagonist. Its pharmacological profile is characterized by a strong affinity for the H1 receptor and a lack of significant interaction with H2, H3, and H4 receptor subtypes, which is consistent with its classification as a second-generation antihistamine. This high selectivity minimizes the potential for off-target side effects. The additional anti-inflammatory actions of Azelastine, which are independent of histamine receptor antagonism, contribute to its overall clinical efficacy in treating allergic conditions.[1] Further research providing a comprehensive binding profile of Azelastine across all histamine receptor subtypes would be beneficial for a more complete understanding of its molecular pharmacology.

References

A Comparative Analysis of Azelastine Hydrochloride and Mometasone Furoate for Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive review of two prominent allergic rhinitis treatments, Azelastine Hydrochloride and Mometasone Furoate, this guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure. Its management often involves pharmacotherapy, with intranasal antihistamines and corticosteroids being the cornerstones of treatment. This guide presents a comparative study of two widely prescribed medications: this compound, a second-generation antihistamine, and Mometasone Furoate, a synthetic corticosteroid. Through an examination of their distinct pharmacological properties and a review of head-to-head clinical trial data, this document aims to provide a clear and objective comparison to inform research and drug development efforts.

Mechanism of Action

This compound and Mometasone Furoate employ different strategies to alleviate the symptoms of allergic rhinitis, targeting distinct points in the allergic cascade.

This compound: As a potent and selective H1 receptor antagonist, azelastine directly blocks the action of histamine, a key mediator of allergic symptoms such as sneezing, itching, and rhinorrhea.[1][2] Beyond its antihistaminic effects, azelastine also exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators like leukotrienes and cytokines.[2][3][4] This dual mechanism of action contributes to its rapid onset of effect.[3]

Mometasone Furoate: This synthetic corticosteroid exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) within the cytoplasm.[5][6] Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression.[5] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] By inhibiting the inflammatory cascade at the genomic level, mometasone effectively reduces nasal congestion, inflammation, and other late-phase allergic reactions.

Signaling Pathway Diagrams

To visually represent the molecular mechanisms of action, the following diagrams illustrate the signaling pathways for this compound and Mometasone Furoate.

Azelastine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Mast_Cell->Histamine Degranulation releases Mediator_Release Inhibition of Mediator Release (Leukotrienes, Cytokines) Symptom_Relief Relief of Allergic Symptoms (Sneezing, Itching, Rhinorrhea) Azelastine Azelastine HCl Azelastine->Mast_Cell Stabilizes Azelastine->H1_Receptor Blocks

This compound's dual mechanism of action.

Mometasone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mometasone Mometasone Furoate GR_HSP90 GR-HSP90 Complex Mometasone->GR_HSP90 Binds to GR Glucocorticoid Receptor (GR) HSP90 HSP90 Activated_GR Activated GR GR_HSP90->Activated_GR Dissociates from HSP90 GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates and binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Repression (e.g., Cytokines, Chemokines) GRE->Pro_Inflammatory_Genes Downregulates

Mometasone Furoate's genomic mechanism of action.

Clinical Efficacy: A Head-to-Head Comparison

Direct comparative studies are essential for discerning the clinical advantages of different therapeutic agents. A key randomized, double-blind, placebo-controlled study by Patel et al. (2007) provides valuable insights into the performance of this compound versus Mometasone Furoate in patients with seasonal allergic rhinitis.

Onset of Action

Azelastine nasal spray demonstrated a significantly faster onset of action compared to both mometasone and placebo.[2][3][7]

Time PointMean Change from Baseline in Total Nasal Symptom Score (TNSS)
This compound
15 minutes-3.12[2]
Mometasone Furoate
15 minutesNot statistically significant from placebo[3]
Placebo
15 minutes-1.28[2]

Table 1: Onset of Action - Mean Change from Baseline in TNSS

Nasal Symptom Relief

Over a longer duration, both medications have been shown to be effective in reducing the total nasal symptom score (TNSS), which includes rhinorrhea, nasal congestion, sneezing, and nasal itching. However, a one-year open-label study suggested that mometasone may be more effective in preventing recurrent episodes of rhinitis after treatment cessation compared to azelastine.

Study DurationKey Findings
8-hour study (Patel et al., 2007) Azelastine was significantly more effective than mometasone at each time point throughout the 8-hour study in reducing TNSS.[3][7]
14-day study A study comparing a combination spray of azelastine and mometasone to individual components found a significant reduction in TNSS for the combination. Another study showed a mean change from baseline TNSS of -6.89 for a mometasone-azelastine combination at day 14.[8]
6-month study (Soanker et al.) Mometasone showed a significant reduction in total nasal symptom scores compared to azelastine at day 14. Mometasone was also more effective in preventing recurrent episodes after treatment cessation.

Table 2: Efficacy in Nasal Symptom Relief

Ocular Symptom Relief

While both intranasal corticosteroids and antihistamines can provide some relief from ocular symptoms associated with allergic rhinitis, direct comparative data is limited. A clinical trial assessing a combination of mometasone and azelastine included the evaluation of ocular itching, redness, and tearing as part of its outcome measures.[9]

SymptomAssessment
Ocular ItchingScored on a 4-point scale (0-3)[9]
Ocular RednessScored on a 4-point scale (0-3)[9]
Ocular TearingScored on a 4-point scale (0-3)[9]

Table 3: Assessment of Ocular Symptoms in Clinical Trials

Safety and Tolerability

Both this compound and Mometasone Furoate are generally well-tolerated. The most common adverse events are typically mild and localized.

Adverse EventThis compound (%)Mometasone Furoate (%)
Bitter Taste21.1[10]-
Drowsiness16.2[10]-
Headache7.8[10]20.1[10]
Nasal Irritation/Discomfort--
Nosebleeds3.9[10]-
Sneezing5.9[10]-

Table 4: Common Adverse Events Reported by Users

Note: Data is based on user-reported side effects and may not be from direct head-to-head clinical trials.

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting their findings. Below is a summary of the experimental protocol from the Patel et al. (2007) study, a key head-to-head comparison.

Patel et al. (2007) - Onset of Action Study
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Participants: 450 patients with a history of seasonal allergic rhinitis.[2][3]

  • Intervention:

    • This compound nasal spray (137 µ g/spray )

    • Mometasone furoate nasal spray (50 µ g/spray )

    • Placebo nasal spray[2]

  • Methodology:

    • Subjects were exposed to ragweed pollen in an Environmental Exposure Chamber (EEC).[7]

    • After developing symptoms, subjects were randomized to receive a single dose of one of the three treatments.

    • Total Nasal Symptom Scores (TNSS), comprising sneezing, nasal pruritus, rhinorrhea, and congestion, were recorded at baseline and at various time points over an 8-hour period.[7]

  • Primary Outcome: Onset of action, defined as the first time point at which there was a statistically significant improvement in TNSS for the active treatment compared to placebo.[3]

Experimental_Workflow_Patel_2007 Start Patient Recruitment (N=450 with SAR history) EEC_Exposure Exposure to Ragweed Pollen in Environmental Exposure Chamber (EEC) Start->EEC_Exposure Symptom_Development Symptom Development EEC_Exposure->Symptom_Development Randomization Randomization (Double-blind) Symptom_Development->Randomization Group_A Azelastine HCl Nasal Spray (n=150) Randomization->Group_A Group_M Mometasone Furoate Nasal Spray (n=150) Randomization->Group_M Group_P Placebo Nasal Spray (n=150) Randomization->Group_P TNSS_Assessment TNSS Assessment (Baseline and post-dose over 8 hours) Group_A->TNSS_Assessment Group_M->TNSS_Assessment Group_P->TNSS_Assessment Data_Analysis Data Analysis (Onset of Action) TNSS_Assessment->Data_Analysis

Experimental workflow of the Patel et al. (2007) study.

Conclusion

This compound and Mometasone Furoate are both effective treatments for allergic rhinitis, but they exhibit distinct clinical profiles. Azelastine's rapid onset of action makes it a suitable option for patients seeking immediate symptom relief. Mometasone Furoate, with its potent anti-inflammatory effects, demonstrates strong efficacy in controlling nasal symptoms, particularly with long-term use, and may be more effective in preventing symptom recurrence.

The choice between these agents may be guided by the patient's specific symptom presentation, the need for rapid relief, and long-term treatment goals. Further head-to-head clinical trials with a focus on both nasal and ocular symptom relief over extended periods are warranted to provide a more comprehensive understanding of their comparative effectiveness. This guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to optimize the management of allergic rhinitis.

References

In Vitro Showdown: A Comparative Analysis of the Anti-Inflammatory Properties of Azelastine and Epinastine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of the anti-inflammatory properties of two prominent second-generation antihistamines, Azelastine and Epinastine. This document synthesizes experimental data to objectively evaluate their performance in modulating key inflammatory pathways and mediator release from critical immune cells.

This guide delves into the inhibitory effects of Azelastine and Epinastine on various inflammatory markers, their impact on intracellular signaling cascades, and provides detailed protocols for the key experiments cited.

Quantitative Comparison of Anti-Inflammatory aAtivities

The following tables summarize the key quantitative data from in vitro studies, offering a direct comparison of the inhibitory activities of Azelastine and Epinastine on various parameters of inflammation.

Table 1: Inhibition of Histamine H1 Receptor

CompoundAssay TypeCell LineParameterValueReference(s)
Epinastine Functional Receptor Assay (Intracellular calcium mobilization)CHO-K1 cells expressing human H1RIC5038 nM[1]
Azelastine Functional Receptor Assay (Intracellular calcium mobilization)CHO-K1 cells expressing human H1RIC50273 nM[1]

Table 2: Inhibition of Inflammatory Mediator Release from Mast Cells

CompoundMediatorCell TypeStimulusConcentration for Max. Inhibition% InhibitionReference(s)
Azelastine HistamineHuman Cultured Mast Cells (CHMCs)Anti-IgE24 µM41%[2]
TryptaseHuman Cultured Mast Cells (CHMCs)Anti-IgE24 µM55%[2]
IL-6Human Cultured Mast Cells (CHMCs)Anti-IgE24 µM83%[2][3][4]
TNF-αHuman Cultured Mast Cells (CHMCs)Anti-IgE6 µM80%[3][4]
IL-8Human Cultured Mast Cells (CHMCs)Anti-IgE60 µM99%[3][4]
Epinastine TNF-αMurine Peritoneal Mast CellsAntigen (OVA)>25 ng/mLSignificant Inhibition[5][6]
KC (Keratinocyte-derived chemokine)Murine Peritoneal Mast CellsAntigen (OVA)>25 ng/mLSignificant Inhibition[5][6]
VEGF (Vascular Endothelial Growth Factor)Murine Peritoneal Mast CellsAntigen (OVA)>25 ng/mLSignificant Inhibition[5][6]

Table 3: Effects on Intracellular Signaling Pathways

CompoundPathway/TargetCell TypeEffectConcentrationReference(s)
Azelastine NF-κB ActivationHuman Cultured Mast Cells (hCBMC)Inhibition24 µM[3][4]
Intracellular Ca2+ LevelsHuman Cultured Mast Cells (hCBMC)Inhibition24 µM[3][4]
NF-κB DNA Binding ActivityRat IgE-producing hybridoma FE-3 cellsReduction10⁻⁵ M[7][8]
IκBα PhosphorylationRat IgE-producing hybridoma FE-3 cellsDiminished10⁻⁵ M[7][8]
Epinastine NF-κB DNA Binding ActivityRat IgE-producing hybridoma FE-3 cellsNo reduction10⁻⁵ M[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Human Mast Cell Culture and IgE-Mediated Degranulation

This protocol outlines the procedure for culturing human mast cells and inducing degranulation through IgE receptor cross-linking.

  • Cell Culture:

    • Culture MACS-enriched human lung mast cells in StemPro™-34 SFM media supplemented with 100 ng/mL Stem Cell Factor (SCF) at a concentration of 0.5 × 10⁶ cells/mL for a minimum of 4 days.[3][7]

  • Sensitization:

    • One day prior to the experiment, add 1 µg/mL of human IgE to the cell culture media and incubate overnight.[3][7]

  • Degranulation Induction:

    • Collect and centrifuge the cells at 400 ×g for 5 minutes.

    • Resuspend the cell pellet in pre-heated serum-free RPMI or StemPro™-34 SFM media to a concentration of 1 x 10⁵ cells/mL.

    • Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate and pre-incubate at 37°C for 30 minutes.

    • To induce degranulation, add 50 µL of pre-heated 4 µg/mL anti-IgE antibody (final concentration 2 µg/mL). For control wells, add 50 µL of media.

    • Incubate at 37°C for 10 minutes.[3][7]

  • Mediator Release Analysis:

    • Centrifuge the plate at 400 ×g for 5 minutes at 4°C.

    • Collect the supernatant for quantification of released mediators (e.g., histamine, cytokines) using ELISA or other appropriate immunoassays.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium levels in response to mast cell activation.

  • Cell Preparation:

    • Load cultured mast cells with a calcium-sensitive fluorescent dye (e.g., Indo-1) according to the manufacturer's instructions.

  • Stimulation and Data Acquisition:

    • Acquire baseline fluorescence of the cell suspension using a flow cytometer.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgE or ionomycin).

    • Immediately record the changes in fluorescence over time. The ratio of fluorescence at two different emission wavelengths for Indo-1 is proportional to the intracellular calcium concentration.[9]

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the increase in intracellular calcium levels in response to the stimulus.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol details the procedure for assessing the DNA-binding activity of the NF-κB transcription factor.

  • Nuclear Extract Preparation:

    • Treat cultured cells with the compounds of interest (Azelastine or Epinastine) for the desired time, followed by stimulation to activate the NF-κB pathway (e.g., with TNF-α).

    • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.[10][11]

  • Probe Labeling:

    • Synthesize and label a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, infrared dye) label.[11]

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of the NF-κB-DNA complex.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Azelastine and Epinastine and the general workflows of the described experiments.

Signaling Pathways

Mast_Cell_Activation_Pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_effects Cellular Response Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Binds PLC Phospholipase C (PLC) FceRI->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation (Histamine, Tryptase) Ca_Mobilization->Degranulation IKK IκB Kinase (IKK) PKC->IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex IkB->NFkB_complex Inhibits NFkB_complex->IkB NFkB NF-κB NFkB_complex->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB_nucleus->Gene_Expression Cytokine_Release Cytokine & Chemokine Release Gene_Expression->Cytokine_Release Azelastine Azelastine Azelastine->Ca_Mobilization Inhibits Azelastine->NFkB Inhibits Activation Epinastine Epinastine Epinastine->Gene_Expression Inhibits (e.g., TNF-α mRNA)

Caption: IgE-Mediated Mast Cell Activation and Inhibition by Azelastine and Epinastine.

Experimental Workflows

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Culture Human Mast Cells Sensitization Sensitize with IgE Cell_Culture->Sensitization Drug_Incubation Incubate with Azelastine or Epinastine Sensitization->Drug_Incubation Stimulation Stimulate with Anti-IgE Drug_Incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysate_Prep Prepare Cell Lysates/ Nuclear Extracts Stimulation->Cell_Lysate_Prep ELISA ELISA (Cytokine/Histamine) Supernatant_Collection->ELISA EMSA EMSA (NF-κB activity) Cell_Lysate_Prep->EMSA Ca_Assay Calcium Assay Cell_Lysate_Prep->Ca_Assay

Caption: General experimental workflow for in vitro comparison of anti-inflammatory drugs.

References

A Comparative Review of Second-Generation H1 Antihistamines, Including Azelastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of second-generation H1 antihistamines, with a particular focus on Azelastine relative to other commonly prescribed agents such as Cetirizine, Desloratadine, Fexofenadine, and Loratadine. Second-generation H1 antihistamines were developed to minimize the sedative and anticholinergic side effects associated with first-generation drugs.[1][2] They are highly selective for peripheral H1 receptors and are less likely to cross the blood-brain barrier.[2][3][4] This review synthesizes pharmacokinetic, pharmacodynamic, and clinical efficacy data from various experimental studies to provide an objective comparison for research and development professionals.

Mechanism of Action and Signaling Pathway

Second-generation antihistamines exert their primary effect by acting as inverse agonists at the histamine H1 receptor.[5] This action competitively blocks histamine from binding and initiating the downstream signaling cascade responsible for allergic symptoms.[4][6] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and increased vascular permeability.[6]

Beyond H1 receptor antagonism, many second-generation antihistamines, including Azelastine, exhibit additional anti-inflammatory properties.[1][3] These may include the inhibition of mediator release (e.g., cytokines, chemokines) and interference with the recruitment and activation of inflammatory cells.[3][7]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antihistamine Azelastine & Other 2nd-Gen Antihistamines Antihistamine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Leads to PKC Protein Kinase C (PKC) Activation DAG->PKC Stimulates Response Allergic Response (e.g., vasodilation, smooth muscle contraction) Ca_Release->Response Contributes to PKC->Response Contributes to

Caption: Histamine H1 Receptor Signaling Pathway.

Comparative Pharmacokinetics

The pharmacokinetic profiles of second-generation antihistamines vary, affecting their onset of action, duration of effect, and potential for drug interactions. Azelastine, often administered as a nasal spray, has a rapid onset of action. Others like Loratadine and Desloratadine are extensively metabolized by the liver, whereas Cetirizine and Fexofenadine undergo minimal metabolism.[8]

Drug Time to Peak (Tmax) Half-life (t½) Metabolism Protein Binding
Azelastine (Intranasal) 2-3 hours[9]~22 hours (parent drug)CYP3A4, 1A2, 2C19, 2D6[8]~88%[9]
Cetirizine ~1 hour[10]6.5-10 hours[11]Minimal (~50% excreted unchanged)[9]~93%[9][11]
Desloratadine ~3 hours~27 hours[10]Extensively by CYP3A4, CYP2D6[8]82-87%
Fexofenadine 1-3 hours11-15 hoursMinimal (~95% excreted unchanged)[9]60-70%[9]
Loratadine 1-1.5 hours8-28 hours (parent/metabolite)[9]Extensively by CYP3A4, CYP2D6[8]~97%[9]
Note: Values can vary based on formulation and patient-specific factors.

Comparative Pharmacodynamics: H1 Receptor Binding Affinity

The binding affinity of an antihistamine for the H1 receptor is a key determinant of its potency. This is often measured as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Drug / Metabolite H1 Receptor Ki (nM) Notes
Azelastine 3.5 - 4.8High affinity
Cetirizine ~2.5 - 6.4High affinity
Desloratadine 0.4 - 2.1Very high affinity; active metabolite of Loratadine
Carebastine 27 ± 4[12]Active metabolite of Ebastine[12]
Fexofenadine ~10Active metabolite of Terfenadine
Loratadine >1000Low affinity; acts primarily through its metabolite, Desloratadine
Note: Ki values can vary significantly between studies due to different experimental conditions (e.g., radioligand used, cell system). The data presented are representative values for comparison.[12]

Experimental Protocols

Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This protocol outlines a common method to determine the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test antihistamine for the human H1 receptor.

  • Materials:

    • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[13]

    • Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[6][12]

    • Test Compounds: Azelastine and other antihistamines of interest.

    • Assay Buffer: 50 mM Tris-HCl or Na2HPO4/KH2PO4, pH 7.4.[12][14]

    • Wash Buffer: Ice-cold assay buffer.

    • Control for Non-specific Binding: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin or diphenhydramine.[12]

  • Procedure:

    • Membrane Preparation: Cells expressing the H1 receptor are cultured, harvested, and homogenized in a lysis buffer. The homogenate is centrifuged at high speed to pellet the cell membranes, which are then resuspended in the assay buffer.[6][13]

    • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the unlabeled test compound.[13][14]

    • Incubation: The plate is incubated at room temperature (e.g., 25°C) for a sufficient period (e.g., 60-240 minutes) to allow the binding reaction to reach equilibrium.[6][13]

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[6]

    • Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

    • Quantification: The filters are dried, and scintillation fluid is added. The amount of radioactivity on each filter, corresponding to the amount of bound [³H]-mepyramine, is measured using a liquid scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression Test

This in vivo pharmacodynamic assay measures the ability of an antihistamine to inhibit the cutaneous reaction to histamine, providing a direct measure of its H1 receptor blocking activity in humans.[15]

Wheal_Flare_Workflow cluster_protocol Experimental Protocol start Subject Enrollment (Healthy Volunteers) washout Washout Period (Discontinue other antihistamines) start->washout baseline Baseline Measurement: Histamine skin prick test on forearms washout->baseline measure_baseline Measure wheal & flare diameters after 15-20 min baseline->measure_baseline admin Drug Administration (e.g., Azelastine, Placebo) measure_baseline->admin wait Waiting Period (e.g., 2 hours post-dose) admin->wait challenge Post-Dose Challenge: Repeat histamine skin prick test wait->challenge measure_post Measure wheal & flare at multiple time points challenge->measure_post analysis Data Analysis: Calculate % suppression vs. baseline/placebo measure_post->analysis end_node Determine Efficacy & Onset of Action analysis->end_node

Caption: Experimental Workflow for Wheal and Flare Suppression Assay.
  • Procedure:

    • Subject Preparation: Healthy volunteers are enrolled after a washout period to ensure they are free of any medications that could interfere with the test, particularly other antihistamines.[16]

    • Baseline Test: A control test is performed by applying a standardized concentration of histamine dihydrochloride (e.g., 1:1,000) to the volar surface of the forearms using an epicutaneous skin prick test with a lancet.[17]

    • Baseline Measurement: After a set time (typically 15-20 minutes), the diameters of the resulting wheal (raised, edematous papule) and flare (surrounding erythema) are measured.[16][17]

    • Drug Administration: The subject is administered a single dose of the test antihistamine (e.g., Azelastine) or placebo.

    • Post-Dose Challenge: At specific time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine skin prick test is repeated on a different, adjacent skin site.[18]

    • Post-Dose Measurement: The wheal and flare responses are measured at each time point.

    • Data Analysis: The areas or diameters of the wheal and flare are calculated. The percentage of suppression for each antihistamine is determined by comparing the post-dose measurements to the baseline and/or placebo responses.

Clinical Efficacy and Safety

The clinical efficacy of second-generation antihistamines is well-established for allergic rhinitis and urticaria.[1][19] The choice of agent often depends on factors like onset of action, duration of effect, and side effect profile.[20]

Comparative Efficacy in Wheal and Flare Suppression

Studies directly comparing the suppression of histamine-induced wheal and flare show differences in potency and duration of action among agents.

Drug (Dose) Wheal Suppression Flare Suppression Notes
Azelastine Significant suppressionSignificant suppressionEffective in reducing histamine-induced reactions.
Cetirizine (10 mg) High suppressionHigh suppressionOften demonstrates superior suppression compared to other agents at standard doses.[1]
Desloratadine (5 mg) Significant suppressionSignificant suppressionPotent and long-acting.
Fexofenadine (60 mg BID / 180 mg) Significant suppression[18]Significant suppression[18]Shown to be significantly more effective than placebo and loratadine in some studies.[18]
Loratadine (10 mg) Moderate suppressionLower suppressionIn some studies, not statistically different from placebo.[18]
Note: Efficacy can be dose-dependent and vary between individuals. Results are compiled from multiple comparative studies.[1][18]
Clinical Trial Design for Allergic Rhinitis

The evaluation of new drugs for allergic rhinitis typically involves double-blind, randomized, placebo-controlled trials.[21][22] A multiple-crossover design is often used to compare the effectiveness of different treatments within the same patient, minimizing inter-individual variability.

Clinical_Trial_Design cluster_trial Randomized, Double-Blind, Placebo-Controlled Crossover Trial cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) cluster_period3 Treatment Period 3 (Crossover) Patients Patient Population (Allergic Rhinitis) Random Randomization Patients->Random GroupA1 Group A Receives Drug 1 (e.g., Azelastine) Random->GroupA1 GroupB1 Group B Receives Drug 2 (e.g., Cetirizine) Random->GroupB1 GroupC1 Group C Receives Placebo Random->GroupC1 Washout1 Washout Period GroupA1->Washout1 GroupB1->Washout1 GroupC1->Washout1 GroupA2 Group A Receives Drug 2 Washout1->GroupA2 GroupB2 Group B Receives Placebo Washout1->GroupB2 GroupC2 Group C Receives Drug 1 Washout1->GroupC2 Washout2 Washout Period GroupA2->Washout2 GroupB2->Washout2 GroupC2->Washout2 GroupA3 Group A Receives Placebo Washout2->GroupA3 GroupB3 Group B Receives Drug 1 Washout2->GroupB3 GroupC3 Group C Receives Drug 2 Washout2->GroupC3 Analysis Compare Symptom Scores (e.g., TNSS) & Safety Within Subjects GroupA3->Analysis GroupB3->Analysis GroupC3->Analysis

Caption: Logical Relationship for a Comparative Clinical Trial Design.
Comparative Safety and Tolerability

While second-generation antihistamines are defined by their improved safety profile, particularly the reduction in sedation, some differences exist.[23] Fexofenadine is generally considered the least sedating, while Cetirizine and intranasal Azelastine may cause sedation at recommended doses in a subset of patients.[9][24]

Drug Sedation/Somnolence Other Common Side Effects
Azelastine (Intranasal) Sometimes reported (more than placebo)[9][24]Bitter taste, headache, nasal irritation
Cetirizine Sometimes reported (more than placebo)[9][24]Headache, fatigue, dry mouth[5]
Desloratadine Non-sedating at recommended doses[24]Headache, fatigue, dry mouth
Fexofenadine Non-sedating at recommended doses[24]Headache, nausea, dizziness[5]
Loratadine Non-sedating at recommended doses[24]Headache, fatigue, dry mouth[5]

Conclusion

Second-generation H1 antihistamines represent a significant therapeutic advance for allergic disorders. While all are effective for allergic rhinitis and urticaria, they possess distinct pharmacokinetic, pharmacodynamic, and safety profiles that can inform drug selection and development.[1][20] Azelastine offers a rapid onset of action via intranasal delivery but has a higher potential for sedation compared to agents like Fexofenadine and Loratadine.[9][24] Desloratadine and Cetirizine demonstrate very high binding affinity for the H1 receptor, correlating with potent clinical effects.[1] Fexofenadine stands out for its minimal metabolism and very low incidence of sedation. This comparative guide highlights the key experimental data and methodologies necessary for the objective evaluation of these agents in a research and development context.

References

Validating Azelastine Hydrochloride Efficacy in Rhinitis: A Comparative Guide Based on Total Nasal Symptom Score (TNSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the use of the Total Nasal Symptom Score (TNSS) in validating the efficacy of Azelastine Hydrochloride for the treatment of rhinitis. It offers a comparative overview of this compound against other common treatments, supported by quantitative data from clinical trials and detailed experimental protocols.

Understanding TNSS as an Efficacy Endpoint

The Total Nasal Symptom Score (TNSS) is a widely accepted and validated tool in clinical trials for allergic rhinitis.[1][2][3] It is a composite score that quantifies the severity of the main nasal symptoms of rhinitis. The score is typically calculated by summing the patient-rated severity of four key symptoms:

  • Nasal congestion

  • Rhinorrhea (runny nose)

  • Nasal itching

  • Sneezing

Each symptom is scored on a 4-point scale (0-3), where 0 represents no symptoms, 1 indicates mild symptoms, 2 signifies moderate symptoms, and 3 denotes severe symptoms.[4] The total score, ranging from 0 to 12, provides a quantitative measure of the overall nasal symptom burden. Both instantaneous TNSS (iTNSS), reflecting symptoms at the time of assessment, and reflective TNSS (rTNSS), assessing symptoms over a previous period (typically 12 or 24 hours), are utilized in clinical studies.

Comparative Efficacy of this compound based on TNSS

Clinical studies have consistently demonstrated the efficacy of this compound in reducing TNSS in patients with both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR).

This compound vs. Placebo

This compound has shown statistically significant improvements in TNSS compared to placebo in numerous randomized, double-blind, placebo-controlled trials. For instance, studies have reported that Azelastine nasal spray significantly reduces TNSS from baseline compared to placebo, with a rapid onset of action.[5][6]

Treatment ComparisonStudy PopulationDurationMean Change in TNSS from Baselinep-value
Azelastine HCl 0.15% vs. PlaceboSeasonal Allergic Rhinitis14 daysAzelastine: -3.57, Placebo: -2.14< 0.012
Azelastine HCl 0.15% vs. PlaceboPerennial Allergic Rhinitis28 daysAzelastine: -4.10, Placebo: Not specified< 0.05
Azelastine HCl (1 spray/nostril twice daily) vs. PlaceboSeasonal Allergic Rhinitis2 weeksAzelastine: -14.1% to -22.1%, Placebo: -4.5% to -12.0%< 0.01 to 0.01

Note: The data presented are summaries from various studies and specific values may differ based on the exact study design and patient population.

This compound vs. Active Comparators

This compound has also been compared to other standard rhinitis treatments, demonstrating comparable or, in some aspects, superior efficacy.

Azelastine vs. Cetirizine: A combined analysis of two multicenter studies showed that azelastine nasal spray resulted in a significantly greater improvement in TNSS compared to oral cetirizine (32.5% vs. 24.6% improvement, p < 0.001).[5] Azelastine also showed significant advantages in improving nasal congestion and sneezing.[5]

Azelastine vs. Mometasone Furoate: In an environmental exposure chamber study, azelastine nasal spray demonstrated a more rapid onset of action, significantly reducing TNSS within 15 minutes compared to mometasone furoate.[5]

Azelastine vs. Fluticasone Furoate: One study indicated that while both this compound and Fluticasone Furoate significantly reduced TNSS by day 7, Fluticasone Furoate showed a significantly greater decrease in the total nasal symptom score compared to Azelastine by the same time point (p = 0.001).[7]

Experimental Protocols

The following provides a generalized experimental protocol for a typical clinical trial evaluating the efficacy of this compound using TNSS.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.

1. Screening and Run-in Period:

  • Participants are screened based on inclusion and exclusion criteria (e.g., age, history of allergic rhinitis, baseline TNSS).

  • A single-blind placebo lead-in period (typically 7 days) is often included to establish baseline symptom severity and ensure patient compliance.[8]

2. Randomization and Treatment:

  • Eligible participants are randomized to receive one of the study treatments (e.g., this compound nasal spray, placebo, or an active comparator).

  • The treatment duration is typically 2 to 4 weeks for seasonal allergic rhinitis and may be longer for perennial allergic rhinitis.[8]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome is usually the mean change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS).[8]

  • Symptom Scoring: Patients record their nasal symptoms (congestion, rhinorrhea, itching, sneezing) twice daily (morning and evening) using a 0-3 severity scale in a diary.

  • Secondary Endpoints: These may include instantaneous TNSS (iTNSS), individual symptom scores, and quality of life questionnaires.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) run_in 7-Day Placebo Run-in Period screening->run_in baseline Baseline TNSS Assessment run_in->baseline randomization Randomization baseline->randomization treatment_az This compound randomization->treatment_az treatment_placebo Placebo randomization->treatment_placebo treatment_comparator Active Comparator randomization->treatment_comparator daily_diary Daily Symptom Diary (rTNSS & iTNSS) treatment_az->daily_diary treatment_placebo->daily_diary treatment_comparator->daily_diary primary_endpoint Primary Endpoint Analysis: Change from Baseline in rTNSS daily_diary->primary_endpoint qol Quality of Life Questionnaires secondary_endpoint Secondary Endpoint Analysis qol->secondary_endpoint safety Adverse Event Monitoring safety->secondary_endpoint final_report Final Efficacy & Safety Report primary_endpoint->final_report Statistical Analysis secondary_endpoint->final_report Statistical Analysis

Caption: A typical experimental workflow for a clinical trial validating Azelastine efficacy using TNSS.

Signaling Pathway of this compound in Mast Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus allergen Allergen ige IgE allergen->ige fceri FcεRI Receptor ige->fceri binds to ca_influx Intracellular Ca²⁺ Influx fceri->ca_influx activates h1r Histamine H1 Receptor rhinitis_symptoms Rhinitis Symptoms h1r->rhinitis_symptoms leads to histamine Histamine histamine->h1r binds to azelastine Azelastine Hydrochloride azelastine->h1r blocks azelastine->ca_influx inhibits nf_kb NF-κB Activation azelastine->nf_kb inhibits degranulation Mast Cell Degranulation azelastine->degranulation stabilizes ca_influx->nf_kb promotes ca_influx->degranulation triggers gene_transcription Gene Transcription nf_kb->gene_transcription translocates to cytokine_synthesis Pro-inflammatory Cytokine Synthesis (IL-6, TNF-α, IL-8) inflammation Inflammation cytokine_synthesis->inflammation promotes degranulation->histamine releases gene_transcription->cytokine_synthesis

Caption: Azelastine's multi-faceted mechanism of action in mast cells.

References

Azelastine Hydrochloride: A Comparative Efficacy Analysis in Seasonal vs. Perennial Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Azelastine Hydrochloride in the treatment of seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR). The information presented is collated from a range of clinical studies to support research and development in the field of allergy and immunology.

Executive Summary

This compound, a potent second-generation antihistamine with mast cell stabilizing and anti-inflammatory properties, is an effective treatment for both seasonal and perennial allergic rhinitis.[1][2][3][4] Administered as a nasal spray, it offers rapid onset of action and addresses a broad spectrum of nasal and ocular symptoms.[5][6] Clinical data indicates that while Azelastine is efficacious in both conditions, the treatment landscape and patient response can differ. This guide explores these nuances through a review of comparative clinical trial data and experimental methodologies.

Comparative Efficacy of this compound

Well-controlled clinical trials have demonstrated the superiority of this compound nasal spray over placebo in reducing the Total Nasal Symptom Score (TNSS), which includes assessments of rhinorrhea, sneezing, itchy nose, and nasal congestion, in both SAR and PAR patients.[3][5]

Performance in Seasonal Allergic Rhinitis (SAR)

In patients with SAR, Azelastine nasal spray has shown significant improvements in TNSS. Studies comparing it to other common treatments have highlighted its competitive efficacy. For instance, in a combined analysis of two 2-week studies, Azelastine nasal spray (2 sprays/nostril twice daily) resulted in a 32.5% improvement in TNSS, compared to a 24.6% improvement with oral cetirizine (10 mg daily) (p < 0.001).[5] Another study found a 29.3% improvement in TNSS with Azelastine versus 23.0% with cetirizine (p = 0.015).[7][8]

When compared with intranasal corticosteroids, Azelastine has demonstrated a faster onset of action.[5] In a 14-day study, the combination of Azelastine and fluticasone propionate nasal sprays showed a 28.4% improvement in TNSS, which was statistically superior to fluticasone alone (20.4% improvement) and Azelastine alone (16.4% improvement).[9]

Performance in Perennial Allergic Rhinitis (PAR)

Long-term studies in patients with PAR have established the sustained efficacy and tolerability of Azelastine nasal spray.[5] In a 6-month study, 84.1% of patients reported "good" or "very good" efficacy, with this figure rising to 94.3% during a follow-up period.[5] A double-blind, placebo-controlled trial evaluating 0.15% Azelastine nasal spray (two sprays per nostril twice daily) for 28 days in PAR patients showed a statistically significant improvement in the 12-hour reflective TNSS compared to placebo (p = 0.04).[3][10] The mean improvement from baseline in the combined morning and evening rTNSS was 4.10 units for the 0.15% Azelastine group.[3][10]

In a comparative study against the intranasal corticosteroid beclomethasone, beclomethasone was found to be more effective in controlling the overall symptoms of PAR.[11] However, another study comparing Azelastine to fluticasone for three months found comparable efficacy in symptom control.[6]

Data Presentation

Table 1: this compound Efficacy in Seasonal Allergic Rhinitis (SAR)
Comparator Dosage Duration Primary Endpoint Azelastine HCl Improvement Comparator Improvement p-value Citation
Placebo1 spray/nostril twice daily2 weeks% Improvement in TNSS14.1% - 22.1%4.5% - 12.0%p < 0.01[5]
Cetirizine2 sprays/nostril twice daily vs. 10 mg daily2 weeks% Improvement in TNSS32.5%24.6%p < 0.001[5]
Cetirizine2 sprays/nostril twice daily vs. 10 mg daily2 weeks% Improvement in TNSS29.3%23.0%p = 0.015[7][8]
Fluticasone Propionate1 spray/nostril twice daily (in combination)2 weeks% Improvement in TNSS16.4% (monotherapy)20.4%-[9]
Azelastine + Fluticasone1 spray/nostril twice daily (combination)2 weeks% Improvement in TNSS28.4%-p ≤ 0.003 (vs. monotherapy)[9]
Table 2: this compound Efficacy in Perennial Allergic Rhinitis (PAR)
Comparator Dosage Duration Primary Endpoint Azelastine HCl Improvement Comparator Improvement p-value Citation
Placebo (0.15% Azelastine)2 sprays/nostril twice daily28 daysMean change in rTNSS-4.10 units-3.33 unitsp = 0.04[3][10]
BeclomethasoneNot specifiedNot specifiedSymptom ControlLess effectiveMore effectiveNot specified[11]
Fluticasone PropionateNot specified3 monthsSymptom ControlComparableComparableNot specified[6]
Patient-reported efficacyNot specified6 months"Good" or "Very Good" Efficacy84.1%--[5]

Experimental Protocols

Representative Clinical Trial Design for Allergic Rhinitis

A common study design to evaluate the efficacy of treatments for allergic rhinitis is the randomized, double-blind, placebo-controlled, parallel-group trial.[3][7][8]

  • Patient Population : Adult and adolescent patients (typically 12 years and older) with a documented history of seasonal or perennial allergic rhinitis for at least two years.[12] Diagnosis is often confirmed by a positive skin prick test to relevant allergens.[12]

  • Inclusion Criteria : Patients are required to have a minimum baseline Total Nasal Symptom Score (TNSS) to ensure they are symptomatic at the start of the trial.[12]

  • Exclusion Criteria : Common exclusions include a history of nasal surgery, presence of nasal structural abnormalities, recent respiratory tract infection, and use of medications that could interfere with the study results.[12]

  • Treatment Regimen :

    • Lead-in Period : A single-blind placebo lead-in period (e.g., 7 days) is often used to establish a baseline of symptoms and washout any previous medications.[3]

    • Treatment Period : Patients are then randomized to receive the investigational drug (e.g., this compound nasal spray at a specified dosage), a placebo, or an active comparator. The treatment duration can range from two weeks for SAR studies to several months for PAR studies.[3][7][8]

  • Efficacy Assessment :

    • Primary Endpoint : The primary measure of efficacy is typically the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS).[3] Patients record the severity of four nasal symptoms (runny nose, sneezing, itchy nose, and nasal congestion) on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[13]

    • Secondary Endpoints : These may include the instantaneous TNSS (rating symptoms at the moment of recording), Total Ocular Symptom Score (TOSS), and patient-reported quality of life questionnaires like the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).[7][13]

  • Statistical Analysis : The primary efficacy analysis is often a mixed-effects model for repeated measures, with change from baseline in rTNSS as the dependent variable. The model typically includes treatment, study day, and the treatment-by-study-day interaction as fixed effects, and the baseline rTNSS as a covariate.[13]

Mandatory Visualizations

Signaling Pathways in Allergic Rhinitis

Allergic_Rhinitis_Pathway cluster_allergen Allergen Exposure cluster_mast_cell Mast Cell Activation cluster_symptoms Clinical Symptoms cluster_treatment Therapeutic Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell Histamine Histamine MastCell->Histamine Releases Leukotrienes Leukotrienes MastCell->Leukotrienes Releases Prostaglandins Prostaglandins MastCell->Prostaglandins Releases Cytokines Cytokines MastCell->Cytokines Releases IgE->MastCell Cross-links on Sneezing Sneezing Histamine->Sneezing Rhinorrhea Rhinorrhea Histamine->Rhinorrhea Itching Itching Histamine->Itching NasalCongestion Nasal Congestion Leukotrienes->NasalCongestion Prostaglandins->NasalCongestion Azelastine Azelastine HCl Azelastine->MastCell Stabilizes Azelastine->Histamine Blocks H1 Receptor

Caption: Allergic rhinitis signaling cascade and Azelastine's mechanism.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (History, Skin Prick Test) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion PlaceboLeadIn 7-Day Single-Blind Placebo Lead-In Inclusion->PlaceboLeadIn Yes ScreenFailure Screen Failure Inclusion->ScreenFailure No Randomization Randomization PlaceboLeadIn->Randomization TreatmentA Group A: Azelastine HCl Nasal Spray Randomization->TreatmentA TreatmentB Group B: Placebo/Active Comparator Randomization->TreatmentB FollowUp Follow-up Visits (e.g., Day 1, 7, 14, 28) TreatmentA->FollowUp TreatmentB->FollowUp DataCollection Data Collection (TNSS, TOSS, RQLQ) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Efficacy and Safety Results Analysis->Results

Caption: Workflow of a randomized controlled trial for allergic rhinitis.

References

Azelastine Nasal Spray Versus Oral Antihistamines: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Azelastine nasal spray demonstrates a more rapid onset of action and, in some studies, superior efficacy in reducing nasal symptoms compared to oral antihistamines for the treatment of allergic rhinitis. This comprehensive guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This analysis delves into the comparative efficacy, safety, and mechanisms of action of azelastine nasal spray and commonly prescribed oral antihistamines. The data presented is compiled from various clinical trials and pharmacological studies, offering a quantitative and qualitative overview to guide further research and development in the field of allergy treatment.

Mechanism of Action: A Dual Approach

Azelastine hydrochloride is a second-generation antihistamine that distinguishes itself from many oral antihistamines through a multi-faceted mechanism of action.[1][2] Beyond its primary role as a potent and selective H1 receptor antagonist, azelastine also exhibits anti-inflammatory properties and mast cell stabilizing effects.[3][4][5] This dual action involves the inhibition of the release of various inflammatory mediators, including leukotrienes, cytokines, and free radicals, which contribute to the allergic cascade.[1][2][3]

Oral antihistamines, such as cetirizine and loratadine, primarily function as selective H1 receptor antagonists.[6][7] They work by competitively blocking histamine from binding to H1 receptors on nerve endings, smooth muscle, and glandular cells, thereby mitigating symptoms like sneezing, itching, and rhinorrhea.[7][8][9] However, their effect on nasal congestion, a symptom mediated by a broader range of inflammatory pathways, can be limited compared to treatments with additional anti-inflammatory actions.[3][10]

Signaling_Pathway_Comparison cluster_0 Azelastine Nasal Spray cluster_1 Oral Antihistamines AZE Azelastine H1R_AZE H1 Receptor AZE->H1R_AZE Antagonism MastCell_AZE Mast Cell AZE->MastCell_AZE Stabilization Symptoms_AZE Reduced Allergic Symptoms (including congestion) H1R_AZE->Symptoms_AZE Blocks Histamine Effect InflammatoryMediators Leukotrienes, Cytokines, etc. MastCell_AZE->InflammatoryMediators Inhibits Release InflammatoryMediators->Symptoms_AZE Reduces Inflammation OralAnti Oral Antihistamine (e.g., Cetirizine) H1R_Oral H1 Receptor OralAnti->H1R_Oral Antagonism Symptoms_Oral Reduced Allergic Symptoms H1R_Oral->Symptoms_Oral Blocks Histamine Effect

Figure 1: Comparative Signaling Pathways

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have consistently demonstrated the effectiveness of both azelastine nasal spray and oral antihistamines in managing the symptoms of seasonal and perennial allergic rhinitis. However, several studies indicate a statistical advantage for azelastine nasal spray in terms of both the speed and magnitude of symptom relief.

A key metric for evaluating efficacy in allergic rhinitis trials is the change in the Total Nasal Symptom Score (TNSS), which typically includes assessments of rhinorrhea, sneezing, itchy nose, and nasal congestion.

ParameterAzelastine Nasal SprayOral Antihistamines (Cetirizine)Study Reference
Mean Change in TNSS 29.3% improvement23.0% improvementCorren et al. (2005)[11][12]
Onset of Action (TNSS) Significant improvement at 60 and 240 minutesSlower onsetCorren et al. (2005)[11][12]
Nasal Congestion Relief Effective in reducing nasal congestionLimited efficacyMultiple sources[3][10][13]
Overall RQLQ Score Significantly greater improvementSignificant improvement from baselineCorren et al. (2005)[11][12]

TNSS: Total Nasal Symptom Score; RQLQ: Rhinoconjunctivitis Quality of Life Questionnaire.

A 2-week, multicenter, randomized, double-blind study comparing azelastine nasal spray with oral cetirizine in patients with moderate to severe seasonal allergic rhinitis found that azelastine nasal spray resulted in a significantly greater improvement in the overall TNSS (29.3% vs. 23.0%).[11][12] Furthermore, the onset of action was faster with azelastine, showing significant improvements in the instantaneous TNSS at 60 and 240 minutes post-dose.[11][12] Studies have also highlighted that unlike most oral antihistamines, azelastine nasal spray is effective in alleviating nasal congestion.[3][13]

Another comparative study demonstrated that while both treatments led to significant reductions in the investigators' total symptom score, patients' daily visual analogue scale (VAS) scores showed a significantly better resolution of nasal stuffiness and rhinorrhea in the azelastine-treated group compared to the cetirizine-treated group.[14]

Experimental Protocols: A Methodological Overview

The clinical trials cited in this guide generally follow a prospective, randomized, double-blind, parallel-group design. Below is a generalized workflow for such a study.

Experimental_Workflow cluster_workflow Typical Clinical Trial Workflow cluster_arms Treatment Arms PatientRecruitment Patient Recruitment (Mild to Moderate Allergic Rhinitis) InformedConsent Informed Consent PatientRecruitment->InformedConsent PlaceboLeadIn Placebo Lead-in Period (e.g., 1 week) InformedConsent->PlaceboLeadIn Randomization Randomization PlaceboLeadIn->Randomization TreatmentPeriod Double-Blind Treatment Period (e.g., 2 weeks) Randomization->TreatmentPeriod ArmA Azelastine Nasal Spray + Placebo Tablet Randomization->ArmA ArmB Oral Antihistamine Tablet + Placebo Nasal Spray Randomization->ArmB DataCollection Data Collection (Symptom Diaries, RQLQ) TreatmentPeriod->DataCollection DataAnalysis Statistical Analysis (Change from Baseline) DataCollection->DataAnalysis

Figure 2: Generalized Experimental Workflow

Key Methodological Components:

  • Study Design: Prospective, randomized, double-blind, parallel-group, multicenter comparative studies are common.[10][11][12][14]

  • Patient Population: Patients aged 12 years and older with a clinical diagnosis of seasonal or perennial allergic rhinitis of at least moderate severity.[10][11][12]

  • Lead-in Period: A placebo lead-in period (typically one week) is often used to establish a baseline of symptom severity.[11][12]

  • Randomization: Patients are randomized to receive either azelastine nasal spray (e.g., 2 sprays per nostril twice daily) plus a placebo tablet, or an oral antihistamine (e.g., cetirizine 10 mg once daily) plus a placebo nasal spray.[11][12]

  • Efficacy Variables:

    • Primary: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which combines scores for rhinorrhea, sneezing, itchy nose, and nasal congestion.[10][11][12]

    • Secondary: Onset of action measured by the instantaneous TNSS over a specified period after the first dose, and changes in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).[11][12]

  • Data Collection: Patients record their symptom scores in daily diaries.[11][12] RQLQ is typically completed at baseline and at the end of the treatment period.[11][12]

Safety and Tolerability Profile

Both azelastine nasal spray and oral antihistamines are generally well-tolerated.[11][12] The most common adverse events associated with each are summarized below.

Adverse EventAzelastine Nasal SprayOral Antihistamines (Cetirizine)Study Reference
Bitter Taste Reported by some patientsNot a common side effectCorren et al. (2005), Mcgrew & Dolen (2004)[3][12]
Drowsiness/Somnolence Can occur, but generally low incidenceCan occur, particularly with first-generation antihistaminesMcgrew & Dolen (2004), Horak & Zieglmayer (2009)[3][14]
Headache Reported in some casesReported in some casesMcgrew & Dolen (2004)[3]
Nasal Irritation/Epistaxis Possible application site reactionsNot applicableHorak & Zieglmayer (2009)[15]

In a comparative study, drowsiness was reported more frequently in the cetirizine group than in the azelastine group (9 patients vs. 2 patients, P = 0.003).[14] The most frequently reported adverse event with azelastine nasal spray is a bitter taste, which can often be mitigated by proper administration technique.[13]

Pharmacokinetic Properties

The route of administration significantly influences the pharmacokinetic profiles of these medications.

Pharmacokinetic ParameterAzelastine Nasal SprayOral Antihistamines
Bioavailability Approximately 40% systemically absorbed[3]Generally well-absorbed orally
Onset of Action Rapid, within 15-30 minutes[10]Typically 1-2 hours
Duration of Action Up to 12 hours[3]Can be up to 24 hours for second-generation antihistamines

The rapid onset of action of azelastine nasal spray is attributed to its direct application to the nasal mucosa, allowing for a faster therapeutic effect compared to the systemic absorption required for oral antihistamines.[10]

Conclusion for Drug Development

The comparative data strongly suggest that azelastine nasal spray offers distinct advantages over oral antihistamines, particularly in its rapid onset of action and superior efficacy in managing a broader range of nasal symptoms, including congestion. Its unique mechanism of action, combining H1 receptor antagonism with anti-inflammatory and mast cell stabilizing properties, provides a more comprehensive approach to treating allergic rhinitis.

For drug development professionals, these findings highlight the potential for developing novel intranasal formulations with multi-modal mechanisms of action. Future research could focus on enhancing the local delivery of active pharmaceutical ingredients to the nasal mucosa, minimizing systemic side effects, and exploring combination therapies that target different aspects of the allergic inflammatory cascade. The established efficacy and safety profile of azelastine nasal spray serves as a valuable benchmark for the development of next-generation treatments for allergic rhinitis.

References

A Comparative Safety Analysis of Azelastine Hydrochloride and Other Leading Allergic Rhinitis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of clinical trial data provides a comparative safety benchmark of Azelastine Hydrochloride nasal spray against other commonly prescribed treatments for allergic rhinitis, including intranasal corticosteroids, oral antihistamines, and other intranasal agents. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the safety profiles of these therapeutic options.

Executive Summary

This compound, a potent H1-receptor antagonist, is a cornerstone in the management of allergic rhinitis. Its safety and tolerability have been extensively studied in numerous clinical trials. This guide synthesizes the available safety data for this compound and places it in context with its main therapeutic alternatives: the intranasal corticosteroids (fluticasone propionate, mometasone furoate, ciclesonide), second-generation oral antihistamines (loratadine, cetirizine, fexofenadine), and the intranasal anticholinergic agent (ipratropium bromide). The findings indicate that while all these treatments are generally well-tolerated, their adverse event profiles exhibit distinct characteristics that are crucial for informed clinical and developmental decision-making.

Comparative Safety Data

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in placebo-controlled and head-to-head clinical trials for this compound and its key comparators. Data is presented as the percentage of patients experiencing the adverse event.

Adverse EventAzelastine HCl (Nasal Spray)Fluticasone Propionate (Nasal Spray)Mometasone Furoate (Nasal Spray)Ciclesonide (Nasal Spray)Loratadine (Oral)Cetirizine (Oral)Fexofenadine (Oral)Ipratropium Bromide (Nasal Spray)Placebo
Bitter Taste 8.0% - 19.7%-------<1%
Headache 8.9% - 14.8%16.1%3% - 6%0.5%3.6%3.5%6.6% - 8.9%-3.1% - 7.5%
Somnolence/Drowsiness 1.3% - 11.5%---3.1% - 8.0%1.3% - 5.8%3.0%-0.7% - 3.0%
Nasal Discomfort/Irritation 6.8%3.2%-----11.7%3.6%
Epistaxis (Nosebleed) -2.6% - 6.9%4% - 5%----16.8%0.8% - 3.6%
Pharyngitis -7.8%3%-2.7%3.5%--3.5%
Dry Mouth ---1.5%3.2%---0.5%
Nasal Dryness -------11.7%3.6%

Note: The incidence rates are derived from various placebo-controlled and comparative clinical trials. The specific rates can vary depending on the study population, duration, and dosage. A dash (-) indicates that the adverse event was not frequently reported for that treatment in the reviewed literature.

Key Experimental Methodologies for Safety Assessment in Allergic Rhinitis Clinical Trials

The safety and tolerability of treatments for allergic rhinitis are primarily evaluated in randomized, double-blind, placebo-controlled, and active-comparator clinical trials. The methodologies employed in these studies are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Key components of the experimental protocol for safety assessment include:

  • Study Design: Most pivotal trials are multicenter, randomized, double-blind, and parallel-group in design.[6][7][8][9][10][11][12][13][14][15] A placebo run-in period is often included to establish a baseline of symptoms and to exclude placebo responders.[8][15][16]

  • Patient Population: Participants are typically adults and adolescents with a documented history of seasonal or perennial allergic rhinitis, confirmed by allergy testing.[13][17][18]

  • Treatment and Dosage: Patients are randomized to receive the investigational drug, a placebo, and/or an active comparator at the recommended clinical dosage for a predefined period, often ranging from 2 to 4 weeks for seasonal allergic rhinitis studies.[6][8][9][15][19]

  • Safety Monitoring:

    • Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are recorded at each study visit. The investigator assesses the severity and the potential causality of the AE.[6][8][16][17]

    • Nasal Examinations: Regular rhinoscopic examinations are conducted to assess for local adverse effects such as nasal irritation, dryness, and epistaxis.[6]

    • Clinical Laboratory Tests: Hematology, blood chemistry, and urinalysis are performed at baseline and at the end of the study to monitor for any systemic effects.

    • Vital Signs and Physical Examinations: These are monitored at each study visit to detect any clinically significant changes.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a comparative safety assessment in a clinical trial for allergic rhinitis, the following diagram is provided.

Comparative Safety Assessment Workflow in Allergic Rhinitis Clinical Trials cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Safety Data Collection cluster_3 Data Analysis & Reporting A Patient Screening & Informed Consent B Baseline Assessment (Symptoms, Physical Exam, Labs) A->B C Randomization D1 Azelastine HCl C->D1 D2 Comparator (e.g., Fluticasone) C->D2 D3 Placebo C->D3 E Treatment Period D1->E D2->E D3->E F Adverse Event Monitoring & Reporting E->F G Nasal Examinations E->G H Vital Signs & Lab Monitoring E->H I Statistical Analysis of Safety Data F->I G->I H->I J Comparison of Adverse Event Profiles I->J K Final Safety Report J->K

Caption: Workflow for assessing the comparative safety of allergic rhinitis treatments in a clinical trial.

Discussion of Safety Profiles

This compound: The most frequently reported adverse events associated with intranasal Azelastine are a bitter taste, headache, and somnolence.[20] The incidence of somnolence with azelastine nasal spray is generally low and comparable to or lower than that of some oral second-generation antihistamines.[7][12]

Intranasal Corticosteroids (Fluticasone, Mometasone, Ciclesonide): This class of drugs is characterized by local adverse effects, with epistaxis being the most common.[21] Systemic side effects are minimal due to low bioavailability. Headache and pharyngitis are also reported.[22]

Oral Antihistamines (Loratadine, Cetirizine, Fexofenadine): While generally well-tolerated, the primary safety consideration for this class is the potential for sedation, although this is significantly less pronounced with second-generation agents compared to first-generation antihistamines.[8][23] Headache and dry mouth are also among the more common side effects.[8] Fexofenadine is noted for its particularly low incidence of sedation.[16][17][24][25][26]

Ipratropium Bromide: As an anticholinergic agent, the safety profile of intranasal ipratropium bromide is dominated by local drying effects, such as nasal dryness and blood-tinged mucus.[27][28][29][30] Systemic anticholinergic effects are rare due to its limited systemic absorption.

Conclusion

This compound demonstrates a well-established safety profile, with its most common adverse events being a transient bitter taste, headache, and a low incidence of somnolence. When benchmarked against other common treatments for allergic rhinitis, it offers a distinct safety profile. Intranasal corticosteroids are more frequently associated with local nasal irritation and epistaxis, while oral antihistamines, even the second-generation agents, carry a higher potential for systemic side effects like sedation. Ipratropium bromide's use is primarily limited by its local drying effects. This comparative analysis, supported by extensive clinical trial data, provides a valuable resource for researchers and drug development professionals in the ongoing effort to optimize the management of allergic rhinitis.

References

A Comparative Guide to Biomarkers for Azelastine Hydrochloride Response in Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for predicting and evaluating the clinical response to Azelastine Hydrochloride, a potent H1-receptor antagonist with anti-inflammatory properties. We will explore its performance in relation to common alternative therapies for allergic rhinitis, supported by experimental data. This document details the methodologies for key biomarker validation assays and presents quantitative data in a clear, comparative format.

Introduction to this compound

This compound is a second-generation antihistamine that also exhibits mast cell stabilizing and anti-inflammatory effects.[1] Its primary mechanism of action is the blockade of histamine H1-receptors.[1] Additionally, azelastine has been shown to inhibit the release and synthesis of various inflammatory mediators, including leukotrienes, cytokines (such as TNF-α, IL-6, and IL-8), and nitric oxide, partly through the inhibition of the NF-κB signaling pathway.[2][3] This multifaceted activity contributes to its efficacy in treating the symptoms of allergic rhinitis.

Comparative Analysis of Azelastine and Alternative Therapies

The management of allergic rhinitis often involves a variety of therapeutic options. This section compares this compound with other first-line treatments, focusing on their mechanisms of action and associated biomarkers of response.

Alternative Therapies:
  • Intranasal Corticosteroids (e.g., Fluticasone, Budesonide): These are highly effective anti-inflammatory agents that act on multiple inflammatory cells and mediators.

  • Oral H1-Antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine): These medications systemically block the action of histamine at H1-receptors.

  • Leukotriene Receptor Antagonists (e.g., Montelukast): These drugs specifically target the cysteinyl leukotriene (CysLT1) receptor, blocking the pro-inflammatory effects of leukotrienes.[4][5]

Data Presentation: Biomarker and Efficacy Comparison

The following tables summarize key pharmacodynamic and clinical efficacy data for this compound and its alternatives.

Table 1: Pharmacodynamic Biomarker Comparison — Histamine-Induced Wheal and Flare Suppression

Drug ClassDrugRouteOnset of Wheal SuppressionMaximum Wheal Suppression (%)Onset of Flare SuppressionMaximum Flare Suppression (%)
Intranasal Antihistamine Azelastine NasalNo significant suppression[6][7]N/A[6][7]No significant suppression[6][7]N/A[6][7]
Oral Antihistamine Cetirizine Oral60 min[8]>70% in all subjects[9]60 min[8]>70% in most subjects[10]
Oral Antihistamine Loratadine Oral210 min[8]35% - 67% (dose-dependent)[11]150 min[8]-8.9% (no significant suppression)[12]
Oral Antihistamine Fexofenadine Oral90 min[8]43.1%[12]90 min[8]43.0%[12]

Note: The lack of significant wheal and flare suppression with intranasal azelastine is expected, as this is a localized treatment with lower systemic absorption compared to oral antihistamines. The primary site of action for intranasal azelastine is the nasal mucosa.

Table 2: Clinical Efficacy Comparison in Allergic Rhinitis

DrugDrug ClassPrimary Efficacy EndpointKey FindingsReference
Azelastine (Nasal Spray) Intranasal AntihistamineReduction in Total Nasal Symptom Score (TNSS)Comparable efficacy to intranasal fluticasone.[8] Superior efficacy to oral cetirizine in improving TNSS.[13][8][13]
Fluticasone (Nasal Spray) Intranasal CorticosteroidReduction in TNSSHighly effective in reducing nasal symptoms.[8]
Montelukast Leukotriene Receptor AntagonistReduction in Sino-Nasal Outcome Test-22 (SNOT-22) scoreLess effective than Azelastine add-on therapy in improving SNOT-22 scores.[12][12]
Cetirizine Oral AntihistamineReduction in TNSSLess effective than Azelastine nasal spray in improving TNSS.[13][13]

Table 3: Potential Biomarkers for Treatment Response

Drug ClassPotential BiomarkersTypeValidation Status
Intranasal Antihistamine (Azelastine) Changes in nasal gene expression (e.g., immune response genes), reduction in nasal inflammatory mediators (e.g., IL-6, TNF-α).PharmacodynamicInvestigational
Intranasal Corticosteroids Nasal eosinophil counts, levels of nasal IL-4, IL-13, and TNF-α.PharmacodynamicInvestigational
Oral H1-Antihistamines Suppression of histamine-induced wheal and flare.PharmacodynamicValidated
Leukotriene Receptor Antagonists Urinary leukotriene E4 (uLTE4) levels.PharmacodynamicInvestigated

Experimental Protocols

Detailed methodologies for key biomarker validation experiments are provided below.

Histamine-Induced Skin Wheal and Flare Test

This test is a standard method for assessing the in vivo efficacy of H1-antihistamines.

Objective: To measure the suppression of the cutaneous reaction to histamine following antihistamine administration.

Procedure:

  • Subject Preparation: Healthy volunteers or patients with allergic rhinitis are enrolled. Subjects should abstain from any antihistamine medication for a specified washout period (typically 7 days) prior to the test.[14]

  • Baseline Measurement: A baseline skin reaction is established by applying a standardized concentration of histamine phosphate (e.g., 10 mg/mL) to the volar surface of the forearm using a skin prick test device.[15]

  • Drug Administration: Subjects are administered a single dose of the antihistamine being tested or a placebo in a double-blind, crossover design.

  • Post-Dose Measurements: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes, and then hourly), the histamine prick test is repeated on an adjacent area of the skin.[8]

  • Data Collection: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are outlined with a fine-tip pen at a fixed time after the prick (e.g., 10-15 minutes), transferred to a transparent tape, and then to paper for digitization and area calculation.[13][16]

  • Analysis: The percentage of suppression of the wheal and flare areas at each time point is calculated relative to the baseline measurement.

Nasal Allergen Challenge (NAC)

NAC is a clinical research tool used to induce and evaluate the inflammatory response in the nasal mucosa under controlled conditions.

Objective: To assess the ability of a therapeutic agent to inhibit the early and late-phase allergic responses to a specific allergen.

Procedure:

  • Subject Selection: Subjects with a confirmed allergy to a specific aeroallergen (e.g., house dust mite, pollen) are selected.[17]

  • Acclimatization: The subject rests in a controlled environment for approximately 20-30 minutes before the challenge.[18]

  • Baseline Assessment: Baseline nasal symptoms are recorded using a standardized scoring system, such as the Total Nasal Symptom Score (TNSS), which evaluates sneezing, rhinorrhea, nasal congestion, and nasal itching on a scale of 0-3.[19] Objective measures like Peak Nasal Inspiratory Flow (PNIF) may also be recorded.[17]

  • Control Administration: A control solution (e.g., saline) is administered intranasally, and symptoms are reassessed after 15 minutes.[18]

  • Allergen Administration: A standardized dose of the allergen extract is administered into each nostril using a metered-dose spray device.[17][19]

  • Symptom and Mediator Monitoring: Nasal symptoms are recorded at regular intervals (e.g., every 15 minutes for the first hour, then hourly) for several hours to assess the early and late-phase responses. Nasal lavage may be performed at different time points to collect and quantify inflammatory mediators (e.g., histamine, tryptase, cytokines, eosinophil cationic protein).[17]

  • Treatment Evaluation: In a clinical trial setting, subjects would be pre-treated with the investigational drug (e.g., Azelastine) or placebo before the NAC to evaluate the drug's protective effect.

Nasal Gene Expression Analysis (NanoString nCounter)

This technique allows for the multiplexed digital quantification of gene expression in nasal brushing or lavage samples.

Objective: To identify changes in the expression of immune-related genes in the nasal mucosa in response to treatment.

Procedure:

  • Sample Collection: Nasal epithelial cells are collected using a nasal brushing or lavage technique before and after a course of treatment.

  • RNA Extraction: Total RNA is extracted from the collected cells using a suitable RNA isolation kit.

  • NanoString nCounter Assay:

    • Hybridization: The extracted RNA is hybridized with a panel of target-specific, color-coded reporter and capture probes (e.g., an immunology panel).[20][21] This process does not require enzymatic reactions like reverse transcription or amplification.[22]

    • Purification and Immobilization: The hybridized RNA-probe complexes are purified and immobilized on the nCounter cartridge.

    • Digital Counting: The cartridge is placed in the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target gene.[23]

  • Data Analysis: The raw digital counts are normalized using housekeeping genes to account for variations in sample input. Differential gene expression between pre- and post-treatment samples is then determined.[23]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

Azelastine_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE binds MastCell Mast Cell IgE->MastCell activates Histamine Histamine MastCell->Histamine releases Calcium Ca²⁺ Influx MastCell->Calcium H1R H1 Receptor Histamine->H1R binds Symptoms Allergic Symptoms (Sneezing, Rhinorrhea) H1R->Symptoms triggers Azelastine Azelastine Hydrochloride Azelastine->MastCell stabilizes Azelastine->H1R blocks Azelastine->Calcium inhibits NFkB NF-κB Activation Azelastine->NFkB inhibits Calcium->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Azelastine's multi-faceted mechanism of action.

Wheal_Flare_Workflow cluster_0 Baseline cluster_1 Treatment cluster_2 Post-Dose Assessment cluster_3 Analysis b1 Histamine Prick Test b2 Measure Wheal & Flare Area b1->b2 t1 Administer Antihistamine or Placebo p1 Repeat Prick Test at Time Intervals t1->p1 p2 Measure Wheal & Flare Area p1->p2 a1 Calculate % Suppression vs. Baseline p2->a1 Alternative_Pathways cluster_GC Corticosteroid Pathway cluster_LT Leukotriene Pathway GC Intranasal Corticosteroids GR Glucocorticoid Receptor GC->GR binds GRE Glucocorticoid Response Elements GR->GRE activates NFkB_AP1 NF-κB / AP-1 GR->NFkB_AP1 inhibits AntiInflammatory Anti-inflammatory Gene Transcription GRE->AntiInflammatory ProInflammatory Pro-inflammatory Gene Transcription (e.g., Cytokines) NFkB_AP1->ProInflammatory AA Arachidonic Acid FiveLOX 5-Lipoxygenase AA->FiveLOX Leukotrienes Cysteinyl Leukotrienes FiveLOX->Leukotrienes CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R binds Bronchoconstriction Bronchoconstriction & Inflammation CysLT1R->Bronchoconstriction LTRA Montelukast LTRA->CysLT1R blocks

References

Safety Operating Guide

Proper Disposal of Azelastine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Azelastine Hydrochloride is critical for environmental protection and adherence to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, minimizing environmental impact and ensuring workplace safety.

Hazard Profile and Environmental Considerations

This compound is classified as harmful to aquatic life[1]. Therefore, direct release into the environment, including sewers and waterways, must be strictly avoided[1][2][3]. Proper disposal is not only a regulatory requirement but also an ethical obligation to prevent potential ecological damage.

Regulatory Compliance

Disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations[1]. In the United States, pharmaceutical waste management is governed by the Environmental Protection Agency (EPA), particularly under the Resource Conservation and Recovery Act (RCRA)[4][5]. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant guidelines.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (e.g., pure substance, solution, contaminated materials) and the specific regulations applicable to your facility. The following workflow provides a general decision-making framework for proper disposal.

AzelastineDisposal start Start: this compound Waste Generated characterize Characterize Waste (Pure compound, solution, contaminated labware) start->characterize is_returnable Is it an unused, expired commercial product? characterize->is_returnable spill_cleanup For Spills: 1. Contain the spill with absorbent material. 2. Clean the area, possibly with alcohol. 3. Collect all contaminated materials as hazardous waste. characterize->spill_cleanup In case of a spill return_program Utilize a pharmaceutical take-back program or reverse distributor. is_returnable->return_program Yes is_rcra_hw Is it classified as RCRA Hazardous Waste by your facility? is_returnable->is_rcra_hw No licensed_disposal Arrange for disposal by a licensed professional waste disposal service. return_program->licensed_disposal non_hw_disposal Segregate as non-hazardous pharmaceutical waste. is_rcra_hw->non_hw_disposal No hw_disposal Manage as Hazardous Waste per EPA Subpart P and local regulations. is_rcra_hw->hw_disposal Yes non_hw_disposal->licensed_disposal collect_hw Collect in a designated, properly labeled, sealed, and leak-proof hazardous waste container. hw_disposal->collect_hw collect_hw->licensed_disposal incineration Recommended Disposal Method: High-temperature incineration in a facility with an afterburner and scrubber. licensed_disposal->incineration end End: Waste Disposed Compliantly incineration->end spill_cleanup->collect_hw

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Characterization and Segregation:

  • Pure this compound (Powder): This should be treated as a chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your EHS department.

  • Aqueous Solutions: Solutions containing this compound should be collected in a designated waste container. Do not pour solutions down the drain[1][2].

  • Contaminated Labware and Personal Protective Equipment (PPE): Items such as gloves, vials, pipette tips, and bench paper that are contaminated with this compound should be considered chemical waste. Segregate this solid waste into a clearly labeled, sealed container.

2. Disposal of Unused or Expired Commercial Products:

  • For unopened or expired commercial formulations (e.g., nasal sprays), the preferred method of disposal is through a pharmaceutical take-back program or a reverse distributor[6][7]. Check with your institution or local pharmacies for available programs[8].

3. Disposal as Chemical Waste:

  • For laboratory-generated waste, the primary recommended method is to engage a licensed professional waste disposal service[2].

  • The most robust disposal technique involves high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[2].

  • Package the waste in suitable, closed, and clearly labeled containers for disposal[2][9].

4. Spill and Decontamination Procedures:

  • In the event of a spill, prevent the material from entering sewers or public waters[1].

  • Contain the spill using dikes or absorbent materials[1].

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[3].

  • For solid spills, carefully sweep or scoop the material to avoid creating dust[2].

  • Decontaminate the affected surfaces and equipment, for example, by scrubbing with alcohol[3].

  • Collect all cleanup materials (absorbents, contaminated PPE) in a suitable, sealed container and manage it as hazardous waste[3][9].

Quantitative Data Summary

Currently, publicly available Safety Data Sheets and regulatory documents do not provide specific quantitative limits (e.g., ppm) for the disposal of this compound into general waste streams. The prevailing guidance is qualitative, emphasizing complete avoidance of environmental release and disposal through certified waste management channels. Professionals must adhere to the "as low as reasonably achievable" (ALARA) principle for environmental discharge, which in practice means no intentional release.

ParameterGuidelineSource
Aquatic Toxicity Harmful to aquatic life[1]
Sewer Disposal Prohibited[1][2][10]
Recommended Disposal Licensed professional waste disposal service; Incineration[2]
RCRA Status Not explicitly P- or U-listed, but may be considered hazardous waste based on facility assessment.[11]

This table summarizes the key qualitative disposal parameters for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals who handle Azelastine Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information outlines the necessary personal protective equipment (PPE), procedural steps for handling, and disposal plans to minimize exposure and mitigate risks associated with this active pharmaceutical ingredient.

Personal Protective Equipment (PPE) Recommendations

While specific occupational exposure limits for this compound have not been established, a thorough risk assessment based on the nature of the work being conducted is imperative.[1][2][3][4][5] The following table summarizes the recommended PPE to be used when handling this compound, categorized by the level of protection.

Protection Type Recommended Equipment Applicable Standards Notes
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2][3][6][7]EN 166 (EU) or NIOSH (US) approved.[1][2][6][7]Essential to prevent contact with dust or splashes.
Skin Protection Gloves: Chemically resistant, impervious gloves.[1][4][6][7] Clothing: A disposable laboratory coat or coverall of low permeability is recommended for quantities up to 1 kilogram.[8] For larger quantities and manufacturing operations, a disposable coverall of low permeability and disposable shoe covers are advised.[8] Fire/flame resistant and impervious clothing should be worn.[6][7]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][6][7]Gloves must be inspected before use and proper removal technique should be followed to avoid skin contact.[1] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection or if exposure limits are exceeded, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator, a full-face respirator, or a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[1][6][7] A full-face supplied air respirator must be used if it is the sole means of protection.[7]Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]Respiratory protection should be used as a backup to local exhaust ventilation or other engineering controls.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to ensure safety at every stage. The following procedural steps provide a direct, step-by-step guide for laboratory personnel.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, follow spill control procedures.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1] Some sources recommend storage at -20°C or in a freezer to maintain product quality.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[1]

Handling and Use
  • Engineering Controls: Handle the compound in a well-ventilated area.[1][2][3][6] Use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize inhalation of dust or aerosols.[1][8]

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above. Ensure a proper fit for all equipment.

  • Weighing and Aliquoting: Conduct these activities in a contained environment, such as a chemical fume hood or a glove box, to prevent the generation and dispersal of dust.

  • Spill Management: In the event of a spill, evacuate unnecessary personnel.[3][7] Wear appropriate PPE, including respiratory protection, and clean up the spill using dry methods like sweeping or shoveling to avoid creating dust.[1] Place the collected material into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Disposal Plan
  • Waste Categorization: All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, should be considered hazardous waste.

  • Containerization: Place all contaminated waste into clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[9] Do not dispose of it as regular laboratory trash. Contaminated packaging should be disposed of as unused product.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe Based on Task don_ppe Don PPE Correctly select_ppe->don_ppe handling_procedure Perform Laboratory Task don_ppe->handling_procedure doff_ppe Doff PPE Safely handling_procedure->doff_ppe disposal Dispose of Contaminated PPE and Waste doff_ppe->disposal end End disposal->end

Caption: Workflow for PPE selection and use.

By implementing these safety protocols, you contribute to a secure research environment and build a culture of safety, which is the cornerstone of innovative and successful scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelastine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Azelastine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.